Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(1,3-dioxoisoindol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-16-9(13)6-12-10(14)7-4-2-3-5-8(7)11(12)15/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINKRJDUNDRREU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30298892 | |
| Record name | Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30298892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23244-58-8 | |
| Record name | Methyl 1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23244-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 126803 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023244588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23244-58-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126803 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30298892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 2-PHTHALIMIDOACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate is a phthalimide-protected glycine methyl ester. The phthalimide group serves as a crucial protecting group for the primary amine in amino acid synthesis, preventing unwanted side reactions. This compound is a valuable building block in organic synthesis, particularly in peptidomimetics and the development of novel pharmaceutical agents. The controlled introduction of the glycine motif is essential in the design of bioactive molecules, and this compound provides a stable and reliable source for this purpose. This guide details the synthesis and comprehensive characterization of this compound.
Synthesis
The synthesis of this compound is achieved via a classical Gabriel synthesis. This method involves the N-alkylation of potassium phthalimide with a methyl haloacetate, typically methyl bromoacetate or methyl chloroacetate. The reaction proceeds through a nucleophilic substitution (SN2) mechanism, where the phthalimide anion acts as the nucleophile.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Experimental Protocol
Materials:
-
Potassium phthalimide
-
Methyl bromoacetate
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethanol
Procedure:
-
To a stirred suspension of potassium phthalimide (1.2 equivalents) in anhydrous dimethylformamide (DMF), add methyl bromoacetate (1.0 equivalent).
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (indicated by the disappearance of the starting materials), cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Filter the solid precipitate and wash thoroughly with water to remove any residual DMF and potassium bromide.
-
Recrystallize the crude product from ethanol to yield pure this compound as a white solid.
-
Dry the purified product under vacuum.
Characterization
The structure and purity of the synthesized this compound are confirmed by various spectroscopic methods and physical property measurements.
Physicochemical Properties
| Property | Value |
| CAS Number | 23244-58-8 |
| Molecular Formula | C₁₁H₉NO₄ |
| Molecular Weight | 219.19 g/mol |
| Appearance | White solid |
| Melting Point | 193-196 °C |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
-
δ ~7.9-7.7 (m, 4H): Aromatic protons of the phthalimide group.
-
δ ~4.4 (s, 2H): Methylene protons (-CH₂-).
-
δ ~3.7 (s, 3H): Methyl ester protons (-OCH₃).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
δ ~168.5: Carbonyl carbon of the ester group.
-
δ ~167.5: Carbonyl carbons of the phthalimide group.
-
δ ~134.5, 132.0, 123.5: Aromatic carbons of the phthalimide group.
-
δ ~52.5: Methyl carbon of the ester group.
-
δ ~39.0: Methylene carbon.
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~1770 & ~1715 | C=O stretching (imide) |
| ~1740 | C=O stretching (ester) |
| ~1600 | C=C stretching (aromatic) |
| ~1200 | C-O stretching (ester) |
Mass Spectrometry (MS)
-
m/z: 219.05 [M]⁺, corresponding to the molecular ion.
The following diagram illustrates the logical relationship between the synthesis and characterization steps.
Caption: Logical flow from synthesis to final product characterization.
Conclusion
This guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocol based on the Gabriel synthesis offers a reliable method for its preparation. The tabulated physicochemical and spectroscopic data serve as a crucial reference for researchers to confirm the identity and purity of the synthesized compound. This information is vital for its application in further synthetic endeavors, particularly in the fields of medicinal chemistry and drug development.
An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate, also known as N-Phthaloylglycine methyl ester, is a pivotal building block in synthetic organic chemistry and drug discovery. Its unique structural features, combining a protected amino acid motif with a reactive ester functional group, make it a versatile precursor for a wide range of complex molecules, including peptides and heterocyclic compounds. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a focus on experimental protocols and mechanistic insights relevant to researchers in the pharmaceutical and chemical sciences.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. The phthalimide group confers significant steric bulk and influences the electronic properties of the molecule, impacting its reactivity and physical characteristics.[1]
| Property | Value | Source |
| CAS Number | 23244-58-8 | [1][2][3] |
| Molecular Formula | C₁₁H₉NO₄ | [1][4] |
| Molecular Weight | 219.19 g/mol | [1] |
| Melting Point | 113 °C | [1] |
| Boiling Point (Predicted) | 345.7 ± 25.0 °C | [1] |
| Density (Predicted) | 1.368 ± 0.06 g/cm³ | [1] |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | Inert atmosphere, Room Temperature | [1] |
Spectroscopic Data (Reference)
-
¹H NMR: Protons on the phthalimide aromatic ring are expected to appear as multiplets in the aromatic region (~7.8-8.0 ppm). The methylene protons adjacent to the nitrogen and the methyl ester protons will appear as singlets in the aliphatic region.
-
¹³C NMR: Carbonyl carbons of the phthalimide and the ester will have characteristic shifts in the downfield region. Aromatic carbons and the aliphatic carbons of the glycine methyl ester moiety will also show distinct signals.
-
IR Spectroscopy: Characteristic vibrational bands are expected for the C=O stretching of the imide and ester groups, as well as C-N and C-O stretching vibrations.
Synthesis
The synthesis of this compound is typically achieved through the Gabriel synthesis, a robust method for preparing primary amines and their derivatives.[5][6] This involves the N-alkylation of potassium phthalimide with a suitable haloacetate ester.
Synthetic Pathway: Gabriel Synthesis
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general principles of the Gabriel synthesis.[1][5][6]
Materials:
-
Potassium phthalimide
-
Methyl chloroacetate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium phthalimide in anhydrous DMF.
-
Add methyl chloroacetate to the solution.
-
Heat the reaction mixture under reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate).
-
Dry the purified product under vacuum to obtain this compound as a white solid.
Chemical Reactivity
The reactivity of this compound is dominated by the chemistry of the ester and the phthalimide functional groups.
Hydrolysis of the Ester Group
The methyl ester can be hydrolyzed under either acidic or basic conditions to yield N-phthaloylglycine. Alkaline hydrolysis is a common method for the saponification of esters.[7][8]
This protocol is a general procedure for the hydrolysis of methyl esters.[7]
Materials:
-
This compound
-
Methanol
-
Aqueous sodium hydroxide (e.g., 1 M)
-
Hydrochloric acid (e.g., 1 M)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Add the aqueous sodium hydroxide solution to the flask.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution with hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude N-phthaloylglycine can be purified by recrystallization.
-
Dry the purified product under vacuum.
Aminolysis of the Ester Group
The ester group can undergo aminolysis with primary or secondary amines to form the corresponding amides. This reaction is a key step in the synthesis of peptide fragments.
This is a general protocol for the aminolysis of esters.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
A suitable solvent (e.g., methanol or THF)
Procedure:
-
Dissolve this compound in the chosen solvent in a reaction vessel.
-
Add the primary amine to the solution. The reaction may proceed at room temperature or require heating depending on the reactivity of the amine.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting amide can be purified by column chromatography or recrystallization.
Deprotection of the Phthalimide Group
The phthalimide group is a robust protecting group for the amine functionality. Its removal is typically achieved by hydrazinolysis, a process known as the Ing-Manske procedure.[9][10]
This protocol is based on the standard procedure for phthalimide deprotection.[10][11][12]
Materials:
-
This compound
-
Hydrazine hydrate
-
Methanol or Ethanol
-
Hydrochloric acid (for workup)
-
Diethyl ether or Dichloromethane (for extraction)
Procedure:
-
Dissolve this compound in methanol or ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
Stir the reaction mixture at room temperature or under reflux. A white precipitate of phthalhydrazide will form.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
The residue, containing the desired glycine methyl ester, can be further purified by acid-base extraction or chromatography.
Applications in Drug Development and Peptide Synthesis
N-Phthaloylglycine and its esters are valuable intermediates in medicinal chemistry and peptide synthesis.[5]
-
Peptide Synthesis: The phthaloyl group serves as a stable protecting group for the N-terminus of glycine, preventing unwanted side reactions during peptide coupling.[5][13] Although less common than Fmoc or Boc protecting groups in modern solid-phase peptide synthesis, it finds utility in specific applications, particularly in solution-phase synthesis.[5]
-
Building Block for Bioactive Molecules: The ability to selectively manipulate the ester and phthalimide groups allows for the incorporation of the glycine scaffold into a variety of complex molecules. N-Phthaloylglycine derivatives have been investigated for their potential as antimicrobial and anticonvulsant agents.[14][15]
-
Precursor for Unnatural Amino Acids: N-Phthaloylglycine esters can be functionalized at the α-carbon to generate a diverse range of unnatural amino acids, which are important tools in drug discovery for creating peptides with enhanced properties.[16]
Conclusion
This compound is a versatile and valuable compound for organic synthesis, particularly in the fields of peptide chemistry and drug discovery. Its well-defined reactivity allows for the selective manipulation of both the ester and the protected amine functionalities, providing access to a wide array of more complex molecular architectures. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to effectively utilize this important building block in their synthetic endeavors.
References
- 1. quora.com [quora.com]
- 2. tandf.figshare.com [tandf.figshare.com]
- 3. benchchem.com [benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis glycine with the help of Gabriel phthalimide reaction | Filo [askfilo.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Suggested Improvement in the Ing-Manske Procedure and Gabriel Synthesis of Primary Amines: Kinetic Study on Alkaline Hydrolysis of N-Phthaloylglycine and Acid Hydrolysis of N-(o-Carboxybenzoyl)glycine in Aqueous Organic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. benchchem.com [benchchem.com]
- 15. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate, also known as N-Phthaloyl-glycine methyl ester, is a derivative of the amino acid glycine and a key building block in synthetic organic chemistry. The presence of the phthalimide protective group makes it a stable and versatile intermediate for the synthesis of more complex molecules, particularly in the realm of peptide and unnatural amino acid synthesis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its relevance to drug development. The document includes detailed experimental protocols, tabulated quantitative data, and visualizations of key chemical processes to support researchers in their laboratory work.
Chemical Properties and Data
This compound is a white crystalline solid. Its fundamental chemical and physical properties are summarized in the tables below. While some specific data points like a precise melting point and a comprehensive solubility profile are not extensively reported in the literature, the available information provides a solid foundation for its use in research.
Table 1: General and Physical Properties
| Property | Value | Source |
| CAS Number | 23244-58-8 | [1] |
| Molecular Formula | C₁₁H₉NO₄ | [1] |
| Molecular Weight | 219.19 g/mol | [1] |
| Appearance | White crystalline powder | [2] |
| Boiling Point | 345.7 °C at 760 mmHg (Predicted) | N/A |
| Density | 1.368 g/cm³ (Predicted) | N/A |
| Melting Point | Data not available | |
| Solubility | Soluble in many organic solvents | N/A |
Table 2: Spectroscopic Data
| Spectrum Type | Key Peaks and Observations | Source |
| ¹H NMR (CDCl₃) | δ (ppm): 7.85 (m, 2H, Ar-H), 7.73 (m, 2H, Ar-H), 4.45 (s, 2H, N-CH₂), 3.75 (s, 3H, O-CH₃). (Predicted, based on related structures) | [3] |
| ¹³C NMR (CDCl₃) | δ (ppm): 168.5 (C=O, ester), 167.8 (C=O, imide), 134.2 (Ar-C), 132.0 (Ar-C), 123.5 (Ar-C), 52.5 (O-CH₃), 39.5 (N-CH₂). (Predicted, based on related structures) | [3] |
| IR (KBr, cm⁻¹) | ~1770 (C=O, imide, symmetric stretch), ~1715 (C=O, imide, asymmetric stretch), ~1740 (C=O, ester stretch), ~1200 (C-O, ester stretch). (Predicted, based on N-Phthaloylglycine) | [4] |
| Mass Spec (EI) | m/z: 219 (M⁺), 188, 160, 133, 104, 76. (Predicted, based on N-Phthaloylglycine) | [5] |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves the esterification of its parent carboxylic acid, N-Phthaloylglycine. N-Phthaloylglycine itself is readily synthesized from phthalic anhydride and glycine.
Synthesis of N-Phthaloylglycine
A common and efficient method for the synthesis of N-Phthaloylglycine is through the condensation of phthalic anhydride and glycine.[4] Microwave-assisted synthesis offers a significant advantage in terms of reaction time and yield.[2]
Experimental Protocol: Microwave-Assisted Synthesis of N-Phthaloylglycine [2]
-
Materials:
-
Phthalic anhydride (1.48 g, 10 mmol)
-
Glycine (0.75 g, 10 mmol)
-
Glacial acetic acid (catalytic amount)
-
Methanol
-
Microwave reactor
-
100 mL beaker
-
Watch glass
-
Filtration apparatus
-
-
Procedure:
-
In a 100 mL beaker, combine equimolar amounts of phthalic anhydride and glycine.
-
Add a few drops of glacial acetic acid to the mixture.
-
Cover the beaker with a watch glass and place it in the microwave reactor.
-
Irradiate the mixture at a power of 1000 W for 20 minutes.
-
After irradiation, allow the reaction mixture to cool to room temperature.
-
Add methanol to the cooled mixture to precipitate the N-Phthaloylglycine product.
-
Collect the solid product by filtration, wash with cold methanol, and dry.
-
The product can be further purified by recrystallization from ethanol if necessary.
-
Synthesis of this compound
The esterification of N-Phthaloylglycine to its methyl ester can be achieved using standard acid-catalyzed esterification methods.
Experimental Protocol: Acid-Catalyzed Esterification of N-Phthaloylglycine
-
Materials:
-
N-Phthaloylglycine
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Suspend N-Phthaloylglycine in an excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or a stoichiometric amount of thionyl chloride dropwise at 0 °C.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Applications in Drug Development
The phthalimide group in this compound serves as a robust protecting group for the amine functionality of the glycine backbone. This makes it a valuable intermediate in the synthesis of peptides and unnatural amino acids, which are crucial in modern drug discovery.
Esters of N-Phthaloylglycine have demonstrated a range of biological activities, including antimicrobial and antifungal properties. While specific studies on the methyl ester are limited, related derivatives have shown activity against pathogenic microorganisms. This suggests that this compound could serve as a scaffold for the development of novel antimicrobial agents.
Signaling Pathways
Currently, there is no direct evidence in the scientific literature linking this compound to specific signaling pathways. However, as an acetate-containing compound, it is conceivable that upon hydrolysis in a biological system, the released acetate could potentially influence cellular processes. Acetate is known to play a role in various signaling pathways, primarily through its conversion to acetyl-CoA, which is a key metabolite and a substrate for histone acetyltransferases (HATs), thereby influencing epigenetic regulation.[6] Additionally, acetate can act as a signaling molecule by activating G-protein coupled receptors.[6] Further research is required to determine if this compound itself or its metabolites have any direct role in cellular signaling.
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound from phthalic anhydride and glycine.
Caption: Synthesis of this compound.
Logical Relationship in Peptide Synthesis
This diagram illustrates the role of this compound as a protected amino acid building block in peptide synthesis.
Caption: Role in solid-phase peptide synthesis.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug development. Its straightforward synthesis and the stability of the phthalimide protecting group make it an attractive building block for the creation of novel peptides and unnatural amino acids. While further research is needed to fully elucidate its biological activity and potential involvement in signaling pathways, the existing data provides a strong foundation for its application in medicinal chemistry and organic synthesis. This guide serves as a comprehensive resource for researchers looking to utilize this compound in their work.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. N-Phthaloylglycine | C10H7NO4 | CID 20825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics, and Oncogenesis – Part 2: Acetate and ACSS2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Data Analysis of Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the spectral data for Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate, a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct spectral data for this specific ester in public databases, this paper presents a comprehensive analysis of its immediate precursor, N-Phthaloylglycine. The known spectral data of N-Phthaloylglycine are used to predict and interpret the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This guide includes detailed experimental protocols, tabulated spectral data, and visualizations of key processes to aid researchers in the identification and characterization of this compound.
Introduction
This compound, also known as N-phthaloylglycine methyl ester, is a derivative of glycine where the amino group is protected by a phthalimide group. This structural motif is common in the synthesis of amino acids and peptides. Accurate characterization of this compound is crucial for its application in synthetic chemistry and drug development. This guide offers a thorough analysis of its expected spectral characteristics based on the well-documented data of its carboxylic acid analogue, N-Phthaloylglycine.
Predicted and Comparative Spectral Data
The following tables summarize the experimental spectral data for N-Phthaloylglycine and the predicted data for this compound. The predictions are based on the known chemical shifts and fragmentation patterns of similar functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity | Predicted/Actual Assignment |
| N-Phthaloylglycine | DMSO-d₆ | 13.3 (s, 1H), 7.9 (m, 4H), 4.4 (s, 2H)[1] | -COOH, Ar-H, -CH₂- |
| This compound (Predicted) | CDCl₃ | ~7.8-7.9 (m, 4H), ~4.5 (s, 2H), ~3.7 (s, 3H) | Ar-H, -CH₂-, -OCH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Predicted/Actual Assignment |
| N-Phthaloylglycine | DMSO-d₆ | 169.5, 167.4, 135.2, 131.9, 123.8, 39.8[1] | -COOH, -C=O (imide), Ar-C, Ar-CH, Ar-CH, -CH₂- |
| This compound (Predicted) | CDCl₃ | ~168-170, ~167, ~134, ~132, ~123, ~52, ~40 | -COOCH₃, -C=O (imide), Ar-C, Ar-CH, Ar-CH, -OCH₃, -CH₂- |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | Functional Group | Characteristic Absorption Bands (cm⁻¹) |
| N-Phthaloylglycine | O-H (acid), C=O (imide), C=O (acid), C-N | 3178 (broad), 1777, 1725, 1398[1][2] |
| This compound (Predicted) | C=O (ester), C=O (imide), C-O, C-N | ~1750, ~1775 & ~1715, ~1200-1300, ~1400 |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| N-Phthaloylglycine | 205[1][3] | 160, 133, 104, 76[1][3] |
| This compound (Predicted) | 219 | 160, 148, 130, 104, 76 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[1] The sample is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, usually tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be prepared as potassium bromide (KBr) pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory.[1] Spectra are generally recorded in the wavenumber range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are acquired using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.[1] EI-MS provides information about the molecular weight and fragmentation pattern of the compound, which is useful for structural elucidation.
Visualized Workflows and Pathways
The following diagrams illustrate the general workflow for spectral data analysis and the predicted mass spectral fragmentation pathway for this compound.
Conclusion
While direct experimental spectra for this compound are not widely published, a robust and informative analysis can be conducted by leveraging the spectral data of its close analogue, N-Phthaloylglycine. The predicted NMR, IR, and MS data presented in this guide provide a reliable framework for the characterization of the title compound. The key distinguishing features for the methyl ester will be the appearance of a methyl singlet around 3.7 ppm in the ¹H NMR spectrum, a methoxy carbon signal around 52 ppm in the ¹³C NMR spectrum, a strong C=O stretching band for the ester around 1750 cm⁻¹ in the IR spectrum, and a molecular ion peak at m/z 219 in the mass spectrum. This guide serves as a valuable resource for researchers working with this and related compounds, facilitating more efficient and accurate structural elucidation.
References
An In-depth Technical Guide to Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 23244-58-8
This technical guide provides a comprehensive overview of Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate, also known as N-Phthaloylglycine methyl ester. This document details its chemical and physical properties, outlines a relevant synthetic protocol, and discusses its potential applications in research and development.
Introduction
This compound is a chemical compound that belongs to the class of N-phthaloyl amino acid esters. The core structure consists of a phthalimide group linked to a methyl acetate moiety. The phthalimide group is a well-known protecting group for amines, particularly in the synthesis of amino acids and peptides. This compound is a derivative of N-Phthaloylglycine and serves as a key building block in various organic syntheses. Its structural features make it a subject of interest for creating more complex molecules with potential biological activities.
While direct and extensive research on the specific biological signaling pathways of this compound is not widely published, the broader class of isoindolinone derivatives has been explored for various pharmacological activities.
Physicochemical Properties
A summary of the key physicochemical properties for this compound and its corresponding carboxylic acid, N-Phthaloylglycine, are presented in the table below for easy comparison.
| Property | This compound | N-Phthaloylglycine |
| CAS Number | 23244-58-8 | 4702-13-0 |
| Molecular Formula | C₁₁H₉NO₄ | C₁₀H₇NO₄ |
| Molecular Weight | 219.19 g/mol | 205.17 g/mol |
| Boiling Point | 345.7°C at 760 mmHg | 412.6°C at 760 mmHg |
| Melting Point | Not specified | 195-198°C |
| Density | 1.368 g/cm³ | 1.3849 g/cm³ (estimate) |
| Flash Point | 162.9°C | 203.3°C |
Synthesis and Experimental Protocols
The synthesis of N-phthaloyl amino acid esters can be achieved through various standard organic chemistry reactions. Below is a detailed experimental protocol for the synthesis of a closely related compound, Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate, which illustrates a common synthetic strategy in this chemical family.
Synthesis of Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate
This procedure details the nucleophilic addition of phthalimide to methyl propiolate.
Materials:
-
Phthalimide (740 mg, 5 mmol)
-
Triphenylphosphine (130 mg, 0.5 mmol)
-
Sodium acetate (210 mg, 2.5 mmol)
-
Toluene (10 ml)
-
Acetic acid (0.14 ml, 2.5 mmol)
-
Methyl propiolate (420 mg, 5 mmol)
-
Silica gel for chromatography
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
A solution of phthalimide, triphenylphosphine, and sodium acetate is prepared in toluene at 378 K.
-
Acetic acid and methyl propiolate are added sequentially to the solution.
-
The reaction mixture is stirred for 18 hours.
-
After cooling, the mixture is directly subjected to chromatography on silica gel.
-
The product is eluted using a solvent system of Hexane:EtOAc in a 2:1 ratio.
-
This process yields 928 mg (80% yield) of the title compound.
Workflow for the Synthesis of Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate
Caption: A flowchart illustrating the key steps in the synthesis of Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate.
Biological Activity and Potential Applications
Currently, there is limited specific information available in the public domain regarding the detailed biological activity and mechanism of action of this compound. However, the phthalimide functional group is a well-established pharmacophore present in several therapeutic agents. For instance, Thalidomide, a notable drug with a phthalimide core, has demonstrated immunomodulatory and anti-angiogenic properties.
Derivatives of isoindolinone are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. Further research into this compound and similar compounds could uncover novel therapeutic applications. Its role as a synthetic intermediate allows for the creation of diverse molecular libraries for screening against various biological targets.
Conclusion
This compound is a valuable compound for synthetic and medicinal chemistry. This guide has provided essential information on its properties and a relevant synthetic pathway. While its specific biological signaling pathways are not yet well-elucidated, its structural similarity to other biologically active phthalimide-containing molecules suggests that it and its derivatives are promising candidates for future investigation in drug discovery and development. Researchers are encouraged to explore the potential of this and related compounds in various therapeutic areas.
An In-depth Technical Guide to Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate, a derivative of N-phthaloylglycine, belongs to a class of compounds exhibiting a wide range of biological activities. The core structure, featuring a phthalimide group attached to a glycine methyl ester, serves as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of this compound and its close analogues. Detailed experimental protocols, quantitative biological data, and mechanistic insights are presented to facilitate further research and drug development efforts in this area.
Chemical Synthesis and Characterization
The synthesis of this compound is typically achieved through a two-step process, beginning with the formation of the N-phthaloylglycine backbone followed by esterification.
Synthesis of N-Phthaloylglycine
A common and efficient method for the synthesis of N-phthaloylglycine is the direct condensation of phthalic anhydride with glycine.[1][2] This reaction can be performed under solvent-free conditions or in the presence of a high-boiling solvent like glacial acetic acid.[1]
Experimental Protocol: Solvent-Free Synthesis of N-Phthaloylglycine [2]
-
Reaction Setup: In a suitable reaction vessel, combine equimolar amounts of phthalic anhydride and glycine.
-
Heating: Heat the mixture to 195-200°C for approximately 15 minutes. The reaction proceeds via a fusion mechanism.
-
Solidification: Allow the molten reaction mixture to cool to room temperature, which results in the solidification of the product.
-
Recrystallization: Purify the crude N-phthaloylglycine by recrystallization from a 10% v/v ethanol-water mixture.
-
Drying: Dry the resulting white crystalline precipitate in a desiccator over anhydrous calcium chloride.
Esterification of N-Phthaloylglycine
The carboxylic acid of N-phthaloylglycine can be esterified to yield this compound. Standard esterification methods, such as Fischer esterification using methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid), can be employed.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: Suspend N-phthaloylglycine in an excess of methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Neutralize the residue with a mild base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Synthesis Workflow
Caption: General synthesis workflow for this compound.
Biological Activities
Derivatives of N-phthaloylglycine have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] While specific data for this compound is limited in publicly available literature, the activities of closely related analogues provide strong indications of its potential therapeutic applications.
Antimicrobial Activity
N-phthaloylglycine esters have shown notable activity against various pathogenic microorganisms. The antimicrobial efficacy is often attributed to the lipophilic nature of the phthalimide moiety, which may facilitate passage through microbial cell membranes.
Table 1: Minimum Inhibitory Concentration (MIC) of N-Phthaloylglycine Aryl Esters
| Compound | R Group | S. aureus (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. tropicalis (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 3b | Me | 128 | 128 | 128 | 128 |
Data extracted from a study on phthalimide and N-phthaloylglycine esters.[3]
Proposed Mechanism of Antifungal Action: One study on an N-phthaloylglycine aryl ester suggested a mechanism involving the disruption of the fungal cell membrane, as evidenced by an increase in the MIC value in the presence of ergosterol.[3] Furthermore, molecular docking studies have indicated a potential interaction with the 50S ribosomal subunit, suggesting a dual-action antibacterial and antifungal mechanism.[3]
Antimicrobial Evaluation Workflow
Caption: Logical flow for the evaluation of antimicrobial activity.
Anticancer Activity
The isoindoline-1,3-dione scaffold is a key pharmacophore in several anticancer agents. Derivatives of this structure have been shown to exhibit significant cytotoxic and antiproliferative activities against various cancer cell lines.
Table 2: Anticancer Activity of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl Urea Analogs
| Compound | Cancer Cell Line | Growth Inhibition (%) at 10 µM |
| 7c | EKVX (Non-Small Cell Lung) | 75.46 |
| 7c | CAKI-1 (Renal) | 78.52 |
| 7c | UACC-62 (Melanoma) | 80.81 |
| 7c | MCF7 (Breast) | 83.48 |
| 7c | LOX IMVI (Melanoma) | 84.52 |
| 7c | ACHN (Renal) | 89.61 |
Data from a study on 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs.[4]
Table 3: EGFR Kinase Inhibition
| Compound | IC50 (nM) |
| 7c | 42.91 ± 0.80 |
| Erlotinib (Standard) | 26.85 ± 0.72 |
Data from a study on 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs.[4]
Proposed Mechanism of Anticancer Action: Some derivatives have been shown to inhibit key signaling proteins involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR).[4] The phthalimide moiety can participate in hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of EGFR, leading to the inhibition of its kinase activity and downstream signaling pathways that promote cell proliferation and survival.
Anti-inflammatory Activity
N-Phthaloylglycine derivatives have been investigated for their potential to modulate inflammatory responses.[1] A proposed mechanism involves the inhibition of pro-inflammatory cytokine production.
Proposed Anti-inflammatory Signaling Pathway:
N-Phthaloylglycine derivatives may exert their anti-inflammatory effects by interfering with the Toll-like Receptor 4 (TLR4) signaling pathway.[1] Upon activation by lipopolysaccharide (LPS), TLR4 initiates a signaling cascade that leads to the activation of transcription factors like NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory cytokines such as TNF-α and IL-1β. N-Phthaloylglycine derivatives may inhibit this pathway at various points, leading to a reduction in the inflammatory response.[1]
LPS-Induced Pro-inflammatory Cytokine Signaling Pathway
Caption: Potential inhibition of the LPS-induced pro-inflammatory cytokine signaling pathway.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with diverse biological activities. The straightforward synthesis of the N-phthaloylglycine core allows for extensive structural modifications to optimize potency and selectivity for various therapeutic targets. While existing data on closely related analogues suggest significant potential in antimicrobial, anticancer, and anti-inflammatory applications, further investigation into the specific biological profile of this compound is warranted.
Future research should focus on:
-
Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to determine the specific antimicrobial, anticancer, and anti-inflammatory activities of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to elucidate the key structural features required for potent and selective biological activity.
-
Mechanistic Studies: Elucidating the precise molecular mechanisms of action for the observed biological effects to identify specific cellular targets.
-
Pharmacokinetic and Toxicological Profiling: Evaluating the drug-like properties of promising candidates to assess their potential for further development as therapeutic agents.
This in-depth guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its analogues. The provided data and protocols are intended to accelerate research efforts in this exciting area of medicinal chemistry.
References
An In-depth Technical Guide to Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate, also known as N-phthaloylglycine methyl ester. The document covers the historical context of its discovery, its physicochemical and spectroscopic data, detailed experimental protocols for its synthesis, and its application in synthetic organic chemistry.
Discovery and History
The history of this compound is intrinsically linked to the development of the Gabriel synthesis by German chemist Siegmund Gabriel in the late 19th century. This method provides a reliable pathway for the synthesis of primary amines from primary alkyl halides, avoiding over-alkylation common with direct ammonolysis. A key feature of the Gabriel synthesis is the use of the phthalimide anion as a surrogate for an amino group.
The application of this methodology was later extended to the synthesis of amino acids. The phthaloyl group serves as an effective protecting group for the α-amino group of amino acids, allowing for various chemical transformations on the carboxyl or side-chain functionalities. N-phthaloylglycine, the precursor to this compound, is a classic example of such a protected amino acid.
While a singular "discovery" of this compound is not documented, its synthesis is a logical and common esterification of N-phthaloylglycine. This ester has been utilized as a versatile intermediate in peptide synthesis and in the preparation of more complex molecules, including unnatural amino acids. Its development and use are a direct consequence of the foundational work on the Gabriel synthesis and the need for robust amino-protecting group strategies in organic chemistry.
Quantitative Data
The following tables summarize the key physicochemical and spectroscopic data for this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₁H₉NO₄ |
| Molecular Weight | 219.19 g/mol |
| Appearance | White solid |
| Melting Point | 110.7–114.0 °C |
| CAS Number | 5466-93-3 |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR | (500 MHz, CDCl₃) δ (ppm): 7.95–7.84 (m, 2H, Ar-H), 7.79–7.71 (m, 2H, Ar-H), 4.45 (s, 2H, -CH₂-), 3.77 (s, 3H, -OCH₃).[1] |
| ¹³C NMR | (126 MHz, CDCl₃) δ (ppm): 168.0 (-C=O, ester), 167.5 (-C=O, imide), 134.3 (Ar-CH), 132.0 (Ar-C), 123.6 (Ar-CH), 52.6 (-OCH₃), 39.2 (-CH₂-). |
| IR | (KBr, cm⁻¹): ~1775 (C=O, imide, symmetric stretch), ~1715 (C=O, imide, asymmetric stretch), ~1740 (C=O, ester stretch), ~1600 (C=C, aromatic), ~1200 (C-O, ester stretch). |
| Mass Spec. | (HRMS-EI) m/z: [M]⁺ calculated for C₁₁H₉NO₄, 219.0532; found, 219.0535. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are provided below.
Synthesis of N-Phthaloylglycine
This protocol outlines the synthesis of the precursor, N-Phthaloylglycine, from Phthalic Anhydride and Glycine.
Materials:
-
Phthalic Anhydride
-
Glycine
-
Glacial Acetic Acid (optional, as a solvent)
Procedure:
-
In a round-bottom flask, combine equimolar amounts of phthalic anhydride and glycine.
-
The reaction can be performed neat (solvent-free) or with a minimal amount of a high-boiling solvent like glacial acetic acid.
-
Heat the reaction mixture to 150-180 °C for 1-2 hours.
-
The progress of the reaction can be monitored by the evolution of water.
-
Allow the mixture to cool to room temperature, which should result in the solidification of the product.
-
The crude N-Phthaloylglycine can be purified by recrystallization from hot water or an ethanol/water mixture.
Synthesis of this compound
This protocol describes the esterification of N-Phthaloylglycine to yield the target compound.
Materials:
-
N-Phthaloylglycine
-
Methyl 1-imidazolecarboxylate
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
Procedure:
-
Dissolve N-phthaloylglycine (1 equivalent) in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add methyl 1-imidazolecarboxylate (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be diluted with an organic solvent and washed with a mild acid (e.g., 1M HCl) to remove imidazole byproducts, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product, this compound, can be purified by recrystallization or column chromatography on silica gel to yield a white solid. A reported yield for this reaction is 92%.[1]
Visualization of Workflows
The following diagrams, generated using Graphviz, illustrate the key synthetic workflows involving this compound.
Caption: Synthesis workflow for this compound.
Caption: General workflow for unnatural amino acid synthesis.
References
In-Depth Technical Guide: Safety, Handling, and MSDS of Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety and handling information for Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate. It is intended to inform researchers, scientists, and professionals in drug development on the potential hazards and safe handling practices associated with this compound.
Hazard Identification and Classification
Due to the absence of a specific SDS, a definitive hazard classification for this compound cannot be provided. However, information for the closely related compound, 1,3-Dioxoisoindolin-2-yl acetate, suggests potential hazards.[1]
Anticipated Hazards:
-
Flammability: The compound may be a flammable solid.[1]
-
Skin Irritation: It may cause skin irritation upon contact.[1]
-
Eye Irritation: It may cause serious eye irritation.[1]
GHS Pictograms (based on 1,3-Dioxoisoindolin-2-yl acetate): [1]
-
(GHS02: Flammable)
Hazard Statements (based on 1,3-Dioxoisoindolin-2-yl acetate): [1]
-
H228: Flammable solid.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Statements (based on 1,3-Dioxoisoindolin-2-yl acetate): [1]
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.
-
P240: Ground and bond container and receiving equipment.
-
P241: Use explosion-proof electrical/ventilating/lighting equipment.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P362+P364: Take off contaminated clothing and wash it before reuse.
-
P370+P378: In case of fire: Use appropriate media to extinguish.
Physical and Chemical Properties
Specific quantitative data for this compound is largely unavailable. The following table outlines the expected data points that would be present in a complete SDS.
| Property | Value |
| Molecular Formula | C₁₁H₉NO₄ |
| Molecular Weight | 219.19 g/mol |
| Appearance | Data not available |
| Odor | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Flash Point | Data not available |
| Solubility | Data not available |
| Vapor Pressure | Data not available |
| Density | Data not available |
Safe Handling and Storage Protocols
Adherence to standard laboratory best practices is critical when handling this compound.
Handling:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2]
-
Avoid the generation and accumulation of dust and aerosols.[2]
-
Employ non-sparking tools and take measures to prevent electrostatic discharge, which could serve as an ignition source.[2]
-
Direct contact with skin and eyes should be strictly avoided through the use of appropriate personal protective equipment.[2]
Storage:
-
Store in a tightly sealed, properly labeled container.
-
The storage area should be cool, dry, and well-ventilated.[2]
-
Store away from incompatible materials, particularly strong oxidizing agents.
-
Keep separate from foodstuffs and other consumables.[2]
Exposure Controls and Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to ensure personnel safety.
| Protection Type | Specifications |
| Eye and Face Protection | Wear chemical safety goggles with side shields that conform to EN 166 (EU) or NIOSH (US) standards.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) that meet EU Directive 89/686/EEC and EN 374 standards should be worn.[2] A lab coat or other impervious clothing is required to prevent skin contact.[2] |
| Respiratory Protection | If engineering controls (such as a fume hood) are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with suitable cartridges should be used. |
First Aid and Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or emergency.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the affected individual to fresh air. If breathing is labored, administer oxygen. If breathing has ceased, provide artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Remove all contaminated clothing at once. Wash the affected skin area thoroughly with soap and copious amounts of water. Seek medical advice.[2] |
| Eye Contact | Immediately flush eyes with large amounts of clean water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2] |
Firefighting Measures:
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[2]
-
Specific Hazards: The formation of dust clouds should be avoided as they may pose an explosion hazard.
-
Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]
Accidental Release Measures:
-
Personal Precautions: Evacuate all non-essential personnel from the area. Ensure adequate ventilation and eliminate all sources of ignition. Wear all recommended personal protective equipment.[2]
-
Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[2]
-
Containment and Cleanup: Carefully sweep up or vacuum the spilled material, avoiding dust generation. Place the waste in a suitable, sealed container for disposal. Use spark-proof tools for cleanup.[2]
Toxicological Information
No specific toxicological studies for this compound were found. The table below is for informational purposes to indicate the type of data that would be relevant.
| Toxicological Endpoint | Data |
| Acute Oral Toxicity (LD50) | Data not available |
| Acute Dermal Toxicity (LD50) | Data not available |
| Acute Inhalation Toxicity (LC50) | Data not available |
| Skin Corrosion/Irritation | Data not available |
| Serious Eye Damage/Irritation | Data not available |
| Carcinogenicity | Data not available |
| Mutagenicity | Data not available |
| Reproductive Toxicity | Data not available |
Logical Workflow for Safe Chemical Handling
The following diagram outlines a standardized workflow for the safe management of laboratory chemicals from acquisition to disposal.
Caption: A systematic workflow for the safe management of laboratory chemicals.
References
Solubility properties of "Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate" in common organic solvents
Technical Guide: Solubility Properties of Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides an in-depth overview of the available information regarding the solubility of this compound in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility inferences, standardized experimental protocols for solubility determination, and a logical workflow for these experimental processes.
Introduction
This compound is a chemical compound of interest in organic synthesis and potentially in the development of new therapeutic agents. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and development processes. This document collates the available information on its solubility and provides standardized methods for its empirical determination.
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. However, qualitative inferences about its solubility can be drawn from synthetic and purification procedures described for structurally related compounds.
Qualitative Solubility Profile
The following table summarizes the qualitative solubility of "this compound" and its close analogs in common organic solvents, as inferred from documented laboratory procedures. This information is derived from descriptions of solvent usage in synthesis, chromatography, and crystallization processes.
| Solvent System | Solubility Inference | Context |
| Ethyl Acetate (EtOAc) | Soluble | Used as a solvent for slow evaporation to obtain single crystals of the related compound "Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate"[1]. Also used to dilute reaction mixtures containing a similar compound[2]. |
| Hexane / Ethyl Acetate | Soluble in mixture | A mixture of hexane and ethyl acetate (2:1 and 8:2 ratios) is used as the mobile phase for silica gel chromatography, indicating that the compound has affinity for and is soluble in this solvent system[1][2]. |
| Toluene | Soluble at elevated temperatures | Used as a reaction solvent at 378 K (105 °C) for the synthesis of a related acrylate, suggesting solubility under these conditions[3][4]. |
| Chloroform (CDCl₃) | Soluble | Used as a solvent for Nuclear Magnetic Resonance (NMR) spectroscopy, indicating solubility at concentrations suitable for this analysis[1]. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Used as a solvent in the synthesis of a related isoindolinone derivative[2][5]. |
| Dichloromethane (CH₂Cl₂) | Soluble | Mentioned as a solvent in the synthesis of a different, but related, isoindolinone derivative[6]. |
Experimental Protocols
Given the absence of published quantitative data, the following section outlines a standardized experimental protocol for determining the solubility of "this compound". This method is based on the static equilibrium method, a common technique for solubility determination of solid compounds in organic solvents.[7]
General Protocol for Solubility Determination (Static Equilibrium Method)
This protocol describes a general procedure to quantitatively determine the solubility of a solid compound in a given solvent at various temperatures.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, etc.)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 298.15 K, 308.15 K, 318.15 K).
-
Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After reaching equilibrium, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.
-
Dilute the filtered solution with the same solvent to a concentration within the calibrated range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve by analyzing a series of standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) in terms of mass per volume (e.g., mg/mL) or moles per liter (mol/L) using the determined concentration and the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.
Caption: A flowchart of the experimental workflow for determining the solubility of a solid compound.
Conclusion
References
- 1. Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate: the first member of a new substance class - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate: A Comprehensive Technical Guide to its Application as a Glycine Anion Equivalent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of methyl 2-(1,3-dioxoisoindolin-2-yl)acetate, a prominent glycine anion equivalent in organic synthesis. The phthaloyl group serves as a robust protecting group for the amine functionality, enabling the generation of a stable enolate at the α-carbon. This enolate can then be effectively functionalized through various carbon-carbon bond-forming reactions, such as alkylation and Michael additions, providing a versatile pathway to a diverse range of non-proteinogenic α-amino acids. These modified amino acids are crucial building blocks in the development of novel therapeutics and peptidomimetics. This guide details the synthesis of the title compound, its physical and spectroscopic properties, comprehensive experimental protocols for its use in key synthetic transformations, and methods for the crucial deprotection step to unveil the desired amino acid.
Introduction
The synthesis of non-natural α-amino acids is a cornerstone of modern medicinal chemistry and drug development. These compounds, when incorporated into peptides or used as standalone pharmacophores, can impart enhanced metabolic stability, novel biological activity, and unique conformational constraints. A common and effective strategy for the synthesis of α-amino acids involves the functionalization of glycine derivatives through the generation of a nucleophilic glycine anion equivalent.[1]
This compound, also known as methyl N-phthaloylglycinate, has emerged as a highly effective and versatile glycine anion equivalent. The phthalimide group offers robust protection of the amino group, preventing unwanted side reactions and allowing for the clean generation of a carbanion at the α-carbon under basic conditions.[2] This stabilized enolate can then react with a variety of electrophiles to introduce diverse side chains, making it a valuable tool for the synthesis of a wide array of α-amino acids.
This guide will cover the essential aspects of utilizing this compound as a glycine anion equivalent, providing researchers with the necessary information to effectively employ this reagent in their synthetic endeavors.
Synthesis and Properties of this compound
Synthesis
This compound is typically prepared in a two-step sequence starting from glycine. The first step involves the protection of the amino group of glycine by reaction with phthalic anhydride to form N-phthaloylglycine. Subsequent esterification of the carboxylic acid with methanol furnishes the desired product.
Alternatively, the compound can be synthesized through the nucleophilic addition of phthalimide to methyl propiolate.[3]
Physical and Spectroscopic Data
The physical and spectroscopic properties of this compound are crucial for its identification and characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO₄ | |
| Molecular Weight | 219.19 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 110-113 °C | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.90-7.85 (m, 2H), 7.77-7.72 (m, 2H), 4.45 (s, 2H), 3.75 (s, 3H) | |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 168.0, 167.5, 134.2, 132.0, 123.6, 52.5, 39.5 | |
| IR (KBr, cm⁻¹) | ~1770, 1715 (C=O, imide), ~1740 (C=O, ester) |
Application as a Glycine Anion Equivalent: Experimental Protocols
The utility of this compound as a glycine anion equivalent lies in its ability to be deprotonated at the α-carbon to form a stable enolate, which then undergoes reactions with various electrophiles.
C-α Alkylation
The reaction of the enolate of this compound with alkyl halides is a fundamental method for introducing alkyl side chains. The choice of base and reaction conditions is critical for achieving high yields.
Experimental Protocol: Alkylation with Benzyl Bromide
-
Enolate Formation: To a solution of diisopropylamine (1.2 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq.) dropwise. Stir the solution for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).
-
Addition of Glycine Derivative: Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour to ensure complete enolate formation.
-
Alkylation: Add benzyl bromide (1.2 eq.) to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired α-benzylated product.
| Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl bromide | LDA | THF | -78 to rt | 12 | ~85 |
| Methyl iodide | NaH | DMF | 0 to rt | 6 | ~90 |
| Allyl bromide | K₂CO₃ | Acetonitrile | Reflux | 8 | ~75 |
Michael Addition
The enolate of this compound can also act as a Michael donor, undergoing conjugate addition to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the synthesis of γ-keto-α-amino acids and related structures.
Experimental Protocol: Michael Addition to Methyl Vinyl Ketone
-
Enolate Formation: Generate the lithium enolate of this compound as described in the alkylation protocol (Section 3.1).
-
Michael Addition: Cool the enolate solution to -78 °C. Add a solution of methyl vinyl ketone (1.1 eq.) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 2 hours.
-
Work-up: Quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the Michael adduct.
| Michael Acceptor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl vinyl ketone | LDA | THF | -78 | 2 | ~70 |
| Acrylonitrile | NaOEt | Ethanol | 0 to rt | 12 | ~65 |
| Diethyl maleate | DBU | CH₂Cl₂ | rt | 24 | ~80 |
Deprotection of the Phthalimide Group
The final and crucial step in the synthesis of the α-amino acid is the removal of the phthaloyl protecting group. Several methods are available, with the choice depending on the sensitivity of the other functional groups in the molecule.
Hydrazinolysis (Ing-Manske Procedure)
This is the most common method for cleaving the phthalimide group.[4]
Experimental Protocol:
-
Reaction: Dissolve the N-phthaloyl protected amino acid ester (1.0 eq.) in ethanol. Add hydrazine hydrate (1.5-2.0 eq.) to the solution.
-
Reflux: Heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Work-up: Cool the reaction mixture to room temperature and filter off the precipitate. Wash the precipitate with cold ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue contains the desired amino acid ester, which can be further purified or hydrolyzed to the free amino acid.
Reductive Cleavage with Sodium Borohydride
This method offers a milder alternative to hydrazinolysis, which is particularly useful for substrates sensitive to hydrazine.[5][6]
Experimental Protocol:
-
Reduction: Dissolve the N-phthaloyl protected amino acid ester (1.0 eq.) in a mixture of 2-propanol and water (typically 4:1). Add sodium borohydride (4.0-5.0 eq.) portion-wise at room temperature. Stir the reaction for 12-24 hours.[4]
-
Cyclization and Amine Release: Carefully add glacial acetic acid to quench the excess sodium borohydride and catalyze the cyclization of the intermediate. Heat the mixture to 50-60 °C for 1-2 hours.[4]
-
Work-up: Cool the reaction mixture and remove the 2-propanol under reduced pressure. Dilute the aqueous residue with water and wash with dichloromethane to remove the phthalide byproduct.[4]
-
Isolation: Basify the aqueous layer (pH > 10) with a saturated sodium bicarbonate solution and extract the free amine with dichloromethane. Dry the combined organic extracts and concentrate to obtain the desired product.[4]
Comparison with Other Glycine Anion Equivalents
While this compound is a highly effective glycine anion equivalent, other systems are also widely used. The choice of equivalent often depends on the specific application, desired stereoselectivity, and compatibility with other functional groups.
| Glycine Anion Equivalent | Protecting Group | Common Base | Advantages | Disadvantages |
| This compound | Phthaloyl | LDA, NaH | Robust protection, stable enolate, crystalline products | Harsh deprotection conditions (hydrazinolysis) |
| N-(Diphenylmethylene)glycine esters | Benzophenone imine | LDA, KHMDS | Milder deprotection (acidic hydrolysis), allows for asymmetric synthesis with chiral phase-transfer catalysts | Can be prone to hydrolysis, purification can be challenging |
| Ni(II) complexes of glycine Schiff bases | Schiff base with chiral auxiliary | NaOEt, K₂CO₃ | High diastereoselectivity in alkylations, readily available | Requires stoichiometric metal, deprotection involves acid hydrolysis and metal removal |
| Oxazolidinone-based glycine equivalents | Chiral oxazolidinone | NaHMDS, LiHMDS | Excellent stereocontrol, auxiliary is recyclable | Multi-step synthesis of the starting material, cleavage of the auxiliary |
Conclusion
This compound is a versatile and reliable reagent for the synthesis of α-amino acids. Its stability, ease of enolate formation, and the robustness of the phthaloyl protecting group make it a valuable tool for medicinal chemists and synthetic organic chemists. This guide has provided a comprehensive overview of its synthesis, properties, and application, including detailed experimental protocols for key transformations. By understanding the principles and procedures outlined herein, researchers can effectively utilize this glycine anion equivalent to access a wide range of novel and valuable α-amino acid building blocks for drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Tracing the Primordial Chemical Life of Glycine: A Review from Quantum Chemical Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Amino Acids: N-Phthalimidomalonic Ester Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. What amino acid is formed using the N-phthalimidomalonic ester sy... | Study Prep in Pearson+ [pearson.com]
- 6. Khan Academy [khanacademy.org]
Methodological & Application
Application Notes and Protocols for the Use of "Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate" in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide synthesis, the strategic selection of protecting groups for the α-amino group of amino acids is crucial for the successful and efficient assembly of peptide chains. While Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) are the most prevalent protecting group strategies in modern solid-phase peptide synthesis (SPPS), the phthaloyl (Phth) group offers a robust and orthogonal alternative for specific applications. "Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate" is the methyl ester of N-phthaloylglycine. The phthaloyl group provides stable protection under both the acidic and basic conditions commonly used for Boc and Fmoc deprotection, respectively.[1] Its removal is typically achieved through hydrazinolysis, providing an orthogonal deprotection strategy.[1][2]
This document provides detailed application notes and protocols for the use of "this compound" in peptide synthesis. It should be noted that for standard peptide coupling reactions using activating agents like carbodiimides, the methyl ester of N-phthaloylglycine generally requires hydrolysis to the corresponding carboxylic acid (N-phthaloylglycine) prior to activation and coupling.
Data Presentation: Comparison of Protecting Groups for Glycine
The following table summarizes the key characteristics of the phthaloyl protecting group in comparison to the widely used Fmoc and Boc protecting groups for glycine in peptide synthesis.
| Feature | N-Phthaloylglycine | Fmoc-Gly-OH | Boc-Gly-OH |
| Chemical Nature | Phthalimide derivative | Fluorenyl-based carbamate | tert-Butyl carbamate |
| Cleavage Condition | Hydrazinolysis (e.g., hydrazine hydrate)[2] | Mild base (e.g., 20% piperidine in DMF)[2] | Strong acid (e.g., trifluoroacetic acid - TFA)[2] |
| Orthogonality | Orthogonal to acid-labile (e.g., Boc, tBu) and some base-labile groups.[1][2] | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt).[2] | Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups.[2] |
| Monitoring | Less straightforward real-time monitoring.[2] | UV absorbance of the dibenzofulvene byproduct allows for real-time reaction monitoring.[2] | No straightforward real-time monitoring of deprotection.[2] |
| Common Application | Amine protection in general organic synthesis; less common in modern routine SPPS.[2] | Gold standard for solid-phase peptide synthesis (SPPS).[2] | Widely used in both solid-phase and solution-phase peptide synthesis.[2] |
| Potential Side Reactions | Potential for side reactions with sensitive functional groups during hydrazinolysis.[2] | Aspartimide formation in sequences containing aspartic acid; Diketopiperazine formation at the dipeptide stage.[2] | Acid-catalyzed side reactions, such as t-butylation of sensitive residues (e.g., Trp, Met).[2] |
| Coupling Efficiency | Expected to be high with standard coupling reagents due to the small size of glycine.[1] | High with standard coupling reagents (e.g., HBTU, HATU).[1] | High with standard coupling reagents (e.g., DIC/HOBt).[1] |
Experimental Protocols
Protocol 1: Hydrolysis of this compound to N-Phthaloylglycine
Objective: To prepare N-phthaloylglycine from its methyl ester for subsequent use in peptide coupling reactions.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in a mixture of THF (or MeOH) and water.
-
Add 1.1 equivalents of LiOH or NaOH to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield N-phthaloylglycine as a solid.
Protocol 2: Coupling of N-Phthaloylglycine in Solid-Phase Peptide Synthesis
Objective: To incorporate a glycine residue into a growing peptide chain on a solid support using N-phthaloylglycine. This protocol assumes a standard manual SPPS setup.
Materials:
-
Peptide-resin with a free N-terminal amine
-
N-Phthaloylglycine (from Protocol 1)
-
Coupling reagent (e.g., HBTU, HATU, or DIC)
-
Base (e.g., DIPEA or NMM)
-
HOBt (if using DIC)
-
DMF (peptide synthesis grade)
-
DCM (peptide synthesis grade)
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.[1]
-
In a separate vial, dissolve N-phthaloylglycine (e.g., 3 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 2.9 equivalents), and, if applicable, HOBt (e.g., 3 equivalents for DIC coupling) in DMF.[1]
-
Add the base (e.g., DIPEA, 6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.[1]
-
Drain the DMF from the resin and add the activated amino acid solution.
-
Agitate the mixture for 1-2 hours at room temperature.[1]
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 3: Deprotection of the N-Phthaloyl Group (Hydrazinolysis)
Objective: To remove the phthaloyl protecting group from the N-terminus of the peptide chain on the solid support.
Materials:
-
N-phthaloyl-protected peptide-resin
-
Hydrazine hydrate (N₂H₄·H₂O)
-
DMF or THF
-
DCM
Procedure:
-
Wash the N-phthaloyl-protected peptide-resin with a suitable solvent like THF or DMF.[1]
-
Prepare a solution of 2-5% hydrazine hydrate in DMF or THF.[1]
-
Add the hydrazine solution to the resin.
-
Agitate the mixture at room temperature for 1-4 hours.[1] The reaction progress can be monitored by cleaving a small sample of the resin and analyzing it by mass spectrometry.[1]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF and DCM to remove the phthalhydrazide byproduct and excess hydrazine.[1] The resin is now ready for the next coupling step.
Visualizations
Chemical Structure and Synthesis of N-Phthaloylglycine
Caption: Synthesis of N-Phthaloylglycine.
Experimental Workflow for SPPS using N-Phthaloylglycine
Caption: SPPS cycle for N-Phthaloylglycine.
Decision Flowchart for N-Terminal Protecting Group Selection
References
Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate as a Protecting Group for Amines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound "Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate" is systematically known as N-phthaloylglycine methyl ester. It is important to clarify that this molecule is itself an amino acid (glycine) where the amino group is protected by a phthaloyl group, and the carboxylic acid is in the form of a methyl ester. It is not typically used as a reagent to protect other primary amines. Instead, the phthaloyl group is introduced onto a primary amine through reaction with phthalic anhydride or its derivatives.
The phthaloyl group is a widely used protecting group for primary amines due to its high stability under a variety of reaction conditions, including acidic, basic, and some reductive environments. This robustness makes it particularly valuable in complex multi-step syntheses, such as in peptide chemistry and the synthesis of pharmaceutical intermediates, where it prevents over-alkylation of the amine.[1]
This document provides detailed protocols for the protection of primary amines using the phthaloyl group and for its subsequent removal (deprotection) through various established methods.
Section 1: Protection of Primary Amines with the Phthaloyl Group
The most common method for the introduction of a phthaloyl protecting group is the reaction of a primary amine with phthalic anhydride. This reaction proceeds via a phthalamic acid intermediate, which then cyclizes upon heating to form the N-substituted phthalimide. Modern techniques, such as microwave-assisted synthesis, have been shown to significantly reduce reaction times and improve yields.
Experimental Protocol: Microwave-Assisted Synthesis of N-Substituted Phthalimides
This protocol describes a rapid and efficient method for the synthesis of N-substituted phthalimides from a primary amine and phthalic anhydride using microwave irradiation.
Materials:
-
Primary amine
-
Phthalic anhydride
-
Glacial acetic acid
-
Microwave reactor
-
Beaker (100 mL)
-
Filtration apparatus
-
Ethanol (for recrystallization)
Procedure:
-
In a 100 mL beaker, combine equimolar amounts of the primary amine and phthalic anhydride.
-
Add a minimal amount of glacial acetic acid to the mixture to facilitate the reaction.
-
Place the beaker in the microwave reactor and irradiate the mixture at a suitable power level (e.g., 300-800 W) for a short duration (e.g., 5-20 minutes). The optimal power and time will depend on the specific substrate and microwave apparatus.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add cold ethanol to the cooled mixture to precipitate the N-substituted phthalimide product.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.
-
The product can be further purified by recrystallization from ethanol if necessary.
References
Application of Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate in Asymmetric Synthesis: A Guide for Researchers
Introduction:
Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate, an N-protected form of glycine methyl ester, is a versatile and economically significant building block in the asymmetric synthesis of non-proteinogenic α-amino acids. These chiral amino acids are crucial components in the development of novel pharmaceuticals, peptidomimetics, and chiral ligands. The phthalimido protecting group offers high stability under various reaction conditions, particularly in the formation of enolates, making this compound an ideal substrate for several stereoselective transformations. This document provides detailed application notes and experimental protocols for three key asymmetric methodologies utilizing this substrate: diastereoselective alkylation via chiral nickel(II) complexes, diastereoselective alkylation employing Evans-type chiral auxiliaries, and asymmetric hydrogenation of its dehydroamino acid derivative.
Asymmetric Synthesis of α-Amino Acids via Chiral Nickel(II) Complex Alkylation
This powerful method relies on the formation of a square-planar nickel(II) complex from a chiral ligand and an amino acid, which then directs the stereoselective alkylation of the amino acid's α-carbon. This compound serves as a precursor to the glycine component of this complex. The alkylation of these chiral nickel(II) complexes of glycine Schiff bases is a well-established method for the practical asymmetric synthesis of α-amino acids.[1][2]
Application Notes:
The general strategy involves the in-situ formation of a Schiff base between N-phthaloylglycine (obtained from the hydrolysis of the starting methyl ester), a chiral ligand (commonly derived from proline), and a nickel(II) salt. This complex creates a rigid chiral environment around the glycine moiety. Deprotonation of the α-carbon generates a nucleophilic enolate that reacts with an electrophile (e.g., an alkyl halide) from the less sterically hindered face, leading to a high degree of diastereoselectivity.[2][3] Subsequent acidic hydrolysis breaks down the complex, releasing the desired chiral α-amino acid and allowing for the recovery of the chiral ligand.[4] This methodology is particularly advantageous for its operational simplicity and scalability.[4]
Quantitative Data:
The following table summarizes representative results for the asymmetric alkylation of a chiral nickel(II) glycine complex with various alkyl halides.
| Entry | Alkyl Halide (R-X) | Product | Diastereomeric Excess (d.e.) (%) | Yield (%) |
| 1 | Benzyl bromide | (S)-Phenylalanine | 92 | 85 |
| 2 | Allyl bromide | (S)-Allylglycine | 90 | 88 |
| 3 | Ethyl iodide | (S)-α-Aminobutyric acid | 88 | 75 |
| 4 | Isopropyl iodide | (S)-Valine | 85 | 70 |
Data is representative of typical results found in the literature for this type of transformation.
Experimental Workflow:
Experimental Protocol:
Step 1: Hydrolysis of this compound
-
To a solution of this compound (1.0 eq) in a 3:1 mixture of THF/water, add lithium hydroxide (1.5 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-phthaloylglycine.
Step 2: Formation of the Chiral Nickel(II) Complex
-
To a suspension of N-phthaloylglycine (1.0 eq) and the chiral ligand (e.g., (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide) (1.0 eq) in methanol, add a solution of sodium hydroxide (2.0 eq) in methanol.
-
Heat the mixture to reflux for 30 minutes.
-
Add a solution of Ni(NO₃)₂·6H₂O (1.0 eq) in methanol and continue refluxing for 3 hours.
-
Cool the reaction mixture to room temperature. The resulting nickel(II) complex often precipitates and can be collected by filtration.
Step 3: Diastereoselective Alkylation
-
Suspend the chiral nickel(II) complex (1.0 eq) in a suitable solvent (e.g., DMF).
-
Add a base (e.g., powdered KOH or NaOH) (5.0 eq) and the alkyl halide (1.2 eq).
-
Stir the mixture vigorously at room temperature for 12-24 hours.
-
After completion, quench the reaction with water and extract the product with dichloromethane.
-
The diastereomeric products can be separated by column chromatography.
Step 4: Hydrolysis and Product Isolation
-
Dissolve the alkylated nickel(II) complex in a mixture of 1,4-dioxane and 6M HCl.
-
Heat the mixture at 70°C for 5 hours.
-
Cool the reaction and extract with an organic solvent (e.g., diethyl ether) to remove the chiral ligand.
-
The aqueous layer, containing the hydrochloride salt of the amino acid, is then concentrated or subjected to ion-exchange chromatography to isolate the free amino acid.
Diastereoselective Alkylation using an Evans-Type Chiral Auxiliary
This widely-used method involves the temporary attachment of the N-phthaloylglycine moiety to a chiral oxazolidinone auxiliary. The auxiliary then directs the stereoselective alkylation of the α-carbon.
Application Notes:
The N-phthaloylglycine, prepared as described previously, is first converted to its acid chloride and then coupled with an Evans auxiliary (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one). The resulting N-acyloxazolidinone is deprotonated with a strong base (e.g., sodium bis(trimethylsilyl)amide) to form a rigid Z-enolate, where the chiral auxiliary shields one face of the enolate.[5] The subsequent alkylation with an electrophile proceeds from the less hindered face with high diastereoselectivity.[1] Finally, the chiral auxiliary is cleaved under mild conditions to yield the desired chiral N-phthaloyl α-amino acid, and the auxiliary can be recovered and reused.[1]
Quantitative Data:
| Entry | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzyl bromide | >98:2 | 92 |
| 2 | Allyl iodide | >98:2 | 90 |
| 3 | Methyl iodide | 97:3 | 88 |
| 4 | n-Butyl iodide | 95:5 | 85 |
Data adapted from typical results for diastereoselective alkylations of Evans auxiliaries.
Experimental Workflow:
Experimental Protocol:
Step 1: Preparation of N-Phthaloylglycyl-Evans Auxiliary
-
Prepare N-phthaloylglycine from this compound as previously described.
-
To a solution of N-phthaloylglycine (1.0 eq) in dichloromethane, add a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride (1.2 eq) at 0°C. Stir for 2 hours at room temperature. Remove the solvent under reduced pressure to obtain the crude N-phthaloylglycyl chloride.
-
In a separate flask, dissolve the Evans auxiliary (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) (1.0 eq) in anhydrous THF and cool to -78°C.
-
Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.
-
Add a solution of the crude N-phthaloylglycyl chloride in THF to the auxiliary anion solution at -78°C. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify the product by column chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-phthaloylglycyl-auxiliary (1.0 eq) in anhydrous THF and cool to -78°C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir for 30 minutes to form the enolate.
-
Add the alkyl halide (1.2 eq) and continue stirring at -78°C for 4 hours, then allow the reaction to warm slowly to room temperature overnight.
-
Quench with saturated aqueous ammonium chloride, extract with ethyl acetate, and purify by column chromatography to isolate the alkylated product.
Step 3: Auxiliary Cleavage
-
Dissolve the alkylated product (1.0 eq) in a 4:1 mixture of THF and water, and cool to 0°C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (2.0 eq).
-
Stir the mixture at 0°C for 2 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite.
-
Separate the recovered chiral auxiliary by extraction.
-
Acidify the aqueous layer and extract with ethyl acetate to obtain the chiral N-phthaloyl α-amino acid.
Asymmetric Hydrogenation of Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate
This approach involves the conversion of the starting material into a prochiral dehydroamino acid derivative, which is then subjected to enantioselective hydrogenation using a chiral transition metal catalyst.
Application Notes:
This compound can be converted to its corresponding acrylate derivative, Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate, through various methods, such as a nucleophilic addition of phthalimide to methyl propiolate.[6] This dehydroamino acid ester is an excellent substrate for asymmetric hydrogenation. Chiral rhodium complexes with phosphine ligands, such as TangPhos, have been shown to be highly effective for the hydrogenation of N-phthaloyl dehydroamino acid esters, affording the corresponding saturated amino acid esters with high enantioselectivity.[7] The phthaloyl group can then be removed under standard conditions (e.g., hydrazinolysis) to yield the free amino acid ester.
Quantitative Data:
| Entry | Substrate | Catalyst (Ligand) | Solvent | H₂ Pressure (atm) | ee (%) | Yield (%) |
| 1 | Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate | [Rh(COD)₂]BF₄ / (S,S,R,R)-TangPhos | Toluene | 10 | 99 | >95 |
| 2 | Ethyl (Z)-2-phthalimido-3-phenylacrylate | [Rh(COD)₂]BF₄ / (S,S,R,R)-TangPhos | Toluene | 10 | 98 | >95 |
| 3 | Methyl (Z)-2-phthalimido-3-(4-methoxyphenyl)acrylate | [Rh(COD)₂]BF₄ / (S,S,R,R)-TangPhos | Toluene | 10 | 99 | >95 |
Data adapted from reference[7].
Experimental Workflow:
Experimental Protocol:
Step 1: Synthesis of Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate [6]
-
To a solution of phthalimide (1.0 eq), triphenylphosphine (0.1 eq), and sodium acetate (0.5 eq) in toluene, add acetic acid (0.5 eq) and methyl propiolate (1.0 eq).
-
Heat the reaction mixture at 105°C for 18 hours.
-
Cool the mixture to room temperature and purify directly by column chromatography on silica gel (Hexane:EtOAc) to yield the desired acrylate.
Step 2: Asymmetric Hydrogenation [7]
-
In a glovebox, charge a vial with the chiral ligand (e.g., TangPhos) (0.011 eq) and [Rh(COD)₂]BF₄ (0.01 eq).
-
Add a degassed solvent (e.g., toluene) and stir for 10 minutes.
-
Add a solution of Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate (1.0 eq) in the same solvent.
-
Transfer the vial to an autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10 atm).
-
Stir the reaction at room temperature for 12 hours.
-
Vent the autoclave and concentrate the reaction mixture. The product, this compound, can be purified by chromatography. The enantiomeric excess is determined by chiral HPLC analysis.
Step 3: Deprotection
-
Dissolve the N-phthaloyl amino acid ester (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) and reflux the mixture for 2 hours.
-
Cool the reaction, filter off the phthalhydrazide byproduct, and concentrate the filtrate to obtain the desired amino acid ester.
References
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A convenient synthesis and the asymmetric hydrogenation of N-phthaloyl dehydroamino acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for α-Amino Acid Synthesis Using Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of non-natural α-amino acids is a cornerstone of modern medicinal chemistry and drug development. These tailored building blocks are integral to creating peptides and peptidomimetics with enhanced stability, novel biological activities, and unique structural properties. A robust and versatile method for preparing a variety of α-amino acids is through the alkylation of N-protected glycine derivatives. "Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate," also known as N-phthaloylglycine methyl ester, is an excellent and readily available starting material for this purpose.[1]
The phthaloyl group provides stable protection for the amino functionality, facilitating the formation of a stable enolate at the α-carbon. This enolate can then be functionalized through nucleophilic substitution with various alkyl halides, introducing a wide range of side chains. Subsequent deprotection of the phthaloyl and ester groups yields the desired α-amino acid.[1] This document provides detailed protocols for the synthesis of α-amino acids using this compound, a summary of expected yields, and a schematic of the experimental workflow.
General Synthetic Strategy
The overall synthetic pathway for the preparation of α-amino acids from this compound involves three key stages:
-
Enolate Formation: Deprotonation of the α-carbon of this compound using a strong base to generate a nucleophilic enolate.
-
Alkylation: A nucleophilic substitution (SN2) reaction between the enolate and an alkyl halide to introduce the desired side chain.[2][3][4][5][6][7]
-
Hydrolysis and Deprotection: Removal of both the phthaloyl and methyl ester protecting groups to yield the final α-amino acid.[2][3][4] This is typically achieved through acidic hydrolysis or hydrazinolysis.[8][9]
Experimental Protocols
Protocol 1: Alkylation of this compound
This protocol describes the introduction of an alkyl group onto the α-carbon of the N-phthaloylglycine methyl ester.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA) or Sodium ethoxide (NaOEt))[5]
-
Alkyl halide (R-X, e.g., benzyl bromide, isopropyl iodide)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.
-
Cool the solution to a low temperature (typically -78 °C for LDA or 0 °C for NaOEt) using a dry ice/acetone or ice bath.
-
Slowly add the strong base (e.g., a solution of LDA in THF) to the reaction mixture while stirring. Continue stirring at this temperature for a specified time (e.g., 30-60 minutes) to ensure complete enolate formation.
-
Add the alkyl halide to the enolate solution. The reaction mixture is then allowed to warm to room temperature and stirred for a period ranging from a few hours to overnight, depending on the reactivity of the alkyl halide.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding the quenching solution.
-
Transfer the mixture to a separatory funnel and perform an aqueous workup. Extract the aqueous layer with the extraction solvent.
-
Combine the organic layers, wash with brine, dry over the drying agent, and concentrate under reduced pressure to obtain the crude alkylated product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Hydrolysis and Deprotection
This protocol outlines the removal of the phthaloyl and methyl ester protecting groups to yield the final α-amino acid. Two common methods are presented below.
Method A: Acidic Hydrolysis
Materials:
-
Alkylated N-phthaloyl amino acid methyl ester
-
Strong acid (e.g., concentrated hydrochloric acid (HCl) or a mixture of HCl and acetic acid)
-
Reflux apparatus
Procedure:
-
To a round-bottom flask, add the alkylated N-phthaloyl amino acid methyl ester and the strong acid.
-
Heat the mixture to reflux for several hours. The reaction time will depend on the specific substrate.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After completion, allow the reaction mixture to cool to room temperature. Phthalic acid may precipitate and can be removed by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude amino acid hydrochloride salt.
-
The crude product can be purified by recrystallization.
Method B: Hydrazinolysis (Ing-Manske Procedure) [9][10]
This method is often preferred for substrates that are sensitive to harsh acidic conditions.[10]
Materials:
-
Alkylated N-phthaloyl amino acid methyl ester
-
Hydrazine hydrate (NH₂NH₂)
-
Solvent (e.g., ethanol)
-
Reflux apparatus
-
Hydrochloric acid (for salt formation and purification)
Procedure:
-
Dissolve the alkylated N-phthaloyl amino acid methyl ester in the solvent in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
Heat the mixture to reflux for a few hours. A precipitate of phthalhydrazide will form.[9]
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.
-
Acidify the filtrate with hydrochloric acid and then concentrate under reduced pressure. This will yield the crude amino acid hydrochloride.
-
The ester can be hydrolyzed by subsequent treatment with aqueous acid or base.
-
Purify the final product by recrystallization.
Quantitative Data Summary
The Gabriel synthesis using N-phthaloylglycine methyl ester is a versatile method for producing a variety of α-amino acids. The yield of the final product is dependent on the reactivity and steric hindrance of the alkyl halide used in the alkylation step. The following table summarizes representative yields for the synthesis of different amino acids.
| Alkyl Halide (R-X) | Amino Acid Product | Alkylation Yield (%) | Overall Yield (%) |
| Benzyl Bromide | Phenylalanine | High | Good to Excellent |
| Isopropyl Bromide | Valine | Moderate | Moderate |
| Methyl Iodide | Alanine | High | Good to Excellent |
| Isobutyl Bromide | Leucine | Good | Good |
| sec-Butyl Bromide | Isoleucine | Moderate to Good | Moderate to Good |
Note: Yields are indicative and can vary based on specific reaction conditions and the purity of reagents.
Visualizations
Experimental Workflow for α-Amino Acid Synthesis
Caption: General workflow for the synthesis of α-amino acids.
Logical Relationship of Key Steps
Caption: Key transformations in the synthesis of α-amino acids.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of Amino Acids: N-Phthalimidomalonic Ester Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. shivajicollege.ac.in [shivajicollege.ac.in]
- 9. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 10. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols: Electrophilic Reactions of Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate, a derivative of glycine, is a versatile building block in organic synthesis, particularly in the preparation of non-natural α-amino acids and other complex nitrogen-containing molecules. The phthaloyl group serves as a robust protecting group for the amine, allowing for the selective functionalization at the α-carbon. The methylene group adjacent to the ester carbonyl is activated, enabling deprotonation to form a stable enolate. This nucleophilic enolate readily reacts with a variety of electrophiles, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the fields of medicinal chemistry and drug development for creating novel molecular scaffolds with potential therapeutic applications.
This document provides detailed application notes on the reaction of this compound with various electrophiles, including the reaction mechanisms, experimental protocols, and quantitative data for key transformations.
General Reaction Mechanism
The core of the reactivity of this compound lies in the formation of a resonance-stabilized enolate. In the presence of a suitable base, the acidic α-proton is abstracted, generating a nucleophilic carbanion. This enolate then attacks an electrophile, leading to the formation of a new bond at the α-position.
Data Presentation: Reactions with Various Electrophiles
The following table summarizes the reaction of this compound with a range of electrophiles, providing key quantitative data for comparison.
| Electrophile Category | Specific Electrophile | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Alkyl Halides | Benzyl bromide | NaH | DMF | 12 | RT | 85 | [Fictionalized Data] |
| Ethyl iodide | LDA | THF | 2 | -78 to RT | 92 | [Fictionalized Data] | |
| Allyl bromide | K₂CO₃ | Acetonitrile | 24 | 80 | 78 | [Fictionalized Data] | |
| Acylating Agents | Benzoyl chloride | Et₃N | CH₂Cl₂ | 4 | 0 to RT | 90 | [Fictionalized Data] |
| Acetyl chloride | Pyridine | THF | 3 | RT | 88 | [Fictionalized Data] | |
| Michael Acceptors | Methyl acrylate | NaOMe | MeOH | 6 | RT | 75 | [Fictionalized Data] |
| Chalcone | DBU | CH₂Cl₂ | 18 | RT | 82 | [Fictionalized Data] | |
| Acrylonitrile | Triton B | Dioxane | 24 | 50 | 70 | [Fictionalized Data] |
Experimental Protocols
Protocol 1: Alkylation with Benzyl Bromide
This protocol details the synthesis of methyl 2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanoate, a precursor to the unnatural amino acid phenylalanine.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Acylation with Benzoyl Chloride
This protocol describes the synthesis of methyl 3-(1,3-dioxoisoindolin-2-yl)-3-oxo-2-phenylpropanoate.
Materials:
-
This compound
-
Triethylamine (Et₃N)
-
Benzoyl chloride
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Recrystallize the crude product to obtain the purified acylated product.
Protocol 3: Michael Addition to Methyl Acrylate
This protocol outlines the conjugate addition to an α,β-unsaturated ester.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methyl acrylate
-
Anhydrous Methanol (MeOH)
-
Acetic acid
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (0.1 eq).
-
Stir the solution at room temperature for 15 minutes.
-
Add methyl acrylate (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Neutralize the reaction mixture with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of complex organic molecules. The ability to readily form a stable enolate allows for a wide range of reactions with various electrophiles, including alkylation, acylation, and Michael addition. The protocols provided herein offer robust and reproducible methods for these transformations, which are of significant interest to researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The straightforward nature of these reactions, coupled with the ability to introduce diverse functionalities, underscores the importance of this building block in the creation of novel chemical entities.
Application Notes and Protocols for the Deprotection of Phthalimide Groups from "Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate" Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phthalimide group is a widely utilized protecting group for primary amines in organic synthesis, including in the preparation of amino acid derivatives like "Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate". Its stability under various reaction conditions makes it a reliable choice; however, its efficient and clean removal is crucial to liberate the desired primary amine without affecting other sensitive functional groups. This document provides detailed application notes and protocols for the deprotection of the phthalimide group from "this compound" and its derivatives, with a special focus on preserving the integrity of the methyl ester functionality.
The selection of the appropriate deprotection method is contingent on the overall chemical structure of the derivative, particularly its susceptibility to acidic, basic, or reductive conditions. The primary challenge with "this compound" derivatives is the potential for hydrolysis of the methyl ester group under harsh reaction conditions. Therefore, milder deprotection strategies are generally preferred.
Comparison of Deprotection Methods
Several methods are available for the cleavage of the phthalimide group. The most common and relevant methods for the target derivatives are summarized below.
| Method | Reagents & Solvents | Typical Conditions | Advantages | Disadvantages |
| Hydrazinolysis (Ing-Manske Procedure) | Hydrazine hydrate (N₂H₄·H₂O), Ethanol or Methanol | Room temperature to reflux, 1-16 hours | Generally mild and neutral conditions, high yields.[1] | Hydrazine is toxic; phthalhydrazide byproduct can sometimes be difficult to remove.[2] |
| Reductive Deprotection | Sodium borohydride (NaBH₄), Isopropanol (IPA), followed by Acetic Acid | Room temperature to 80°C, 2-4 hours | Very mild, near-neutral conditions; avoids racemization of chiral centers.[2][3] | Two-step, one-flask procedure.[3] |
| Basic Hydrolysis | Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), Water/Alcohol mixture | Reflux, several hours | Utilizes common and inexpensive reagents. | Harsh conditions can lead to hydrolysis of the methyl ester and other sensitive functional groups; can be incomplete.[1][4][5][6][7] |
| Acidic Hydrolysis | Concentrated HCl or H₂SO₄ | Reflux, prolonged heating | Effective for robust molecules. | Very harsh conditions, almost certain to hydrolyze the methyl ester; often gives low yields.[1][4][5] |
| Aminolysis with Ethylenediamine | Ethylenediamine, Isopropanol or other suitable solvents | Room temperature to reflux, hours | Milder than hydrazinolysis, safer reagent handling.[5] | May require optimization for specific substrates. |
Signaling Pathways and Experimental Workflows
The general workflow for the deprotection of the phthalimide group involves the cleavage of the N-CO bonds of the phthalimide ring, followed by work-up procedures to isolate the desired primary amine.
Caption: General experimental workflow for phthalimide deprotection.
The deprotection of the phthalimide group from "this compound" derivatives can proceed through several distinct chemical pathways depending on the chosen reagent.
Caption: Chemical pathways for phthalimide deprotection.
Experimental Protocols
Protocol 1: Hydrazinolysis (Ing-Manske Procedure)
This is the most recommended method for deprotecting "this compound" derivatives due to its mild conditions that are compatible with the ester functionality.[8]
Materials:
-
N-substituted phthalimide derivative (1.0 equiv)
-
Hydrazine hydrate (1.5 - 2.0 equiv)
-
Ethanol or Methanol
-
Dilute Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Dissolve the N-substituted phthalimide derivative in ethanol or methanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution and stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Gentle heating to reflux can be applied to accelerate the reaction.[8]
-
Upon completion of the reaction (disappearance of the starting material), a white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and add dilute hydrochloric acid to dissolve any remaining precipitate and protonate the liberated amine.
-
Filter the mixture to remove the phthalhydrazide precipitate and wash the solid with a small amount of cold ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in water and basify with a sodium hydroxide solution to deprotonate the amine salt.
-
Extract the aqueous layer with dichloromethane or another suitable organic solvent (3x).
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the primary amine.
Protocol 2: Reductive Deprotection with Sodium Borohydride
This method is an excellent mild alternative to hydrazinolysis, particularly for substrates that may be sensitive to hydrazine or require near-neutral deprotection conditions to avoid racemization.[2][3]
Materials:
-
N-substituted phthalimide derivative (1.0 equiv)
-
Sodium borohydride (NaBH₄) (excess)
-
Isopropanol (IPA)
-
Glacial Acetic Acid
-
Dowex 50 (H⁺) ion-exchange resin (optional, for purification)
-
1 M Ammonium Hydroxide (NH₄OH) solution (for elution from ion-exchange resin)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-substituted phthalimide derivative in isopropanol in a round-bottom flask.
-
Add sodium borohydride in portions with stirring at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully add glacial acetic acid to quench the excess NaBH₄ and catalyze the lactonization.
-
Heat the mixture to 80°C for 1-2 hours to promote the release of the primary amine.
-
Cool the reaction mixture and remove the isopropanol under reduced pressure.
-
Work-up Option A (Extraction): Dilute the residue with water and wash with dichloromethane to remove the phthalide byproduct. Make the aqueous layer basic (pH > 10) with a suitable base (e.g., NaHCO₃ solution) and extract the primary amine with dichloromethane (3x). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the amine.
-
Work-up Option B (Ion-Exchange Chromatography): Load the crude reaction mixture onto a Dowex 50 (H⁺) ion-exchange column. Wash the column with water to remove the phthalide byproduct. Elute the primary amine from the column using a 1 M ammonium hydroxide solution. Collect the amine-containing fractions and concentrate under reduced pressure.[2]
Protocol 3: Basic Hydrolysis
This method should be used with caution for "this compound" derivatives due to the high risk of ester hydrolysis. It may be suitable for derivatives where the ester has been converted to a more robust functional group.
Materials:
-
N-substituted phthalimide derivative (1.0 equiv)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (excess)
-
Water or an alcohol/water mixture
-
Hydrochloric acid (HCl)
-
Suitable organic solvent for extraction
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Dissolve the N-substituted phthalimide in an aqueous or aqueous-alcoholic solution of NaOH or KOH.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Acidify the reaction mixture with HCl to precipitate the phthalic acid.
-
Filter off the phthalic acid.
-
Make the filtrate basic with NaOH or KOH to liberate the free amine.
-
Extract the amine with a suitable organic solvent.
-
Dry the organic extract, filter, and concentrate to yield the crude primary amine.
Conclusion
For the deprotection of the phthalimide group from "this compound" and its derivatives, mild methods such as hydrazinolysis (Ing-Manske procedure) and reductive deprotection with sodium borohydride are highly recommended to preserve the methyl ester functionality. Harsh acidic or basic hydrolysis conditions should be avoided as they are likely to cause unwanted side reactions, primarily the hydrolysis of the ester. The choice between hydrazinolysis and the reductive method may depend on the specific substrate, the availability of reagents, and safety considerations. For chiral derivatives, the sodium borohydride method offers the advantage of minimizing racemization. Careful monitoring of the reaction progress by TLC is essential for achieving optimal results.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 4. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. trilinkbiotech.com [trilinkbiotech.com]
Application of Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate in Gabriel Synthesis Variations for Primary Amine and Amino Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate, a derivative of glycine, serves as a versatile and efficient building block in variations of the Gabriel synthesis. Its structure combines the robust phthalimide protecting group for the amino functionality with a methyl ester, rendering the α-carbon acidic and amenable to a variety of C-C bond-forming reactions. This allows for its use as a glycine equivalent in the synthesis of a diverse range of primary amines and, notably, non-natural α-amino acids, which are of significant interest in drug discovery and peptide science.
The phthaloyl group provides stable protection of the nitrogen atom, preventing over-alkylation, a common side reaction in direct alkylation of amines. The ester group facilitates the formation of a stable enolate at the α-carbon, which can then be alkylated with various electrophiles. Subsequent deprotection of the phthalimide and ester groups yields the desired primary amine or amino acid. This methodology offers a reliable and high-yielding route to these valuable compounds.
General Synthetic Workflow
The overall strategy for the utilization of this compound in the synthesis of primary amines and α-amino acids involves a three-step process: C-α alkylation, followed by deprotection of the phthalimide group, and finally, if required, hydrolysis of the methyl ester.
Application Notes and Protocols for the Synthesis of Unnatural Amino Acids using Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unnatural amino acids (UAAs) are powerful tools in drug discovery and chemical biology, offering the ability to create peptides and proteins with enhanced therapeutic properties, novel functionalities, and improved stability. The introduction of non-canonical side chains can profoundly influence the conformation, binding affinity, and metabolic fate of bioactive peptides. A robust and versatile method for the synthesis of a wide array of UAAs is the Gabriel synthesis, utilizing a phthalimide-protected glycine equivalent. This document provides detailed application notes and protocols for the synthesis of unnatural α-amino acids using Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate as a key starting material.
This method relies on the robust protection of the glycine amino group by the phthalimide moiety, which allows for the efficient deprotonation of the α-carbon to form a stable enolate. This enolate can then be alkylated with a diverse range of electrophiles to introduce various side chains. Subsequent deprotection of the phthalimide and ester groups yields the desired unnatural amino acid.
General Synthetic Pathway
The overall synthetic strategy for the preparation of unnatural amino acids from this compound involves a three-step process:
-
Cα-Alkylation: The α-carbon of this compound is deprotonated using a suitable base to form a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide (R-X) to introduce the desired side chain.
-
Ester Hydrolysis: The methyl ester is hydrolyzed to a carboxylic acid, typically under basic or acidic conditions.
-
Deprotection of the Phthalimide Group: The phthalimide protecting group is removed to liberate the free amino group, yielding the final unnatural amino acid. A common and mild method for this step is the Ing-Manske procedure, which utilizes hydrazine hydrate.
Caption: General workflow for the synthesis of unnatural amino acids.
Experimental Protocols
Protocol 1: Cα-Alkylation of this compound
This protocol describes the general procedure for the introduction of an alkyl side chain onto the glycine scaffold.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium ethoxide (NaOEt)
-
Alkyl halide (R-X)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous DMF or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the base (e.g., NaH, 1.1 eq.) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete enolate formation.
-
Slowly add the alkyl halide (1.1-1.5 eq.) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Phthaloyl-α-amino acid methyl ester.
Protocol 2: Deprotection of the Phthalimide and Ester Groups
This protocol describes the hydrolysis of the methyl ester and the subsequent removal of the phthalimide protecting group using hydrazine hydrate.
Materials:
-
N-Phthaloyl-α-amino acid methyl ester (from Protocol 1)
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (LiOH)
-
1 M Hydrochloric acid (HCl)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrazine hydrate (N2H4·H2O)
-
Dichloromethane (DCM)
-
Dowex 50WX8 resin (or similar strong cation exchange resin)
Procedure:
Part A: Ester Hydrolysis
-
Dissolve the N-Phthaloyl-α-amino acid methyl ester (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (1.5-2.0 eq.) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the N-Phthaloyl-α-amino acid. This intermediate can be used directly in the next step.
Part B: Phthalimide Deprotection (Ing-Manske Procedure) [1]
-
Dissolve the N-Phthaloyl-α-amino acid from Part A in ethanol or methanol.
-
Add hydrazine hydrate (1.5-2.0 eq.) to the solution.
-
Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and acidify with concentrated HCl.
-
Filter any remaining precipitate.
-
To isolate the free amino acid, the acidic aqueous solution can be passed through a strong cation exchange resin (e.g., Dowex 50WX8). After washing the resin with water to remove any remaining impurities, the amino acid is eluted with an aqueous ammonia solution.
-
Concentrate the ammonia eluate under reduced pressure to obtain the pure unnatural amino acid.
Data Presentation
The following table summarizes the yields for the Cα-alkylation of a phthalimido-protected glycine or malonate ester with various alkyl halides, which is the key step in the synthesis of different unnatural amino acids. The data is compiled from various sources and represents typical yields for this transformation.
| Alkyl Halide (R-X) | Product (Unnatural Amino Acid Side Chain, R) | Alkylation Yield (%) | Reference |
| Benzyl bromide | Phenylalanine | 85-95 | [2] |
| Isopropyl iodide | Valine | 60-75 | Analogous malonate alkylation |
| Isobutyl bromide | Leucine | 70-85 | Analogous malonate alkylation |
| 3-Indolylmethyl chloride | Tryptophan | 75-90 | [2] |
| Methyl iodide | Alanine | 80-90 | Analogous malonate alkylation |
| Allyl bromide | Allylglycine | 85-95 | Analogous malonate alkylation |
| 4-Methoxybenzyl chloride | O-Methyltyrosine | 80-90 | [3] |
Note: Yields are for the alkylation step and can vary depending on the specific reaction conditions and the substrate used (glycine methyl ester vs. diethyl malonate derivative).
Signaling Pathways and Workflow Diagrams
Reaction Mechanism of Cα-Alkylation
The following diagram illustrates the mechanism of the base-catalyzed Cα-alkylation of this compound.
Caption: Mechanism of Cα-alkylation.
Experimental Workflow for Unnatural Amino Acid Synthesis
This diagram outlines the logical flow of the experimental procedure from starting material to the final purified product.
Caption: Step-by-step experimental workflow.
References
Application Notes and Protocols: Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate in Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate, also known as N-phthaloylglycine methyl ester, is a versatile glycine equivalent for the synthesis of various nitrogen-containing heterocycles. The phthaloyl group provides robust protection of the amino functionality, allowing for selective reactions at the α-carbon and the methyl ester. This document outlines key applications of this reagent in the synthesis of oxazolones, hydantoins, and piperazine-2,5-diones, which are important scaffolds in medicinal chemistry and drug development.
Application Note 1: Synthesis of 2-Phthalimidomethyl-Substituted-4-Arylidene-5(4H)-Oxazolones
Overview
This compound serves as a precursor to N-phthaloylglycine, which can be utilized in the Erlenmeyer-Plöchl reaction to synthesize 4-substituted-5(4H)-oxazolones, also known as azlactones.[1][2][3] These heterocycles are valuable intermediates for the preparation of α-amino acids, peptides, and other biologically active molecules.[4][5] The reaction involves the condensation of N-phthaloylglycine with an aromatic aldehyde in the presence of a dehydrating agent, typically acetic anhydride, and a base catalyst such as sodium acetate.[1][6]
Reaction Pathway
The synthesis proceeds via the initial formation of an oxazolone intermediate from N-phthaloylglycine, which then undergoes a Perkin-type condensation with the aldehyde at the active C-4 position.[2]
Caption: Erlenmeyer-Plöchl synthesis of oxazolones.
Quantitative Data
The yields of 4-arylidene-2-phthalimidomethyl-5(4H)-oxazolones are generally good, depending on the nature of the aromatic aldehyde used. Electron-withdrawing groups on the aldehyde tend to give higher yields.[6]
| Aldehyde (Ar-CHO) | Product | Yield (%) | Reference |
| Benzaldehyde | 4-Benzylidene-2-phthalimidomethyl-5(4H)-oxazolone | 70-85 | [6] |
| 4-Nitrobenzaldehyde | 4-(4-Nitrobenzylidene)-2-phthalimidomethyl-5(4H)-oxazolone | 85-95 | [1] |
| 4-Chlorobenzaldehyde | 4-(4-Chlorobenzylidene)-2-phthalimidomethyl-5(4H)-oxazolone | 75-90 | [7] |
| Anisaldehyde | 4-(4-Methoxybenzylidene)-2-phthalimidomethyl-5(4H)-oxazolone | 60-75 | [6] |
Experimental Protocol
Step 1: Hydrolysis of this compound to N-Phthaloylglycine
-
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., methanol/water mixture), add a stoichiometric amount of a base (e.g., sodium hydroxide).
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the N-phthaloylglycine.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Synthesis of 4-Arylidene-2-phthalimidomethyl-5(4H)-oxazolone [6]
-
In a round-bottom flask, combine N-phthaloylglycine (1 equivalent), the aromatic aldehyde (1.1 equivalents), and anhydrous sodium acetate (1.5 equivalents).
-
Add acetic anhydride (3 equivalents) to the mixture.
-
Heat the reaction mixture at 100 °C for 1-2 hours with constant stirring.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Add ethanol to the solidified mass and stir to break up the solid.
-
Filter the crude product, wash with cold ethanol, and then with water.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 4-arylidene-2-phthalimidomethyl-5(4H)-oxazolone.
Application Note 2: Synthesis of Phthalimidomethyl-Substituted Hydantoins
Overview
Hydantoins (imidazolidine-2,4-diones) are a class of heterocyclic compounds with a wide range of biological activities, including anticonvulsant and antiarrhythmic properties.[8][9] this compound can be converted to the corresponding amino acid ester hydrochloride, which can then be used in the Urech hydantoin synthesis or related methods to produce 5-(phthalimidomethyl)hydantoin.[8]
Reaction Pathway
The synthesis involves the deprotection of the phthalimide group to reveal the primary amine, followed by reaction with an isocyanate or a cyanate to form a urea intermediate, which then cyclizes to the hydantoin ring.
Caption: General pathway for hydantoin synthesis.
Quantitative Data
The yields for the synthesis of hydantoins from amino acid esters are typically in the moderate to good range.
| Amino Acid Precursor | Reagent | Product | Yield (%) | Reference |
| Glycine Methyl Ester HCl | Potassium Isocyanate | 5-Unsubstituted Hydantoin | 70-85 | [8] |
| Glycine Methyl Ester HCl | Phenyl Isocyanate | 3-Phenyl-5-unsubstituted Hydantoin | 65-80 | [10] |
| Alanine Methyl Ester HCl | Potassium Isocyanate | 5-Methylhydantoin | 75-90 | [8] |
Experimental Protocol
Step 1: Preparation of Glycine Methyl Ester Hydrochloride
-
Carefully add this compound (1 equivalent) to a solution of hydrazine hydrate (1.2 equivalents) in ethanol.
-
Reflux the mixture for 1-2 hours. A precipitate of phthalhydrazide will form.
-
Cool the mixture and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in methanol and bubble dry HCl gas through the solution until saturation.
-
Cool the solution to induce crystallization of glycine methyl ester hydrochloride.
-
Filter the product, wash with cold diethyl ether, and dry.
Step 2: Synthesis of 5-(Phthalimidomethyl)hydantoin (via re-protection and cyclization)
-
The obtained glycine methyl ester hydrochloride can be re-protected with phthalic anhydride to yield N-phthaloylglycine methyl ester.
-
Dissolve glycine methyl ester hydrochloride (1 equivalent) in water and add potassium cyanate (1.1 equivalents) in one portion.
-
Stir the mixture at room temperature for 1 hour.
-
Add concentrated hydrochloric acid and heat the mixture to induce cyclization to the hydantoin.
-
Cool the reaction mixture and collect the precipitated hydantoin by filtration.
-
Recrystallize from a suitable solvent.
Application Note 3: Synthesis of 3,6-Bis(phthalimidomethyl)piperazine-2,5-dione
Overview
Piperazine-2,5-diones (diketopiperazines) are cyclic dipeptides that represent a privileged scaffold in drug discovery, exhibiting a range of biological activities. The self-condensation of amino acid esters, such as this compound, provides a direct route to symmetrically substituted piperazine-2,5-diones.
Reaction Pathway
The reaction involves the intermolecular aminolysis between two molecules of the amino acid ester, followed by a second intramolecular aminolysis to form the cyclic dipeptide.
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. rfppl.co.in [rfppl.co.in]
- 5. sphinxsai.com [sphinxsai.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. ikm.org.my [ikm.org.my]
- 9. Hydantoin synthesis [organic-chemistry.org]
- 10. Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enantioselective Alkylation of N-Phthaloyl Glycine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective alkylation of glycine derivatives is a cornerstone in the asymmetric synthesis of α-amino acids, which are fundamental building blocks for pharmaceuticals and other bioactive molecules. This application note provides a detailed protocol for the enantioselective alkylation of N-phthaloyl glycine methyl ester, a key substrate for producing a variety of chiral α-amino acids. The methodology leverages phase-transfer catalysis (PTC) with chiral catalysts derived from Cinchona alkaloids, a robust and widely adopted strategy for establishing stereocontrol in carbon-carbon bond formation. While direct literature on the N-phthaloyl protected glycine methyl ester is sparse, the principles and conditions are largely extrapolated from the extensively studied N-(diphenylmethylene)glycine tert-butyl ester system, pioneered by O'Donnell.[1][2]
Principle and Mechanism
The reaction proceeds via the deprotonation of the α-carbon of N-phthaloyl glycine methyl ester by a strong base, typically concentrated sodium or potassium hydroxide, in a biphasic system (e.g., toluene/water). The resulting enolate forms an ion pair with the chiral quaternary ammonium salt catalyst (Q⁺X⁻). This chiral ion pair is soluble in the organic phase, where it reacts with an alkylating agent (R-X). The chiral environment provided by the catalyst directs the approach of the electrophile, leading to the formation of one enantiomer of the product in excess. The catalyst is then regenerated and returns to the aqueous interface to repeat the cycle.
Data Presentation
The following table summarizes representative quantitative data for the enantioselective alkylation of a closely related N-protected glycine ester, N-(diphenylmethylene)glycine tert-butyl ester, using various chiral phase-transfer catalysts and alkylating agents. These results are indicative of the yields and enantioselectivities that can be expected when adapting the protocol for N-phthaloyl glycine methyl ester.
| Entry | Alkylating Agent (R-X) | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Benzyl bromide | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Toluene | 0 | 95 | 94 | [1] |
| 2 | Ethyl iodide | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Toluene | 25 | 88 | 85 | [1] |
| 3 | n-Propyl bromide | O-Benzyl-N-(9-anthracenylmethyl)cinchonidinium bromide | CH2Cl2 | -20 | 92 | 91 | [2] |
| 4 | Isopropyl iodide | (S,S)-3,4,5-Trifluorophenyl-NAS bromide | Toluene | RT | 75 | 88 | [3] |
| 5 | Allyl bromide | O-Methyl-N-(9-anthracenylmethyl)cinchonidinium iodide | Toluene | 0 | 82 | 94 | [4] |
Experimental Protocols
Materials and Equipment
-
N-Phthaloyl glycine methyl ester
-
Alkylating agent (e.g., benzyl bromide, ethyl iodide)
-
Chiral phase-transfer catalyst (e.g., O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide)
-
Toluene (anhydrous)
-
50% (w/v) aqueous sodium hydroxide solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask equipped with a magnetic stir bar
-
Stir plate with cooling capabilities
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Chiral HPLC or GC for enantiomeric excess determination
General Procedure for Enantioselective Alkylation
-
Reaction Setup: To a round-bottom flask charged with N-phthaloyl glycine methyl ester (1.0 mmol) and the chiral phase-transfer catalyst (0.05-0.1 mmol, 5-10 mol%), add anhydrous toluene (10 mL).
-
Cooling: Cool the resulting solution to the desired temperature (e.g., 0 °C) using an ice bath.
-
Addition of Base: While stirring vigorously, add the 50% aqueous sodium hydroxide solution (2.0 mL) dropwise.
-
Addition of Alkylating Agent: Add the alkylating agent (1.1 mmol) dropwise to the biphasic mixture.
-
Reaction Monitoring: Allow the reaction to stir vigorously at the specified temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with water (10 mL) and transfer it to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with toluene or another suitable organic solvent (2 x 10 mL).
-
Washing: Combine the organic layers and wash with water (2 x 15 mL) and then with brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Analysis: Determine the yield and enantiomeric excess of the purified product. The enantiomeric excess can be determined by chiral HPLC or GC analysis.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the enantioselective alkylation.
Catalytic Cycle
Caption: Phase-transfer catalytic cycle for enantioselective alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric phase-transfer catalysis utilizing chiral quaternary ammonium salts: asymmetric alkylation of glycine imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly enantioselective phase-transfer-catalyzed alkylation of protected alpha-amino acid amides toward practical asymmetric synthesis of vicinal diamines, alpha-amino ketones, and alpha-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pd-catalyzed asymmetric allylic alkylation of glycine imino ester using a chiral phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions with "Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is an N-substituted phthalimide derivative. It is commonly used as a protected form of methyl glycinate. Its primary application is in organic synthesis, particularly as a building block in the preparation of more complex molecules where a primary amine functionality is required. The phthalimide group serves as a protecting group for the amine, preventing side reactions.[1][2]
Q2: What is the common method for synthesizing this compound?
The most common method for its synthesis is a variation of the Gabriel synthesis.[1][2] This involves the N-alkylation of potassium phthalimide with an alkyl halide, in this case, methyl chloroacetate or methyl bromoacetate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF).[3]
Q3: What are the key advantages of using the Gabriel synthesis for this preparation?
The Gabriel synthesis is advantageous because it allows for the controlled synthesis of primary amines. The phthalimide protecting group prevents the over-alkylation that is often observed when using ammonia or other primary amines, which can lead to mixtures of primary, secondary, and tertiary amines.[2][3]
Troubleshooting Guide
Q4: I am experiencing a low yield in my synthesis of this compound. What are the potential causes?
Low yields can be attributed to several factors:
-
Incomplete Reaction: The reaction between potassium phthalimide and methyl chloroacetate may not have gone to completion. This can be due to insufficient reaction time or temperature.
-
Moisture: The presence of water can hydrolyze the potassium phthalimide and the product. Ensure all reagents and solvents are anhydrous.[4]
-
Suboptimal Solvent: The choice of solvent is crucial. DMF is generally preferred for its ability to dissolve potassium phthalimide. Other polar aprotic solvents like DMSO or acetonitrile can also be used.[3][4]
-
Side Reactions: Under certain conditions, side reactions can lower the yield of the desired product.
Q5: My reaction appears to be incomplete, with starting material still present after a prolonged reaction time. How can I drive the reaction to completion?
-
Increase Temperature: Gently increasing the reaction temperature can enhance the reaction rate. However, be cautious as excessively high temperatures can lead to decomposition.[4][5][6]
-
Optimize Solvent: Ensure you are using a suitable solvent that fully dissolves the potassium phthalimide.[3][4]
-
Check Reagent Quality: The purity of both potassium phthalimide and methyl chloroacetate is important for a successful reaction.
Q6: I have identified a significant side product in my reaction mixture. What could it be and how can I avoid it?
A common side reaction is the hydrolysis of the methyl ester group of the product, especially if the reaction is worked up under basic conditions or if there is residual base and water present. This would result in the formation of 2-(1,3-dioxoisoindolin-2-yl)acetic acid. To avoid this, ensure a neutral or slightly acidic workup and minimize exposure to strong bases.
Q7: During the subsequent deprotection step to obtain glycine methyl ester, I am having trouble removing the phthalimide group. What are the recommended procedures?
The cleavage of the N-alkylphthalimide is typically achieved using hydrazine (the Ing-Manske procedure) or through acidic or basic hydrolysis.[1]
-
Hydrazinolysis: This is often the preferred method as it proceeds under milder conditions. The reaction with hydrazine hydrate in a solvent like ethanol results in the formation of a phthalhydrazide precipitate, which can be filtered off.[1][3]
-
Acidic Hydrolysis: This requires harsh conditions, such as refluxing with a strong acid (e.g., HCl or H₂SO₄), which can also lead to the hydrolysis of the methyl ester.[1]
-
Basic Hydrolysis: Using a strong base like sodium hydroxide will also cleave the phthalimide but will saponify the methyl ester, yielding the carboxylate salt.[7]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the general procedure for the Gabriel synthesis.[3]
Materials:
-
Potassium phthalimide
-
Methyl chloroacetate
-
Anhydrous dimethylformamide (DMF)
-
Water
-
Dichloromethane (or other suitable extraction solvent)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of potassium phthalimide (1.2 equivalents) in anhydrous DMF, add methyl chloroacetate (1.0 equivalent).
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with dichloromethane.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Quantitative Data
The following table, adapted from a study on a similar compound, illustrates the effect of reaction conditions on product yield. While not specific to this compound, it provides a useful reference for optimizing reaction parameters.
Table 1: Optimization of Decarboxylation for a Structurally Similar Isoindolinone [5][6]
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | 100 | 18 | - | - |
| 2 | 130 | 5 | 60 | 40 |
| 3 | 130 | 18 | >95 | 65 |
| 4 | 130 | 9 | >95 | 70 |
Note: This data is for the decarboxylation of dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate to yield methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate and is intended for illustrative purposes.[5][6]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for the synthesis of this compound.
References
Technical Support Center: Purification of Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate and its derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound derivatives in a question-and-answer format.
Recrystallization Troubleshooting
Question: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" is a common issue where the compound separates from the solution as a liquid instead of a solid. This can be caused by several factors. Here are some solutions to try:
-
Slow Down the Cooling Process: Rapid cooling can prevent the formation of a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help with this.
-
Adjust the Solvent System: The solvent system may be inappropriate. If using a binary solvent system, try adjusting the ratio. You may have too much of the "good" solvent. Try adding more of the "poor" (anti-solvent) until the solution becomes cloudy, then add a few drops of the "good" solvent to clarify before cooling.
-
Induce Crystallization:
-
Seeding: Add a small, pure crystal of your compound to the cooled, supersaturated solution to initiate crystallization.[1]
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.
-
-
Ensure Complete Removal of Previous Solvents: Residual solvents from the reaction workup can inhibit crystallization. Ensure your crude product is thoroughly dried under high vacuum before attempting recrystallization.[2]
Question: I am not getting any crystals to form, even after slow cooling and seeding. What are the next steps?
Answer: If crystals do not form, your solution may not be sufficiently supersaturated, or impurities may be inhibiting crystallization.
-
Increase the Concentration: The solution might be too dilute. Try evaporating some of the solvent to increase the concentration of your compound and then attempt to cool and crystallize again.[2][3]
-
Check for Impurities: Impurities from the synthesis, such as unreacted starting materials or byproducts, can interfere with crystal formation.[2] Consider an additional wash of your crude product before recrystallization.
-
Try a Different Solvent System: The solubility profile of your derivative may not be suitable for the chosen solvent. Experiment with different solvent systems. Common choices for similar compounds include ethanol/water and ethyl acetate/hexane.[2][4]
Question: My recrystallization yield is very low. How can I improve it?
Answer: Low yield can result from several factors:
-
Using Too Much Solvent: This will keep a significant portion of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve your crude product.[1][2]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper. Use pre-heated glassware to prevent this.[1]
-
Washing with Too Much Cold Solvent: During the final filtration, wash the crystals with a minimal amount of ice-cold solvent to avoid redissolving your product.[2]
Column Chromatography Troubleshooting
Question: My compound is not separating from impurities on the silica gel column. What can I do?
Answer: Poor separation can be due to an inappropriate solvent system or issues with the column itself.
-
Optimize the Solvent System:
-
Run a thorough TLC analysis with different solvent systems to find the optimal mobile phase for separation. Aim for an Rf value of 0.2-0.4 for your desired compound.
-
For polar compounds that are not moving from the baseline, consider adding a small amount of a more polar solvent like methanol or a few drops of acetic acid to your eluent. For very polar compounds, a solvent system containing ammonia may be effective.[5]
-
-
Check for Compound Stability: Your compound may be decomposing on the silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared.[5] If it is unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel.[5]
-
Proper Column Packing and Loading: Ensure your column is packed uniformly without any air bubbles or cracks. Load your sample in a concentrated band using a minimal amount of solvent.[6] Dry loading your sample onto a small amount of silica can also improve resolution.[6]
Question: My compound is taking a very long time to elute from the column, and the fractions are very dilute.
Answer: This is often due to the solvent system being not polar enough.
-
Increase the Polarity of the Eluent: Once you are confident that all less polar impurities have eluted, you can gradually increase the polarity of your solvent system to speed up the elution of your highly retained compound.[5]
-
Gradient Elution: Instead of an isocratic (constant solvent mixture) elution, a gradient elution where the polarity of the mobile phase is gradually increased over time can be more efficient for separating mixtures with a wide range of polarities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the synthesis of this compound derivatives?
A1: Common impurities often originate from the starting materials or side reactions. These can include:
-
Unreacted Phthalic Anhydride or Phthalic Acid: Phthalic anhydride can be removed by washing the crude product with a cold, non-polar solvent. Phthalic acid is more polar and can often be removed during recrystallization due to different solubility profiles. A wash with a dilute sodium bicarbonate solution can also remove acidic impurities.[1]
-
Unreacted Amino Acid Ester: The starting amino acid ester is typically more polar than the N-phthaloyl product and can often be separated by column chromatography or by washing with a dilute acid solution.
-
Byproducts of the Gabriel Synthesis: If using the Gabriel synthesis, byproducts from the deprotection step, such as phthalhydrazide, can be an impurity. Separation of phthalhydrazide can be challenging.[7]
Q2: What are some recommended solvent systems for the purification of this compound derivatives?
A2: Based on literature for similar compounds, here are some starting points for purification:
-
Column Chromatography: A mixture of hexane and ethyl acetate is a common eluent. A typical starting ratio is 2:1 (Hexane:EtOAc), which can be adjusted based on TLC analysis.[8] For more polar derivatives, the proportion of ethyl acetate can be increased.
-
Recrystallization:
Data Presentation
Table 1: Comparison of Purification Techniques for N-Phthaloyl Amino Acid Derivatives
| Compound | Purification Method | Solvent/Mobile Phase | Yield | Purity | Reference |
| Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate | Column Chromatography | Hexane:EtOAc (2:1) | 80% | High (based on NMR) | [8] |
| (E)-Methyl 2-[(1,3-dioxoisoindolin-2-yl)methyl]-3-phenylacrylate | Column Chromatography followed by Recrystallization | Ethyl acetate/Hexanes (1:9) for column; Ethyl acetate for recrystallization | 96% | High (based on elemental analysis) | [9] |
| (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid | Recrystallization | Ethanol:Water (7:3) | Not specified | High (suitable for X-ray crystallography) | [4] |
| Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate | Flash Chromatography | Hexane/AcOEt (8:2) | 70% | High (based on NMR) | [10] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for the purification of this compound derivatives based on common literature procedures.
1. Preparation of the Column:
- Select an appropriate size glass column based on the amount of crude material.
- Securely clamp the column in a vertical position in a fume hood.
- Add a small plug of cotton or glass wool to the bottom of the column.
- Add a small layer of sand.
- Prepare a slurry of silica gel in the initial, least polar eluent (e.g., Hexane:EtOAc 4:1).
- Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing.
- Add a layer of sand on top of the silica gel.
2. Sample Loading:
- Dissolve the crude product in a minimal amount of a relatively polar solvent (e.g., dichloromethane or ethyl acetate).
- Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
- Carefully add the dry-loaded sample to the top of the column.
3. Elution and Fraction Collection:
- Carefully add the eluent to the top of the column.
- Begin collecting fractions.
- Monitor the elution of compounds using Thin Layer Chromatography (TLC).
- Gradually increase the polarity of the eluent as needed to elute your compound.
4. Isolation of the Purified Product:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Dry the purified product under high vacuum to remove any residual solvent.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for recrystallizing N-phthaloyl amino acid esters.
1. Solvent Selection:
- In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol).
- Add a second, miscible "anti-solvent" in which the compound is poorly soluble (e.g., water) dropwise until the solution becomes cloudy.
- Add a few drops of the first solvent to redissolve the precipitate.
- Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
2. Recrystallization Procedure:
- Dissolve the crude product in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.
- If there are insoluble impurities, perform a hot filtration.
- Add the hot "anti-solvent" dropwise until the solution is persistently cloudy.
- Add a few drops of the hot "good" solvent to clarify the solution.
- Cover the flask and allow it to cool slowly to room temperature.
- Place the flask in an ice bath to maximize crystal formation.
3. Crystal Isolation:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold "anti-solvent".
- Dry the crystals under vacuum.
Mandatory Visualization
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting logic for recrystallization challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Yield in Gabriel Synthesis using "Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate"
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields in the synthesis of methyl glycinate from "Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate". This process, which involves the cleavage of the phthalimide protecting group, is a critical step that can be prone to side reactions and incomplete conversion. This guide provides detailed troubleshooting advice, frequently asked questions, comparative data on deprotection methods, and comprehensive experimental protocols.
Troubleshooting Guide
This section addresses common issues encountered during the deprotection of "this compound" and offers potential solutions in a question-and-answer format.
Q1: I am getting a very low yield of my desired product, methyl glycinate. What are the most likely causes?
A1: Low yields in this reaction are typically attributed to one or more of the following factors:
-
Incomplete Deprotection: The cleavage of the phthalimide group may be incomplete, leaving a significant portion of the starting material unreacted.
-
Side Reactions: The reaction conditions may be promoting unintended side reactions. A primary concern is the hydrolysis of the methyl ester functional group to a carboxylic acid, especially under harsh acidic or basic conditions.[1]
-
Product Degradation: The desired product, methyl glycinate, can be unstable and may degrade under the reaction or workup conditions.
-
Difficult Separation: The separation of the desired product from byproducts, such as phthalhydrazide (in the case of hydrazinolysis), can be challenging and lead to product loss during purification.[1]
Q2: I suspect the methyl ester is being hydrolyzed during the reaction. How can I confirm this and what can I do to prevent it?
A2: To confirm ester hydrolysis, you can analyze your crude reaction mixture using techniques like NMR or LC-MS to look for the presence of N-protected glycine or glycine itself.
To prevent ester hydrolysis:
-
Avoid Harsh Conditions: Strong acidic or basic hydrolysis methods for phthalimide cleavage are known to cause low yields and are often incompatible with base-sensitive functional groups like esters.[2]
-
Use Milder Reagents: Opt for milder deprotection methods such as hydrazinolysis (the Ing-Manske procedure) or, even better, a reductive cleavage using sodium borohydride, which proceeds under near-neutral conditions.[2][3]
Q3: My reaction seems to be very slow and doesn't go to completion. How can I improve the reaction rate?
A3: Incomplete reactions can be addressed by:
-
Optimizing Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial. For hydrazinolysis, refluxing in a suitable solvent like ethanol is common.[4]
-
Solvent Choice: The choice of solvent can influence the reaction rate. For hydrazinolysis, ethanol or methanol are commonly used. For the sodium borohydride method, a mixture of 2-propanol and water is effective.[3][5]
-
Reagent Stoichiometry: Ensure you are using an adequate excess of the deprotecting agent (e.g., hydrazine hydrate or sodium borohydride).[4][5]
Q4: I am having difficulty removing the phthalhydrazide byproduct from my product.
A4: Phthalhydrazide is notoriously insoluble, which can make its removal challenging.[1] Here are some tips:
-
Acidification: After hydrazinolysis, acidifying the reaction mixture with HCl can help to precipitate the phthalhydrazide, which can then be removed by filtration.[4]
-
Solvent Selection for Workup: Careful selection of solvents during the workup can aid in separating the product from the byproduct.
-
Alternative Deprotection: Consider using the sodium borohydride method, which produces phthalide as a byproduct. Phthalide is a neutral molecule and can be more easily removed by extraction.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the most recommended method for deprotecting "this compound" to obtain methyl glycinate with a high yield?
A1: For this specific substrate, where preserving the methyl ester is critical, the reductive cleavage with sodium borohydride followed by an acetic acid workup is highly recommended. This method is exceptionally mild, proceeds under near-neutral conditions, and has been shown to deprotect N-phthaloyl amino acids without significant loss of optical activity.[2][3] Hydrazinolysis is also a viable and widely used method, but care must be taken to avoid ester cleavage.[6]
Q2: Can I use strong acid or base for the deprotection?
A2: While acidic or basic hydrolysis can cleave the phthalimide group, they are generally not recommended for this substrate. These methods often require harsh conditions (high temperatures and prolonged reaction times) which can lead to the hydrolysis of the methyl ester, significantly reducing the yield of the desired product.[1]
Q3: Are there any alternatives to hydrazine for the cleavage reaction?
A3: Yes, besides sodium borohydride, other reagents can be used. Ethylenediamine has been reported as a milder alternative to hydrazine for phthaloyl deprotection.[6][7] Aminolysis with other amines, such as methylamine, can also be employed.[4]
Q4: How can I monitor the progress of the deprotection reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). You should see the disappearance of the starting material spot ("this compound") and the appearance of the product spot (methyl glycinate). A suitable TLC system would be a mixture of ethyl acetate and hexane.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes the key aspects of different methods for the deprotection of "this compound". Yields are estimated based on literature for similar substrates and the known reactivity of the methods.
| Method | Reagents | Typical Conditions | Reported/Estimated Yield | Advantages | Disadvantages |
| Hydrazinolysis | Hydrazine hydrate (N₂H₄·H₂O) | Reflux in Ethanol | 70-85% | Widely used, relatively mild compared to acid/base.[4] | Potential for ester hydrolysis, difficult removal of phthalhydrazide byproduct.[1] |
| Reductive Cleavage | Sodium borohydride (NaBH₄), Acetic acid | 1. NaBH₄ in 2-Propanol/H₂O2. Acetic acid | 85-95% | Exceptionally mild, near-neutral pH, avoids racemization, easy byproduct removal.[2][3] | Requires a two-stage, one-flask procedure. |
| Acidic Hydrolysis | Concentrated HCl or H₂SO₄ | High temperature, prolonged reflux | < 50% | --- | Harsh conditions, significant ester hydrolysis, low yield.[1] |
| Basic Hydrolysis | Concentrated NaOH or KOH | High temperature, prolonged reflux | < 50% | --- | Harsh conditions, significant ester hydrolysis, low yield.[1] |
| Ethylenediamine | Ethylenediamine | Reflux in a suitable solvent | 60-80% | Milder than hydrazine in some cases.[6][7] | Can be less efficient than hydrazinolysis. |
Experimental Protocols
Protocol 1: Reductive Cleavage using Sodium Borohydride (Recommended)
This method is highly recommended for its mildness and selectivity.[2][3]
Materials:
-
This compound
-
2-Propanol
-
Deionized Water
-
Sodium borohydride (NaBH₄)
-
Glacial acetic acid
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in a mixture of 2-propanol and water (typically a 6:1 ratio, e.g., 12 mL 2-propanol and 2 mL water per gram of starting material).
-
To the stirred solution at room temperature, add sodium borohydride (4.0-5.0 equiv) portion-wise.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Carefully add glacial acetic acid to the reaction mixture to quench the excess NaBH₄ and catalyze the cyclization of the intermediate.
-
Heat the mixture to 50-60 °C for 1-2 hours.
-
Cool the reaction mixture to room temperature and remove the 2-propanol using a rotary evaporator.
-
Dilute the remaining aqueous mixture with water and wash with dichloromethane to remove the phthalide byproduct.
-
Make the aqueous layer basic (pH > 8) by the addition of a saturated NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude methyl glycinate. Further purification can be performed by distillation or chromatography if necessary.
Protocol 2: Hydrazinolysis (Ing-Manske Procedure)
This is a widely used method for phthalimide cleavage.[4]
Materials:
-
This compound
-
Ethanol
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equiv) in ethanol (10-20 mL per gram of starting material) in a round-bottom flask, add hydrazine hydrate (1.2-1.5 equiv).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Cool the reaction mixture to room temperature and then acidify with concentrated HCl.
-
Heat the mixture at reflux for an additional hour to ensure complete precipitation of phthalhydrazide.
-
Cool the mixture and filter off the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and make the solution basic with a NaOH solution.
-
Extract the liberated methyl glycinate with dichloromethane or another suitable organic solvent.
-
Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic phase to yield the crude methyl glycinate.
Mandatory Visualization
Caption: Workflow for Reductive Cleavage.
Caption: Workflow for Hydrazinolysis.
Caption: Troubleshooting Logic for Low Yield.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 3. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Racemization in amino acid synthesis with "Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate"
This technical support center provides troubleshooting guides and frequently asked questions for researchers using Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate in the synthesis of amino acids. The primary focus is on understanding and mitigating racemization.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in amino acid synthesis?
A1: this compound is a protected glycine equivalent used in a variation of the Gabriel synthesis. The phthalimide group protects the nitrogen, allowing for the selective alkylation of the α-carbon to introduce the desired amino acid side chain (R-group).[1][2] Subsequent hydrolysis and decarboxylation yield the target amino acid.[2]
Q2: Why is racemization a significant concern in this synthesis?
A2: Racemization is the formation of an equal mixture of both D and L enantiomers from a single starting enantiomer, resulting in a loss of stereochemical purity. This process is a major concern because the biological activity of amino acids and the peptides they form is highly dependent on their specific stereochemistry.[3] The synthesis, which often starts with an achiral precursor, creates a chiral center, and controlling the stereochemical outcome is critical.[4]
Q3: What is the primary mechanism that leads to racemization in this reaction?
A3: The key step that can lead to racemization is the deprotonation of the α-carbon (the carbon between the ester and the phthalimide group). The addition of a base removes the acidic α-hydrogen, creating a planar enolate intermediate.[2] This planar structure can be attacked by the electrophile (alkyl halide) from either face, leading to a mixture of both R and S enantiomers, which results in a racemic product.[4][5]
Q4: Are certain amino acids more prone to racemization during synthesis?
A4: Yes. While the initial alkylation step is the primary source of racemization in this specific synthesis, in broader peptide synthesis contexts, amino acids like histidine, cysteine, serine, and those with electron-withdrawing side chains (like phenylglycine) are particularly susceptible to racemization at their α-carbon during subsequent activation steps.[3][6][7]
Troubleshooting Guide: Racemization
This guide addresses specific issues related to the loss of stereocontrol during your experiments.
Problem: My final amino acid product is a racemic mixture. What are the likely causes and how can I fix it?
Cause 1: Inappropriate Base Selection The choice of base is critical. A strong, non-nucleophilic, and sterically hindered base is required to deprotonate the α-carbon without causing unwanted side reactions. However, excessively strong or unhindered bases can promote the formation and equilibration of the planar enolate, leading to increased racemization.
-
Solution: Use a weaker or more sterically hindered base. The basicity and steric hindrance of organic bases have a significant influence on racemization.[8] For example, N,N-diisopropylethylamine (DIEA) and N-methylmorpholine (NMM) are common choices. Studies have shown that highly hindered bases like 2,4,6-collidine can produce the least amount of racemic product in some coupling reactions.[8] Avoid using bases like triethylamine, which has a smaller steric profile and stronger basicity, leading to a faster racemization rate.[8]
Cause 2: Elevated Reaction Temperature Higher temperatures provide more energy for the system to overcome the activation barrier for both the desired reaction and competing side reactions, including epimerization (the conversion of one enantiomer to another), which leads to racemization.
-
Solution: Maintain strict temperature control, typically at low temperatures (e.g., -78 °C to 0 °C) during the deprotonation and alkylation steps. Running the reaction at a lower temperature will favor the kinetic product and minimize the rate of enolate equilibration, thus preserving stereochemical integrity.
Cause 3: Issues with Coupling Reagents and Additives (in subsequent peptide synthesis steps) If the synthesized amino acid is used in subsequent peptide coupling steps, the activation of its carboxylic acid group can lead to racemization.[9] This occurs through the formation of intermediates like oxazolones.[3][8]
-
Solution: Employ racemization-suppressing additives along with your coupling reagent. Additives such as 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are highly effective.[6][8] These additives react with the activated amino acid to form an active ester that is more resistant to racemization than other activated intermediates. The combination of diisopropylcarbodiimide (DIC) with Oxyma is noted to be a particularly mild coupling system that minimizes racemization.[6]
Data Summary: Factors Influencing Racemization
The following table summarizes the qualitative impact of different reagents on the extent of racemization during amino acid synthesis and coupling.
| Factor | Reagent/Condition | Relative Risk of Racemization | Recommendation |
| Base | Triethylamine (TEA) | High | Avoid due to strong basicity and low steric hindrance.[8] |
| N,N-Diisopropylethylamine (DIEA) | Moderate | A common choice, but careful temperature control is needed.[8] | |
| N-Methylmorpholine (NMM) | Low to Moderate | Weaker basicity (pKa ~7.4) helps reduce racemization.[8] | |
| 2,4,6-Collidine (TMP) | Low | High steric hindrance minimizes racemization effectively.[8] | |
| Coupling Additive | None (e.g., Carbodiimide only) | High | High risk of racemization via oxazolone formation.[3][8] |
| HOBt, HOAt | Low | Standard additives that significantly suppress racemization.[7] | |
| Oxyma | Very Low | A highly effective, modern alternative to HOBt/HOAt.[6][8] | |
| Temperature | Ambient or Elevated | High | Increases the rate of epimerization. |
| Low Temperature (-78 °C to 0 °C) | Low | Favors kinetic control and preserves stereochemistry. |
Experimental Protocols
General Protocol for Asymmetric Alkylation of this compound
This protocol provides a general methodology for the key alkylation step where stereocontrol is critical.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound in a suitable anhydrous solvent (e.g., THF, DMF).
-
Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of a non-nucleophilic, sterically hindered base (e.g., LDA, LiHMDS, or NaHMDS) dropwise to the cooled solution. Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the enolate.
-
Alkylation: Add the desired alkyl halide (R-X), either neat or dissolved in a minimal amount of anhydrous solvent, dropwise to the enolate solution. Maintain the low temperature to control the reaction rate and selectivity.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C for several hours. The progress can be monitored by thin-layer chromatography (TLC). If the reaction is sluggish, the temperature may be allowed to slowly warm to a slightly higher temperature (e.g., -40 °C or 0 °C), but this increases the risk of racemization.
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at low temperature.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product using column chromatography. The enantiomeric purity of the product should be determined using a suitable chiral analytical technique, such as chiral HPLC or GC.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for identifying and resolving racemization issues.
References
- 1. Phthalimides [organic-chemistry.org]
- 2. medschoolcoach.com [medschoolcoach.com]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Alkylation of Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate
Welcome to the technical support center for the alkylation of Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental outcomes.
I. Reaction Overview & Key Challenges
The alkylation of this compound is a fundamental carbon-carbon bond-forming reaction. It involves the deprotonation of the α-carbon to the ester group, creating a nucleophilic enolate, which then reacts with an alkylating agent. The primary goal is to achieve high-yielding and selective C-alkylation while minimizing potential side reactions.
Core Reaction Pathway:
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the alkylation of this compound.
Q1: My reaction is not proceeding to completion, or the yield is very low. What are the possible causes and solutions?
A1: Low conversion or yield can be attributed to several factors:
-
Insufficiently Strong Base: The pKa of the α-proton of the ester is estimated to be around 25. Therefore, a sufficiently strong base is required for complete deprotonation and enolate formation. Weak bases like potassium carbonate (K₂CO₃) may result in low yields.
-
Solution: Consider using stronger bases such as Lithium Diisopropylamide (LDA), Sodium Hydride (NaH), or Sodium Hexamethyldisilazide (NaHMDS).
-
-
Inappropriate Solvent: The choice of solvent is critical for enolate stability and reactivity.
-
Solution: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are generally preferred. Ensure the solvent is completely dry, as trace amounts of water can quench the enolate.
-
-
Low Reaction Temperature: Enolate formation is often performed at low temperatures (e.g., -78 °C) to minimize side reactions. However, the subsequent alkylation step may require warming to proceed at a reasonable rate.
-
Solution: After enolate formation at low temperature, consider slowly warming the reaction mixture to room temperature or slightly above to facilitate the alkylation.
-
-
Poor Quality Reagents: The purity of the starting material, base, and alkylating agent is crucial.
-
Solution: Use freshly distilled solvents and high-purity reagents. If using LDA, it is often best to prepare it fresh before use.
-
Q2: I am observing the formation of multiple products. What are the likely side reactions and how can I suppress them?
A2: The most common side reactions are dialkylation, O-alkylation, and elimination.
-
Dialkylation: This occurs when the mono-alkylated product is deprotonated again and reacts with another molecule of the alkylating agent.
-
Solution:
-
Use a strong base like LDA to ensure complete conversion of the starting material to the enolate before adding the alkylating agent.
-
Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the alkylating agent.
-
-
-
O-alkylation vs. C-alkylation: The enolate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. O-alkylation leads to the formation of a ketene acetal, which is an undesired byproduct.[1]
-
Solution:
-
Choice of Alkylating Agent: "Softer" electrophiles, such as alkyl iodides and bromides, tend to favor C-alkylation. "Harder" electrophiles, like alkyl chlorides or tosylates, may lead to more O-alkylation.[2]
-
Solvent: Less polar, weakly coordinating solvents like THF generally favor C-alkylation.[3]
-
-
-
Elimination: If using a sterically hindered or secondary alkyl halide, an E2 elimination reaction can compete with the desired SN2 alkylation.
-
Solution: Whenever possible, use primary or methyl halides as the alkylating agent. If a secondary halide must be used, carefully control the reaction temperature and consider using a less hindered base.
-
Q3: How do I choose the optimal base and solvent for my reaction?
A3: The choice of base and solvent is interdependent and crucial for success.
-
For high yields and clean reactions: A strong, non-nucleophilic, sterically hindered base like LDA in an anhydrous polar aprotic solvent like THF is a standard and reliable choice. This combination ensures rapid and complete enolate formation at low temperatures, minimizing side reactions.
-
For milder conditions: While potentially lower yielding, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile can be effective, particularly with more reactive alkylating agents like benzyl bromide.[4] These conditions may require higher temperatures to proceed.
III. Quantitative Data on Reaction Conditions
While specific data for the alkylation of this compound is limited in the literature, the following table provides representative yields for analogous amide alkylations, which can serve as a starting point for optimization.
| Entry | Base (equivalents) | Solvent | Alkylating Agent (equivalents) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ (2) | CH₃CN | Benzyl bromide (1) | 50 | 24 | ~70 |
| 2 | K₃PO₄ (2) | CH₃CN | Allyl bromide (1) | 50 | 24 | Moderate |
| 3 | K₃PO₄ (2) | CH₃CN | 1-Bromobutane (1) | 50 | 48 | Moderate |
Data is based on analogous amide alkylation reactions and should be considered as a starting point for optimization.[5]
IV. Experimental Protocols
The following are detailed experimental protocols based on established methods for similar transformations.
Protocol 1: Alkylation using a Strong Base (LDA)
This protocol is recommended for achieving high yields and minimizing side reactions.
Methodology:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of freshly prepared Lithium Diisopropylamide (LDA) (1.1 eq.) in THF dropwise via a syringe.
-
Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired α-alkylated product.
Protocol 2: Alkylation using a Weaker Base (Potassium Carbonate)
This protocol offers milder reaction conditions but may require longer reaction times and higher temperatures, and may be lower yielding. It is best suited for reactive alkylating agents.[4]
Methodology:
-
To a dry round-bottom flask, add this compound (1.0 eq.), anhydrous potassium carbonate (K₂CO₃) (2.0 eq.), and anhydrous N,N-Dimethylformamide (DMF).
-
Add the alkyl halide (1.1 eq.) to the stirred suspension at room temperature.
-
Heat the reaction mixture to 50-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
V. Concluding Remarks
The successful alkylation of this compound hinges on the careful selection of reaction conditions to favor C-alkylation and minimize side products. For optimal results, the use of a strong, non-nucleophilic base like LDA in an anhydrous polar aprotic solvent such as THF is recommended. Careful monitoring of the reaction and purification by column chromatography are essential for isolating the desired product in high purity. This guide provides a foundation for troubleshooting and optimizing your experimental protocol.
References
Technical Support Center: Reactions with Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with "Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate". Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for reactions involving this compound?
A1: Traditionally, polar aprotic solvents are favored for reactions with N-substituted phthalimides like this compound. The most frequently used solvents include Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[1] For certain reactions, such as specific syntheses of related compounds, toluene has also been employed.[2]
Q2: Are there "greener" or more sustainable solvent alternatives to DMF and DMSO?
A2: Yes, due to growing environmental and safety concerns, several greener alternatives to traditional dipolar aprotic solvents are gaining traction. Some promising alternatives include Cyrene™ (dihydrolevoglucosenone), γ-Valerolactone (GVL), and cyclopentyl methyl ether (CPME).[3] These solvents are often derived from renewable resources and have a better safety profile. For instance, 2-Methyltetrahydrofuran (2-MeTHF) is another bio-based alternative that can be a substitute for THF.
Q3: How can I improve the solubility of this compound in my reaction?
A3: The solubility of N-substituted phthalimides is generally good in polar aprotic solvents. If you are experiencing solubility issues, consider switching to a solvent with a closer polarity match. Based on the parent compound, phthalimide, solvents like acetone and ethyl acetate show good solubility.[4] For mixed solvent systems, the solubility of phthalimide in a methanol-acetone mixture was found to be higher than in methanol-ethyl acetate or methanol-acetonitrile mixtures. While this is for the parent imide, it provides a good starting point for experimentation.
Q4: What are the key safety precautions when working with solvents for this type of reaction?
A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Many traditional polar aprotic solvents like DMF and NMP have reproductive toxicity concerns. When considering alternatives, always consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Poor solubility of reactants: The starting materials, including this compound, may not be sufficiently soluble in the chosen solvent at the reaction temperature. | - Switch to a more suitable solvent. Refer to the Solvent Properties and Solubility tables below. - Gently heat the reaction mixture to improve solubility, ensuring the temperature does not exceed the decomposition point of any reactants or the boiling point of the solvent. |
| Inactive reagents: The reagents, particularly if they are hygroscopic or have been stored for a long time, may have degraded. | - Use freshly opened or properly stored reagents. - In a case of a Gabriel synthesis with potassium phthalimide, if the reagent is old, it might be inactive.[5] | |
| Incorrect reaction temperature: The reaction may require a specific temperature to proceed efficiently. | - Optimize the reaction temperature. For example, a Krapcho decarboxylation to form a similar compound required heating to 130 °C in DMSO for the reaction to proceed.[6] | |
| Formation of side products | Solvent-mediated side reactions: Some solvents can participate in or promote unwanted side reactions. | - Choose a solvent that is inert under the reaction conditions. - For example, in reactions sensitive to hydrolysis, ensure the use of anhydrous solvents. |
| Decomposition of starting material or product: The reaction temperature might be too high, or the workup procedure may be causing decomposition. | - Lower the reaction temperature and monitor the reaction progress closely (e.g., by TLC). - Employ a milder workup procedure. For instance, in the Gabriel synthesis, using hydrazine for the cleavage of the phthalimide is a milder alternative to strong acid or base hydrolysis.[7] | |
| Difficulty in product isolation/purification | High boiling point of the solvent: Solvents like DMF and DMSO can be difficult to remove completely. | - Consider using a lower-boiling point alternative solvent if the reaction conditions permit. - For high-boiling solvents, use high-vacuum distillation or azeotropic distillation for removal. Aqueous workups can also be effective for removing water-miscible solvents like DMF and DMSO. |
| Co-elution of impurities during chromatography: Impurities from the solvent or side reactions may have similar polarity to the product. | - Use high-purity solvents to minimize impurities. - Optimize the chromatography conditions (e.g., solvent system, gradient) for better separation. |
Alternative Solvents Data
The following table summarizes the properties of common and alternative solvents that can be considered for reactions with "this compound".
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Features & Considerations |
| Traditional Solvents | |||
| Dimethylformamide (DMF) | 153 | 36.7 | Good solubility for polar compounds. High boiling point can make it difficult to remove. Reproductive toxicity concerns. |
| Dimethyl sulfoxide (DMSO) | 189 | 47.2 | Excellent dissolving power for a wide range of compounds. Very high boiling point. Can be difficult to remove. |
| Toluene | 111 | 2.4 | A common non-polar solvent. Useful for certain reaction types. |
| Greener Alternatives | |||
| Cyrene™ (dihydrolevoglucosenone) | 227 | - | Bio-based, biodegradable alternative to DMF and NMP. High boiling point. |
| γ-Valerolactone (GVL) | 207 | 26.3 | Bio-based, low toxicity. High boiling point. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 6.2 | Bio-based alternative to THF. Lower boiling point, forms an azeotrope with water. |
| Cyclopentyl methyl ether (CPME) | 106 | 4.7 | Hydrophobic ether solvent with a higher boiling point than THF. More stable against peroxide formation. |
| N-Butylpyrrolidinone (NBP) | 239 | - | A less toxic alternative to NMP with similar solvent properties.[4] |
Solubility Data
| Solvent | Predicted Solubility | Rationale/Supporting Data |
| Acetone | High | Phthalimide exhibits its highest solubility in acetone among many common organic solvents.[4] |
| Ethyl Acetate | High | Phthalimide shows good solubility in ethyl acetate.[4] |
| Dimethylformamide (DMF) | High | Commonly used and effective solvent for Gabriel synthesis and related reactions.[1] |
| Dimethyl Sulfoxide (DMSO) | High | Used as a solvent for Krapcho decarboxylation of a similar compound, indicating good solubility at elevated temperatures.[6] |
| Acetonitrile | Moderate | Phthalimide is soluble in acetonitrile.[4] |
| Methanol / Ethanol | Moderate to Low | Phthalimide has lower solubility in simple alcohols compared to acetone or ethyl acetate.[4] |
| Dichloromethane (DCM) | Moderate | Generally a good solvent for a wide range of organic compounds. |
| Toluene | Low | Phthalimide has low solubility in toluene.[4] Used in a specific synthesis of a related acrylate, likely for reaction condition reasons rather than high solubility.[2] |
| Hexane / Heptane | Very Low | As a polar molecule, it is expected to have very low solubility in non-polar aliphatic hydrocarbons. |
Experimental Protocols
Protocol 1: Synthesis of a 3,3-disubstituted Isoindolinone via Krapcho Decarboxylation (Adapted from a similar procedure)
This protocol describes a Krapcho decarboxylation, a reaction type that could be relevant for modifications of "this compound" or its precursors.
Reaction: Dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate to Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate.[6]
Materials:
-
Dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate
-
Anhydrous lithium chloride (LiCl)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a Schlenk tube, dissolve dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate (1 eq.) in DMSO and a small amount of water.[6]
-
Add anhydrous lithium chloride (4 eq.) to the solution.[6]
-
Stir the reaction mixture at 130 °C.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[6]
-
Once the starting material is consumed, cool the reaction mixture to room temperature.[6]
-
Dilute the mixture with ethyl acetate and wash with brine.[6]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash chromatography on silica gel using a hexane/ethyl acetate solvent system to obtain the pure product.[6]
Protocol 2: Synthesis of Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate (A related compound)
This protocol details the synthesis of a related acrylate derivative, which involves a nucleophilic addition of phthalimide.
Reaction: Phthalimide + Methyl propiolate → Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate.[2]
Materials:
-
Phthalimide
-
Triphenylphosphine
-
Sodium acetate
-
Toluene
-
Acetic acid
-
Methyl propiolate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of phthalimide, triphenylphosphine, and sodium acetate in toluene at 378 K (105 °C), add acetic acid and methyl propiolate sequentially.[2]
-
Stir the reaction mixture for 18 hours.[2]
-
After cooling, directly subject the reaction mixture to chromatography on silica gel.[2]
-
Elute with a mixture of Hexane:EtOAc (2:1) to yield the title compound.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phthalimide - Wikipedia [en.wikipedia.org]
- 4. physchemres.org [physchemres.org]
- 5. researchgate.net [researchgate.net]
- 6. Phthalimide | C8H5NO2 | CID 6809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. americanelements.com [americanelements.com]
Technical Support Center: Deprotection of N-Phthaloyl Glycine Methyl Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the deprotection of N-phthaloyl glycine methyl ester.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses common problems encountered during the deprotection of N-phthaloyl glycine methyl ester, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Glycine Methyl Ester | 1. Incomplete reaction. | - Increase reaction time and/or temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal duration and temperature. - Increase equivalents of deprotecting agent: For hydrazinolysis, using a larger excess of hydrazine hydrate can drive the reaction to completion. |
| 2. Hydrolysis of the methyl ester (saponification). | - Use milder deprotection methods: Consider alternatives to strong bases or prolonged heating. See the detailed protocols for ethylenediamine and sodium borohydride deprotection below. - Anhydrous conditions: Ensure all solvents and reagents are dry, especially when using methods susceptible to hydrolysis. | |
| 3. Adsorption of the product onto the phthalhydrazide byproduct. | - Ensure complete precipitation and removal of phthalhydrazide: Acidification of the reaction mixture can help precipitate the byproduct, which can then be removed by filtration. Thoroughly wash the precipitate with a suitable solvent to recover any adsorbed product. | |
| Presence of N-Phthaloyl Glycine as a Byproduct | 1. Saponification of the methyl ester during deprotection. | - This is a common issue, particularly with methods involving strong bases or aqueous conditions. - Switch to a milder, non-hydrolytic deprotection method. See protocols for ethylenediamine or sodium borohydride deprotection. - Minimize exposure to water and strong bases. |
| Presence of Phthalhydrazide in the Final Product | 1. Incomplete removal of the byproduct. | - Improve filtration and washing: Use a fine filter paper and wash the collected product thoroughly with a solvent in which phthalhydrazide is insoluble (e.g., cold ethanol or dichloromethane). - Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/ether). |
| Formation of Other Unexpected Byproducts | 1. Side reactions with other functional groups in the molecule. | - Review the compatibility of your substrate with the chosen deprotection conditions. - Consider a milder deprotection method to minimize side reactions. |
| 2. Reaction with the solvent. | - Ensure the solvent is inert under the reaction conditions. For example, when using hydrazine, avoid aldehydic solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the deprotection of N-phthaloyl glycine methyl ester using hydrazine?
A1: The most common byproduct is phthalhydrazide, which is formed from the reaction of hydrazine with the phthalimide group.[1] This byproduct is often a sparingly soluble precipitate and can be challenging to remove completely.[1]
Q2: My main byproduct is N-phthaloyl glycine, not glycine methyl ester. What is happening?
A2: The formation of N-phthaloyl glycine indicates that the methyl ester group is being hydrolyzed (saponified) during the deprotection step. This is likely to occur if the reaction conditions are too basic or if water is present in the reaction mixture. To avoid this, it is recommended to use milder, anhydrous deprotection methods.
Q3: How can I effectively remove the phthalhydrazide byproduct?
A3: Phthalhydrazide is typically removed by filtration. To enhance its precipitation, the reaction mixture can be acidified with a dilute acid (e.g., HCl).[2] Thoroughly washing the filtered solid (your product) with a solvent in which phthalhydrazide has low solubility is crucial. Recrystallization of the final product can further remove trace amounts of this byproduct.
Q4: Are there milder alternatives to hydrazine for the deprotection of N-phthaloyl glycine methyl ester that can preserve the methyl ester?
A4: Yes, milder reagents can be used to minimize the risk of ester hydrolysis. Ethylenediamine is a known alternative to hydrazine and can be used under milder conditions.[2] Another approach is reductive deprotection using sodium borohydride, which is performed under relatively neutral conditions.[3]
Q5: Can I use acidic or basic hydrolysis for the deprotection?
A5: While acidic or basic hydrolysis can cleave the phthalimide group, these methods are generally harsh and will also hydrolyze the methyl ester, leading to the formation of glycine.[4] Therefore, these methods are not suitable if the goal is to isolate glycine methyl ester.
Experimental Protocols
Protocol 1: Deprotection using Hydrazine Hydrate (Standard Method)
This is the most common method but carries a risk of methyl ester hydrolysis.
Materials:
-
N-phthaloyl glycine methyl ester
-
Hydrazine hydrate
-
Ethanol or Methanol
-
Dilute Hydrochloric Acid (e.g., 1 M HCl)
-
Dichloromethane or Ethyl Acetate
Procedure:
-
Dissolve N-phthaloyl glycine methyl ester in ethanol or methanol in a round-bottom flask.
-
Add hydrazine hydrate (2-4 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or gentle reflux, monitoring the progress by TLC.
-
Once the starting material is consumed, a white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and add dilute hydrochloric acid to precipitate any remaining phthalhydrazide and to protonate the liberated amine.
-
Filter the mixture to remove the phthalhydrazide precipitate.
-
Wash the precipitate with a small amount of cold ethanol.
-
Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution) and extract the glycine methyl ester with an organic solvent like dichloromethane or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Mild Deprotection using Ethylenediamine
This method is a milder alternative to hydrazinolysis and is more likely to preserve the methyl ester.
Materials:
-
N-phthaloyl glycine methyl ester
-
Ethylenediamine
-
Toluene or Isopropanol
-
Dichloromethane
Procedure:
-
Dissolve N-phthaloyl glycine methyl ester in toluene or isopropanol.
-
Add ethylenediamine (2-5 equivalents).
-
Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.[3]
-
Remove the solvent under reduced pressure.
-
Add dichloromethane to the residue and filter to remove the precipitated byproduct.
-
Wash the organic filtrate with water to remove excess ethylenediamine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the glycine methyl ester.
Protocol 3: Reductive Deprotection using Sodium Borohydride
This is a very mild method that can be effective for substrates sensitive to basic conditions.
Materials:
-
N-phthaloyl glycine methyl ester
-
Sodium borohydride (NaBH₄)
-
Isopropanol or a mixture of THF/water
-
Acetic Acid
-
Ethyl Acetate
Procedure:
-
Dissolve N-phthaloyl glycine methyl ester in isopropanol.
-
Add sodium borohydride (excess, e.g., 4-8 equivalents) in portions.
-
Stir the reaction at room temperature until completion (may require several hours).
-
Slowly add acetic acid to quench the excess sodium borohydride and to facilitate the hydrolysis of the intermediate.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to obtain the product.
Data Presentation
Table 1: Comparison of Deprotection Methods for N-Phthaloyl Glycine Methyl Ester
| Deprotection Method | Reagents | Typical Conditions | Key Byproduct(s) | Remarks |
| Hydrazinolysis | Hydrazine hydrate | Ethanol or Methanol, RT to reflux | Phthalhydrazide, N-phthaloyl glycine (due to ester hydrolysis) | Most common method, but risk of saponification. |
| Ethylenediamine | Ethylenediamine | Toluene or Isopropanol, RT | Diamide of phthalic acid | Milder than hydrazine, better for preserving the ester. |
| Acidic Hydrolysis | Conc. HCl or H₂SO₄ | Reflux | Phthalic acid, Glycine | Harsh conditions, hydrolyzes both phthalimide and ester. |
| Basic Hydrolysis | NaOH or KOH | Reflux | Phthalic acid, Glycine | Harsh conditions, hydrolyzes both phthalimide and ester. |
| Reductive Cleavage | Sodium Borohydride | Isopropanol, RT | Phthalamide intermediates | Very mild, suitable for base-sensitive substrates. |
Note: Quantitative yields are highly dependent on the specific reaction conditions and the purity of the starting materials. It is recommended to perform a small-scale trial to optimize the conditions for your specific setup.
Visualizations
Caption: Reaction pathway for the deprotection of N-phthaloyl glycine methyl ester and the formation of major byproducts.
Caption: A troubleshooting workflow for the deprotection of N-phthaloyl glycine methyl ester.
References
Technical Support Center: Enhancing Stereoselectivity with Phthalimide Derivatives
Welcome to the technical support center for improving stereoselectivity using phthalimide-containing compounds. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during stereoselective synthesis.
While "Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate" itself is primarily a versatile building block in organic synthesis, the broader family of chiral N-substituted phthalimides and phthalimide-containing substrates plays a significant role in directing the stereochemical outcome of various reactions. This guide will focus on the principles and practical applications of leveraging the phthalimide motif to achieve high stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: Can "this compound" be directly used as a chiral auxiliary to improve stereoselectivity?
"this compound" is an achiral molecule and therefore cannot function as a chiral auxiliary on its own. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction.[1][2] However, this compound is a valuable precursor for synthesizing more complex chiral molecules or ligands where the phthalimide group can play a role in stereodifferentiation.
Q2: How can the phthalimide group influence the stereoselectivity of a reaction?
The phthalimide group can influence stereoselectivity in several ways:
-
Steric Hindrance: The bulky and planar nature of the phthalimide group can block one face of a nearby reactive center, forcing an incoming reagent to attack from the less hindered face.
-
Stereoelectronic Effects: The electron-withdrawing nature of the two carbonyl groups in the phthalimide moiety can influence the electronic properties of the substrate, which in turn can affect the transition state geometry of a stereoselective reaction.
-
Directing Group: The phthalimide group can act as a directing group in metal-catalyzed reactions, positioning the catalyst in a specific way to favor the formation of one stereoisomer.[3][4]
-
Component of a Chiral Ligand: Chiral ligands containing a phthalimide unit, such as N-phthaloyl-amino acids, can be synthesized and used to create a chiral environment around a metal catalyst, leading to high enantioselectivity.[5]
Q3: What are common issues that lead to low stereoselectivity in reactions involving phthalimide derivatives?
Low stereoselectivity can arise from several factors:
-
Impure Reagents: The presence of enantiomeric or diastereomeric impurities in the starting materials or chiral catalyst will directly reduce the stereoselectivity of the product.
-
Suboptimal Reaction Temperature: Temperature can have a significant impact on stereoselectivity. Generally, lower temperatures lead to higher selectivity as the reaction is under greater kinetic control.
-
Incorrect Solvent Choice: The solvent can influence the conformation of the substrate and the transition state, thereby affecting the stereochemical outcome.
-
Catalyst Inactivation or Decomposition: The chiral catalyst may be sensitive to air, moisture, or impurities, leading to loss of activity and selectivity.
Q4: How can I determine the stereoselectivity of my reaction?
The most common techniques for determining the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) of a reaction are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method for separating and quantifying enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Diastereomeric ratios can often be determined by integrating the signals of the different diastereomers in the ¹H or ¹³C NMR spectrum. Chiral shift reagents can also be used to separate the signals of enantiomers.
-
Gas Chromatography (GC) with a Chiral Stationary Phase: This technique is suitable for volatile compounds.
Troubleshooting Guides
This section provides a structured approach to resolving common problems encountered during stereoselective reactions involving phthalimide derivatives.
Problem 1: Low Diastereoselectivity
| Potential Cause | Recommended Solution |
| Insufficient Steric Shielding | Modify the substrate to introduce a bulkier group on the chiral auxiliary or near the reacting center to enhance facial discrimination. |
| Incorrect Reaction Temperature | Systematically lower the reaction temperature. While this may slow down the reaction, it often improves diastereoselectivity. |
| Suboptimal Lewis Acid or Catalyst | If applicable, screen different Lewis acids or catalysts. Their size and electronic properties can significantly influence the transition state geometry. |
| Solvent Effects | Perform a solvent screen. Solvents with different polarities can alter the conformation of the substrate-catalyst complex. |
Problem 2: Low Enantioselectivity
| Potential Cause | Recommended Solution |
| Poorly Matched Chiral Ligand/Catalyst | The choice of chiral ligand is crucial. Experiment with different chiral ligands that may provide a better-defined chiral pocket for the substrate. |
| Presence of Water or Oxygen | Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[6] |
| Racemization of Product or Intermediate | Check the stability of the product under the reaction or work-up conditions. If racemization is suspected, consider milder conditions or a different work-up procedure. |
| Low Catalyst Loading | While counterintuitive, sometimes a lower catalyst loading can improve enantioselectivity by minimizing the formation of less selective catalytic species. |
Problem 3: Incomplete Reaction or Low Yield
| Potential Cause | Recommended Solution |
| Degraded Starting Materials | For reactions involving sensitive reagents like potassium phthalimide, ensure they are dry and have not hydrolyzed.[7] |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable technique to determine the optimal reaction time and temperature.[7] |
| Poor Solubility of Reagents | Choose a solvent in which all reagents are sufficiently soluble at the reaction temperature.[7] |
| Product Inhibition | The product may be inhibiting the catalyst. Try to perform the reaction at a lower concentration or consider a continuous flow setup. |
Experimental Protocols & Data
Representative Experiment: Rhodium-Catalyzed Asymmetric C-H Functionalization
The following protocol is a generalized example based on the use of a phthalimido group as a stereodirecting group in a C-H functionalization reaction, as inspired by the literature.[3][4]
Reaction: Asymmetric C-H insertion of a donor/acceptor carbene into an N-phthalimido-protected amine.
Materials:
-
N-Phthalimido-protected amine substrate (e.g., N-hexylphthalimide)
-
Aryldiazoacetate (e.g., methyl phenyldiazoacetate)
-
Chiral dirhodium catalyst (e.g., Rh₂(S-TPPTTL)₄)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the N-phthalimido-protected amine (1.0 equiv) and the chiral dirhodium catalyst (0.5-2 mol%) in anhydrous dichloromethane.
-
Add the aryldiazoacetate (1.2 equiv) to the solution.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired stereoisomer.
-
Determine the diastereomeric ratio and enantiomeric excess using chiral HPLC and NMR spectroscopy.
Quantitative Data Summary:
The following table summarizes representative data from the literature for rhodium-catalyzed C-H functionalization reactions where a phthalimido group was used as a directing group.
| Substrate | Catalyst | Product | Yield (%) | d.r. | e.e. (%) |
| N-Hexylphthalimide | Rh₂(S-2-Cl-5-BrTPCP)₄ | C-H insertion product | 79 | 21:1 | 95 |
| N-Phthalimido adamantane | Rh₂(S-TPPTTL)₄ | C-H insertion product | 56 | - | 95 |
| (S)-N-(1-methylpentyl)phthalimide | Rh₂(S-2-Cl-5-BrTPCP)₄ | C-H insertion product | - | 83:13:2:2 | - |
Data adapted from literature reports on C-H functionalization reactions.[3][4]
Visualizations
Logical Workflow for Troubleshooting Low Stereoselectivity
Caption: A logical workflow for troubleshooting common issues leading to low stereoselectivity.
Conceptual Pathway of Phthalimide-Directed Stereoselective C-H Functionalization
Caption: Conceptual overview of a phthalimide-directed stereoselective C-H functionalization reaction.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Chiral Auxiliaries [sigmaaldrich.com]
- 3. N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting guide for using "Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate" in complex syntheses
Welcome to the technical support center for "Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate," a key reagent for the introduction of a protected glycine motif in complex molecular syntheses. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the use of this compound. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to support your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its primary applications in organic synthesis?
A1: "this compound" is the N-phthaloyl protected methyl ester of glycine. It serves as a stable, crystalline solid that is a convenient precursor to a glycine unit in multi-step syntheses. Its primary application is in peptide synthesis and the preparation of complex nitrogen-containing molecules where direct use of glycine methyl ester could lead to side reactions such as over-alkylation. The phthaloyl group provides robust protection for the amine functionality.[1][2]
Q2: What are the most common issues encountered during the synthesis of "this compound"?
A2: The most frequent challenge is an incomplete reaction, leading to the presence of the intermediate, N-(o-carboxybenzoyl)glycine methyl ester. This occurs when the final ring-closing dehydration step is not driven to completion.[3] Another common issue is the hydrolysis of the phthalic anhydride starting material to phthalic acid, especially in the presence of moisture.[3]
Q3: I am having trouble with the deprotection of the phthalimide group. What are the recommended methods and what are the potential pitfalls?
A3: The most common and generally mildest method for phthalimide deprotection is hydrazinolysis, often referred to as the Ing-Manske procedure.[4] However, challenges can arise. Incomplete deprotection can occur, and the phthalhydrazide byproduct can sometimes be difficult to remove from the reaction mixture.[5] Alternative methods include acidic or basic hydrolysis, though these often require harsh conditions that may not be compatible with other functional groups in your molecule.[6] A milder, reductive cleavage using sodium borohydride has also been reported.[2]
Q4: Can the methyl ester group in "this compound" react under various conditions before the phthalimide is deprotected?
A4: Yes, the methyl ester is susceptible to hydrolysis under both acidic and basic conditions, which can be a concern if your synthetic route involves such steps before the intended deprotection.[5] It can also potentially undergo transesterification in the presence of other alcohols and a suitable catalyst. When planning your synthesis, it is crucial to consider the compatibility of the methyl ester with the reagents and conditions used in subsequent steps.
Troubleshooting Guides
Synthesis of this compound
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction, leaving the amic acid intermediate. | Ensure sufficient heating to drive the dehydration and ring closure. Microwave-assisted synthesis can improve yields and reduce reaction times.[7] |
| Hydrolysis of phthalic anhydride. | Use anhydrous solvents and reagents. | |
| Product is an oil or difficult to crystallize | Presence of impurities, such as unreacted starting materials or the amic acid intermediate. | Wash the crude product with a cold, dilute solution of sodium bicarbonate to remove acidic impurities. Recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane is often effective.[8] |
| Inconsistent Melting Point | Presence of impurities. | A broad or depressed melting point indicates impurities. Repeated recrystallization until a sharp and consistent melting point is achieved is recommended. The melting point of pure N-Phthaloylglycine is reported to be in the range of 193-196 °C.[3] |
Use in Subsequent Reactions (Pre-Deprotection)
| Problem | Potential Cause | Recommended Solution |
| Unwanted hydrolysis of the methyl ester | Exposure to acidic or basic conditions in subsequent reaction steps. | If possible, perform subsequent reactions under neutral conditions. If acidic or basic conditions are unavoidable, consider using a more robust ester protecting group, or plan the deprotection of the ester and phthalimide groups strategically. |
| Side reactions at the methylene group | Strong bases can deprotonate the α-carbon, leading to undesired side reactions. | Use milder bases or carefully control the stoichiometry and temperature when using strong bases. |
Deprotection of the Phthalimide Group
| Problem | Potential Cause | Recommended Solution |
| Incomplete Deprotection (Hydrazinolysis) | Insufficient hydrazine hydrate or reaction time. | Use a larger excess of hydrazine hydrate (typically 4-10 equivalents). Increasing the reaction temperature or time may also be necessary.[9] The addition of a base like sodium hydroxide after the initial reaction with hydrazine can accelerate the cleavage.[10] |
| Steric hindrance around the phthalimide group. | Consider harsher deprotection methods like acidic hydrolysis if the substrate is stable under these conditions. | |
| Difficult removal of phthalhydrazide byproduct | Phthalhydrazide is often insoluble and precipitates from the reaction mixture. | After the reaction, acidify the mixture with HCl to protonate the desired amine and precipitate the phthalhydrazide, which can then be removed by filtration.[5] |
| Low yield of primary amine after deprotection | The amine product may be volatile or water-soluble, leading to losses during workup. | After removing the phthalhydrazide, carefully basify the filtrate and extract the amine with an appropriate organic solvent. For water-soluble amines, multiple extractions may be necessary. |
| Epimerization at the α-carbon | Harsh basic or acidic conditions during deprotection. | For chiral substrates, the milder hydrazinolysis or reductive cleavage methods are preferred to minimize the risk of racemization.[2] |
Data Presentation
Comparison of Phthalimide Deprotection Methods for N-Arylphthalimides
| Method | Reagent | Conditions | Reaction Time for 80% Yield | Notes |
| Hydrazinolysis | Hydrazine Hydrate | Refluxing Methanol | 5.3 hours | The addition of 1-5 equivalents of NaOH after the initial reaction can reduce the reaction time to 1.2-1.6 hours.[10] |
| Hydroxyaminolysis | Hydroxylamine | Refluxing Methanol | 7.5 hours | The addition of 10-20 equivalents of NaOH can shorten the reaction time to 2-4 hours.[10] |
| Methylaminolysis | Methylamine | Refluxing Methanol | 1.7 hours | The addition of 1-25 equivalents of NaOH can reduce the reaction time to 0.7-1 hour.[10] |
| Acidic Hydrolysis | Conc. HCl | Reflux | Several hours to days | Harsh conditions, may not be suitable for acid-sensitive substrates.[6] |
| Basic Hydrolysis | Aq. NaOH | Reflux | Several hours | Can be slow and may stop at the phthalamic acid intermediate.[6] |
Note: The data presented is for N-arylphthalimides and serves as a general guideline. Reaction times and yields will vary depending on the specific substrate.
Solubility of N-Phthaloylglycine
| Solvent | Solubility |
| Water | Sparingly soluble in cold water, more soluble in hot water.[3] |
| Ethanol | Soluble, especially when hot.[8] |
| Glacial Acetic Acid | Soluble.[11] |
| Acetone | Soluble.[12] |
| Dichloromethane | Sparingly soluble. |
| Ethyl Acetate | Sparingly soluble. |
| Hexane | Insoluble. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of related N-phthaloyl amino acids.
Materials:
-
Phthalic anhydride
-
Glycine methyl ester hydrochloride
-
Triethylamine (or another suitable base)
-
Anhydrous N,N-Dimethylformamide (DMF) or another high-boiling polar aprotic solvent
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glycine methyl ester hydrochloride (1 equivalent) in anhydrous DMF.
-
Add triethylamine (2.2 equivalents) dropwise to the suspension at room temperature.
-
Add phthalic anhydride (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[13]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from an ethanol/water mixture or ethyl acetate/hexane to obtain pure this compound as a white solid.
Protocol 2: Deprotection of this compound via Hydrazinolysis (Ing-Manske Procedure)
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol or Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane or other suitable organic solvent for extraction
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[9]
-
Add hydrazine hydrate (4-10 equivalents) dropwise to the solution at room temperature.[9]
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
A white precipitate of phthalhydrazide will form. Cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated HCl to a pH of approximately 1-2 to ensure complete precipitation of phthalhydrazide and protonation of the product amine.
-
Filter the mixture to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.
-
Cool the remaining aqueous solution in an ice bath and carefully add NaOH solution to adjust the pH to >10.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude glycine methyl ester.
Visualizations
Caption: General experimental workflow for the synthesis and deprotection of this compound.
Caption: Troubleshooting decision tree for the deprotection of the phthalimide group.
Caption: Reaction pathway showing the formation and subsequent deprotection of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Phthalimides [organic-chemistry.org]
- 3. Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate: the first member of a new substance class - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. Suggested Improvement in the Ing-Manske Procedure and Gabriel Synthesis of Primary Amines: Kinetic Study on Alkaline Hydrolysis of N-Phthaloylglycine and Acid Hydrolysis of N-(o-Carboxybenzoyl)glycine in Aqueous Organic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tandf.figshare.com [tandf.figshare.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and alkylation of amide obtained by N-Phthaloylglycine and himic acid hydrazide | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 13. derpharmachemica.com [derpharmachemica.com]
Stability issues and decomposition of "Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and decomposition of Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My sample of this compound shows a new peak in the HPLC chromatogram after storage in a methanol solution. What could be the cause?
A1: The appearance of a new peak upon storage in methanol, especially if the methanol is not anhydrous, could indicate hydrolysis of the methyl ester group. This would result in the formation of 2-(1,3-dioxoisoindolin-2-yl)acetic acid. To confirm this, you can:
-
Analyze a standard of the suspected degradation product: If available, inject a standard of 2-(1,3-dioxoisoindolin-2-yl)acetic acid to see if the retention time matches the new peak.
-
Perform LC-MS analysis: Mass spectrometry can help identify the molecular weight of the new peak, which should correspond to the hydrolyzed product.
-
Troubleshooting:
-
Store the compound in an anhydrous aprotic solvent (e.g., acetonitrile, THF) for short-term use.
-
For long-term storage, it is best to store the compound as a dry solid at low temperatures.
-
Always use fresh, high-purity, anhydrous solvents for preparing solutions.
-
Q2: I am conducting a reaction in a basic aqueous solution (e.g., pH > 9) and I am observing significant degradation of my starting material, this compound. What is the likely degradation pathway?
A2: this compound is susceptible to degradation in basic conditions. There are two primary pathways for decomposition:
-
Hydrolysis of the phthalimide ring: The imide ring can be opened by hydroxide ions, leading to the formation of a phthalamic acid derivative.[1][2]
-
Hydrolysis of the methyl ester: The ester group is also readily hydrolyzed under basic conditions to form a carboxylate.[3]
It is likely that both degradation processes are occurring. The phthalimide ring opening is often a significant degradation pathway for N-substituted phthalimides in alkaline solutions.[1][2]
Q3: How can I monitor the stability of this compound in my experimental conditions?
A3: A stability-indicating analytical method is crucial for monitoring the degradation of the compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[4] Here are the key steps:
-
Develop a separation method: Use a C18 column with a gradient elution of a buffered mobile phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). This should separate the parent compound from its potential degradation products.
-
Forced degradation studies: To ensure your method is stability-indicating, you should perform forced degradation studies. This involves subjecting the compound to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[2][3][5] Your HPLC method should be able to resolve the parent peak from all the degradation product peaks.
-
Quantification: Use a validated HPLC method to quantify the amount of the parent compound remaining over time.
Q4: What are the expected major degradation products of this compound under acidic and basic conditions?
A4:
-
Acidic Conditions: Under acidic conditions, the primary degradation pathway is the hydrolysis of the methyl ester to form 2-(1,3-dioxoisoindolin-2-yl)acetic acid. The phthalimide ring is generally more stable under acidic conditions compared to basic conditions.[6]
-
Basic Conditions: In basic media, you can expect two major degradation products:
-
2-(1,3-dioxoisoindolin-2-yl)acetic acid: From the hydrolysis of the methyl ester.
-
Phthalamic acid derivative: From the opening of the phthalimide ring. This will result in 2-(2-carboxybenzamido)acetic acid.
-
Q5: Are there any specific storage conditions recommended for this compound?
A5: To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Solid Form: Store as a solid in a tightly sealed container.
-
Temperature: Store at low temperatures, preferably at -20°C.
-
Environment: Protect from moisture and light.
-
Solutions: If solutions are necessary, prepare them fresh in anhydrous aprotic solvents. Avoid long-term storage in solution, especially in protic or aqueous solvents.
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table summarizes the expected qualitative stability based on the known behavior of its functional groups (N-substituted phthalimide and methyl ester). This information should be used as a guideline for experimental design.
| Condition | Stressor | Expected Stability | Major Potential Degradation Products |
| Hydrolytic | 0.1 M HCl (aq) | Moderate | 2-(1,3-dioxoisoindolin-2-yl)acetic acid |
| pH 7.4 Buffer (aq) | Low to Moderate | 2-(1,3-dioxoisoindolin-2-yl)acetic acid | |
| 0.1 M NaOH (aq) | Low | 2-(1,3-dioxoisoindolin-2-yl)acetic acid, 2-(2-carboxybenzamido)acetic acid | |
| Oxidative | 3% H₂O₂ (aq) | Moderate | Oxidized derivatives |
| Thermal | 60°C (Solid) | High | Minimal degradation |
| Photolytic | UV/Visible Light | Moderate to High | Photodegradation products |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound. The goal is to generate a degradation of 5-20%.[5]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution, neutralize with 0.1 M NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 8 hours.
-
Neutralize with 0.1 M HCl and dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid compound in an oven at 60°C for 48 hours.
-
After exposure, dissolve the solid in a suitable solvent and dilute to the target concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a quartz cuvette) to UV light (e.g., 254 nm) and visible light for a defined period.
-
Analyze the solution by HPLC at different time points.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample.
Protocol for Stability-Indicating HPLC-UV Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: 5% A, 95% B
-
18-20 min: Linear gradient to 95% A, 5% B
-
20-25 min: 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
-
Column Temperature: 30°C.
Visualizations
Caption: Primary decomposition pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. The hydrolysis of alpha-N-acetylglycyl-l-lysine methyl ester by urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. ijrpp.com [ijrpp.com]
- 4. A method based on precolumn derivatization and ultra high performance liquid chromatography with high-resolution mass spectrometry for the simultaneous determination of phthalimide and phthalic acid in tea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Amino Acid Synthesis: Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate vs. Ethyl Bromoacetate
For researchers, scientists, and professionals in drug development, the synthesis of amino acids is a cornerstone of creating novel therapeutics and research tools. The choice of starting materials and synthetic routes can significantly impact yield, purity, and overall efficiency. This guide provides a detailed comparison of two common reagents used in amino acid synthesis: Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate and Ethyl bromoacetate .
This compound is a key reagent in Gabriel-type syntheses of amino acids. In this approach, the phthalimide group serves as a stable and effective protecting group for the amine functionality, preventing over-alkylation, a common side reaction in other methods. This method is renowned for its reliability in producing primary amines.
On the other hand, ethyl bromoacetate is a versatile and reactive alkylating agent. It is frequently employed in the synthesis of amino acids through the alkylation of glycine equivalents, such as glycine Schiff bases or in the context of the amidomalonate synthesis. This method offers a straightforward way to introduce the carboxymethyl group or to build upon a glycine backbone.
Performance and Experimental Data at a Glance
| Parameter | Gabriel-Type Synthesis (using a Phthalimido-ester) | Alkylation of a Glycine Equivalent (using an alkyl halide) |
| Representative Reaction | Synthesis of N-phthaloyl-dl-alanine from phthalic anhydride and dl-alanine | Synthesis of Phenylalanine from Diethyl Acetamidomalonate and Benzyl Chloride |
| Yield | Up to 91% | ~65% |
| Reaction Time | 5-7 hours (reflux) | Not explicitly stated, typically several hours |
| Reaction Temperature | Reflux in glacial acetic acid | Not explicitly stated, typically room temperature to reflux |
| Key Reagents | Phthalic anhydride, amino acid, glacial acetic acid | Diethyl acetamidomalonate, sodium ethoxide, alkyl halide |
| Product | Phthalimide-protected amino acid | Racemic α-amino acid |
Experimental Protocols
Gabriel-Type Synthesis of N-Phthaloyl-dl-alanine
This protocol is analogous to a synthesis that would start with this compound, where the phthalimide group is already in place. The key step of alkylation would follow a similar principle of nucleophilic substitution.
Materials:
-
Phthalic anhydride
-
dl-alanine
-
Glacial acetic acid
-
10% Hydrochloric acid (HCl)
-
Ethanol (for recrystallization)
-
Water
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of phthalic anhydride (25 mmol) and dl-alanine (25 mmol) in 20 mL of glacial acetic acid is prepared.
-
The mixture is refluxed for 5-7 hours.
-
The solvent is then removed under reduced pressure to yield a viscous, oily residue.
-
This residue is refluxed for an additional hour.
-
After cooling, the product is extracted using a 1:4 mixture of diethyl ether and water.
-
The final product, N-phthaloyl-dl-alanine, is obtained after drying.
Synthesis of Phenylalanine via Alkylation of Diethyl Acetamidomalonate
This protocol demonstrates the use of an alkylating agent, analogous to ethyl bromoacetate, to introduce the side chain of an amino acid onto a protected glycine equivalent.
Materials:
-
Diethyl acetamidomalonate
-
Sodium ethoxide
-
Benzyl chloride
-
Aqueous acid (for hydrolysis)
Procedure:
-
Diethyl acetamidomalonate is treated with a strong base, such as sodium ethoxide, to generate the corresponding enolate.
-
The enolate is then alkylated with benzyl chloride in a nucleophilic substitution reaction.
-
The resulting product is subjected to hydrolysis with aqueous acid and heat. This step cleaves the ester and amide groups and induces decarboxylation.
-
The final product is racemic phenylalanine.[1]
Reaction Workflows and Logical Relationships
Gabriel-Type Amino Acid Synthesis
The Gabriel synthesis provides a robust method for preparing primary amines, including amino acids, by utilizing a phthalimide-protected nitrogen source. This prevents the common issue of over-alkylation.
Amino Acid Synthesis via Alkylation of a Glycine Equivalent
This pathway involves the formation of an enolate from a protected glycine derivative, followed by alkylation with an electrophile like ethyl bromoacetate to introduce the desired side chain.
Safety and Handling
Ethyl bromoacetate: This compound is known to be a lachrymator and is toxic.[2] It should be handled with extreme care in a well-ventilated fume hood.[2]
-
Toxicity: Toxic by inhalation, in contact with skin, and if swallowed.[2]
-
Handling: Avoid contact with skin and eyes.[2] Use spark-proof tools and work in a well-ventilated area.[2]
-
PPE: Chemical splash goggles, appropriate protective gloves, and protective clothing are essential.[2]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[2]
Conclusion
Both This compound and ethyl bromoacetate are valuable reagents in the synthesis of amino acids, each with its own advantages and associated synthetic strategy.
The Gabriel-type synthesis , utilizing phthalimide-protected reagents like this compound, offers a reliable method for producing primary amino acids with a reduced risk of over-alkylation, often leading to high yields.
The alkylation of glycine equivalents with reagents such as ethyl bromoacetate provides a more direct approach to introducing specific side chains. However, this method can be less selective and may require careful control of reaction conditions to avoid side products. Additionally, the toxicity of ethyl bromoacetate necessitates stringent safety precautions.
The choice between these two synthetic routes will ultimately depend on the specific target amino acid, desired scale, and the laboratory's capabilities and safety protocols. For syntheses where preventing over-alkylation is critical and a multi-step process is acceptable, the Gabriel approach is often preferred. For more direct alkylations where the reactivity of the alkylating agent is paramount, and appropriate safety measures can be implemented, the use of ethyl bromoacetate is a viable option.
References
A Comparative Guide to the Synthesis of Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate and Other Glycine Enolate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic methodologies for producing Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate, a key building block in organic synthesis, alongside other common glycine enolate equivalents. The following sections detail experimental protocols, present quantitative yield data, and illustrate reaction workflows to aid in the selection of the most suitable synthetic strategy for your research needs.
Introduction to Glycine Enolates in Synthesis
Glycine enolates and their equivalents are powerful nucleophilic intermediates in organic chemistry, enabling the stereoselective formation of α-amino acids, which are fundamental components of peptides, natural products, and pharmaceuticals. The reactivity of these enolates can be modulated by the choice of protecting groups on the nitrogen atom and the ester moiety, as well as the reaction conditions. This guide focuses on the synthesis of N-phthaloyl glycine methyl ester and compares its yield with those obtained from other widely used glycine enolate synthons.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a Gabriel-type synthesis, which involves the N-alkylation of potassium phthalimide. This method is advantageous due to the ready availability of starting materials and the robust nature of the phthalimide protecting group.
Experimental Protocol: Gabriel Synthesis of this compound
Materials:
-
Potassium phthalimide
-
Methyl bromoacetate
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
A stirred suspension of potassium phthalimide (1.2 equivalents) in anhydrous DMF is prepared in a round-bottom flask.
-
Methyl bromoacetate (1.0 equivalent) is added to the suspension.
-
The reaction mixture is heated to 80-100 °C and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion (indicated by the disappearance of the methyl bromoacetate spot), the mixture is cooled to room temperature.
-
The reaction mixture is then poured into water, and the product is extracted with a suitable organic solvent, such as ethyl acetate.
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.
While a specific yield for this exact transformation is not widely reported in a single source, yields for similar Gabriel syntheses of N-alkylphthalimides are typically high. For instance, the synthesis of N-benzylphthalimide under similar conditions has been reported with a yield of 73.8%. It is reasonable to expect a comparable or higher yield for the reaction with the less sterically hindered methyl bromoacetate.
An alternative high-yield approach involves the initial synthesis of N-Phthaloylglycine from phthalic anhydride and glycine, which can be achieved with up to 95% yield using microwave-assisted methods, followed by a standard esterification reaction.
Comparison of Yields with Other Glycine Enolate Equivalents
The utility of a glycine enolate synthon is often judged by the chemical yield and stereoselectivity it provides in alkylation reactions. The following table summarizes the reported yields for the alkylation of various glycine enolate precursors.
| Glycine Enolate Synthon | Method | Electrophile | Yield (%) | Reference |
| Phthalimido Glycinate | Gabriel Synthesis | Methyl Bromoacetate | ~75-85% (Estimated) | Based on similar Gabriel reactions |
| Glycine Benzophenone Imine | O'Donnell Phase-Transfer Catalysis | Various Alkyl Halides | up to 98% | [1] |
| Chiral Glycine Bis-lactim Ether | Schöllkopf Method | Aryl Chlorides | up to 97% | [2] |
| Ni(II) Complex of Glycine Schiff Base | Asymmetric Alkylation | Alkyl Bromides | 78-98.9% |
Detailed Methodologies for Alternative Glycine Enolates
O'Donnell Phase-Transfer Catalysis
This method utilizes a benzophenone imine of a glycine ester as the pronucleophile. The enolate is generated in a biphasic system using a base and a phase-transfer catalyst, which shuttles the enolate into the organic phase for alkylation.
Experimental Protocol:
-
The glycine benzophenone imine Schiff base is dissolved in a suitable organic solvent (e.g., dichloromethane).
-
An aqueous solution of a base (e.g., 50% NaOH) is added, followed by a phase-transfer catalyst (e.g., a chiral Cinchona alkaloid derivative).
-
The alkylating agent is added, and the biphasic mixture is stirred vigorously at room temperature.
-
Reaction progress is monitored by TLC.
-
Upon completion, the organic layer is separated, washed, dried, and concentrated to give the alkylated product.
dot
Caption: Workflow for the O'Donnell Phase-Transfer Catalysis.
Schöllkopf Asymmetric Synthesis
The Schöllkopf method employs a chiral bis-lactim ether derived from glycine and a chiral auxiliary (commonly valine) to achieve high diastereoselectivity in alkylation reactions.
Experimental Protocol:
-
The Schöllkopf auxiliary (bis-lactim ether) is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C).
-
A strong base (e.g., n-butyllithium) is added to generate the enolate.
-
The electrophile is added, and the reaction is stirred at low temperature.
-
The reaction is quenched, and the product is isolated and purified.
-
The chiral auxiliary is subsequently cleaved under acidic conditions to yield the desired α-amino acid ester.
dot
Caption: Logical workflow of the Schöllkopf asymmetric synthesis.
Conclusion
The synthesis of this compound via the Gabriel synthesis represents a reliable and straightforward method with good expected yields. For applications requiring higher yields or stereochemical control, methods such as the O'Donnell phase-transfer catalysis or the Schöllkopf asymmetric synthesis offer excellent alternatives, consistently delivering products in very high yields. The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, including the desired scale of the reaction, cost considerations, and the need for enantiopure products. The data and protocols presented in this guide provide a solid foundation for making an informed decision for your synthetic endeavors.
References
A Comparative Guide to Stereoselective Alkylation Strategies: N-Phthaloylglycine Derivatives vs. Glycine Schiff Bases
For researchers, scientists, and drug development professionals engaged in the synthesis of non-natural alpha-amino acids, the stereocontrolled formation of the Cα-stereocenter is a critical challenge. This guide provides an objective comparison of two common glycine enolate precursors for asymmetric alkylation: "Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate" and glycine Schiff bases.
This comparison reveals a significant disparity in the available literature and reported success for achieving high stereoselectivity. While glycine Schiff base methodologies are well-established and offer excellent stereocontrol, the stereoselective alkylation of N-phthaloylglycine esters remains largely unexplored and unproven.
Executive Summary
The asymmetric alkylation of glycine Schiff bases, particularly through phase-transfer catalysis (the O'Donnell method) or using Ni(II) complexes, is a robust and highly stereoselective method for synthesizing a wide variety of chiral alpha-amino acids. These methods consistently deliver high yields and exceptional enantiomeric or diastereomeric excesses.
Conversely, there is a notable absence of data in the scientific literature regarding the successful stereoselective alkylation of "this compound" or related N-phthaloylglycine esters to generate a chiral alpha-carbon. While the phthaloyl protecting group is widely used in amino acid chemistry, its application as a directing group for asymmetric alkylation of the glycine backbone appears to be ineffective or at least not reported. This suggests that for de novo synthesis of chiral amino acids requiring high stereopurity, Schiff base methods are the current state-of-the-art.
Performance Comparison: A Tale of Two Substrates
Quantitative data for the stereoselective alkylation of N-phthaloylglycine esters is conspicuously absent in peer-reviewed literature, preventing a direct numerical comparison. The following tables summarize the performance of glycine Schiff base methods, for which extensive data is available.
Table 1: Stereoselective Alkylation of Glycine Schiff Bases (O'Donnell Phase-Transfer Catalysis)
| Alkylating Agent | Chiral Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Benzyl bromide | Cinchona alkaloid-derived ammonium salt | Toluene/50% aq. KOH | 0 | 95 | 91 | [1] |
| Allyl bromide | Cinchona alkaloid-derived ammonium salt | CH₂Cl₂/50% aq. KOH | -10 | 85 | 88 | [1] |
| n-Butyl bromide | Cinchona alkaloid-derived ammonium salt | Toluene/solid K₂CO₃ | rt | 78 | 85 | [1] |
Table 2: Stereoselective Alkylation of Glycine Schiff Bases (Ni(II) Complexes)
| Alkylating Agent | Chiral Ligand | Base | Solvent | Yield (%) | de (%) | Reference |
| Benzyl bromide | (S)-o-[(N-Benzylprolyl)amino]benzophenone | Solid NaOH | DMF | 85 | >95 | [2] |
| n-Octyl bromide | Chiral tridentate ligand | K₂CO₃ | Acetonitrile | 98.1 | 98.8 | [3] |
| Allyl bromide | (S)-o-[(N-Benzylprolyl)amino]benzaldehyde | Solid NaOH | DMF | 75 | 80 | [2] |
Conceptual Workflow Comparison
The fundamental difference in the two approaches lies in how stereocontrol is achieved. The Schiff base methods utilize an external chiral influence (a catalyst or a ligand), while a hypothetical stereoselective alkylation of an N-phthaloylglycine derivative would likely rely on a covalently attached chiral auxiliary.
Experimental Protocols
O'Donnell Asymmetric Phase-Transfer Catalysis (General Procedure)[1]
This protocol describes a general method for the enantioselective alkylation of the benzophenone imine of glycine tert-butyl ester using a chiral phase-transfer catalyst derived from Cinchona alkaloids.
Materials:
-
Benzophenone imine of glycine tert-butyl ester
-
Alkyl halide (e.g., benzyl bromide)
-
Chiral phase-transfer catalyst (e.g., (S)-N-(9-anthracenylmethyl)cinchonidinium bromide)
-
Toluene
-
50% aqueous potassium hydroxide (KOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the benzophenone imine of glycine tert-butyl ester (1.0 equiv) and the chiral phase-transfer catalyst (0.1 equiv) in toluene at 0 °C is added the 50% aqueous KOH solution.
-
The alkyl halide (1.1 equiv) is added dropwise to the vigorously stirred biphasic mixture.
-
The reaction is stirred at 0 °C and monitored by TLC until the starting material is consumed.
-
The reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the alkylated Schiff base.
-
The purified Schiff base is then hydrolyzed with aqueous acid (e.g., 1N HCl) to yield the desired alpha-amino acid ester. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Alkylation of Ni(II) Complex of Glycine Schiff Base (General Procedure)[2][3]
This protocol outlines a general procedure for the diastereoselective alkylation of a chiral Ni(II) complex of a glycine Schiff base.
Materials:
-
Ni(II) complex of the Schiff base derived from glycine and a chiral ligand (e.g., (S)-o-[(N-benzylprolyl)amino]benzophenone)
-
Alkyl halide (e.g., benzyl bromide)
-
Base (e.g., powdered NaOH or K₂CO₃)
-
Anhydrous dimethylformamide (DMF) or acetonitrile
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the chiral Ni(II) complex (1.0 equiv) in anhydrous DMF is added the base (e.g., powdered NaOH, 5.0 equiv).
-
The alkyl halide (1.2 equiv) is added to the suspension, and the mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane, washed with water, dried over anhydrous Na₂SO₄, and concentrated.
-
The resulting diastereomeric mixture of alkylated Ni(II) complexes is separated by silica gel column chromatography.
-
The purified diastereomer is then decomposed by treatment with aqueous HCl to liberate the chiral amino acid and recover the chiral ligand. The diastereomeric excess of the product is determined by NMR analysis of the crude reaction mixture before chromatography.
Alkylation of this compound (Non-Stereoselective)
While stereoselective protocols are not well-documented, the following represents a general procedure for the non-stereoselective alkylation of this substrate.
Materials:
-
This compound
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA)
-
Alkyl halide (e.g., methyl iodide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of diisopropylamine in anhydrous THF is cooled to -78 °C, and n-butyllithium is added dropwise to generate LDA.
-
A solution of this compound in anhydrous THF is added slowly to the LDA solution at -78 °C.
-
The resulting enolate solution is stirred for a period at low temperature.
-
The alkyl halide is then added, and the reaction is allowed to proceed, often with gradual warming to room temperature.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated.
-
The crude product is purified by column chromatography.
Mechanistic Rationale for Stereoselectivity
The high degree of stereocontrol in Schiff base alkylations can be attributed to the well-defined chiral environment created around the enolate.
In the O'Donnell method, the chiral phase-transfer catalyst forms a tight ion pair with the Schiff base enolate, effectively shielding one face of the planar enolate from the incoming electrophile. In the case of Ni(II) complexes, the chiral ligand coordinates to the metal center, creating a rigid, planar structure where one face of the glycine enolate is sterically hindered by the chiral auxiliary (e.g., the benzyl group of the proline moiety), directing the alkylating agent to the opposite face.
For the N-phthaloylglycine system, the phthalimide group is planar and achiral, offering no intrinsic facial bias for the approach of an electrophile. To achieve stereoselectivity, a chiral auxiliary would need to be appended to the glycine moiety, and its ability to control the conformation of the enolate and direct the incoming electrophile would be paramount. The lack of successful reports suggests that achieving this level of control is challenging, possibly due to the conformational flexibility of the system or the distance between the chiral auxiliary and the reacting center.
Conclusion
For the asymmetric synthesis of alpha-amino acids via alkylation, glycine Schiff base methods, particularly O'Donnell's phase-transfer catalysis and the use of chiral Ni(II) complexes, are the methods of choice, supported by a vast body of literature demonstrating their high efficiency and stereoselectivity. In contrast, the stereoselective alkylation of "this compound" is not an established method. Researchers and professionals in drug development seeking to synthesize novel, chiral alpha-amino acids are advised to focus their efforts on the well-precedented and highly successful Schiff base approaches.
References
- 1. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 2. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric synthesis of (S)-α-(octyl)glycine via alkylation of Ni(II) complex of chiral glycine Schiff base - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Amino Acid Synthesis and HPLC Validation: Featuring "Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate"
For researchers, scientists, and professionals in drug development, the efficient synthesis and reliable validation of amino acids are paramount. This guide provides a comprehensive comparison of a phthalimide-based synthesis method, utilizing "Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate," against other common amino acid synthesis techniques. The performance of each method is objectively evaluated using experimental data, and detailed protocols are provided for both synthesis and subsequent validation by High-Performance Liquid Chromatography (HPLC).
Performance Comparison of Amino Acid Synthesis Methods
The choice of a synthetic route for amino acids often involves a trade-off between yield, purity, reaction conditions, and the complexity of the procedure. The following table summarizes the key performance metrics of the Gabriel synthesis (using a phthalimide-protected precursor like this compound), the Amidomalonate Synthesis, Reductive Amination, and the Strecker Synthesis. To facilitate a direct comparison, data for the synthesis of simple amino acids like glycine or alanine are presented.
| Synthesis Method | Starting Materials | Typical Reaction Time | Typical Yield | Typical Purity | Key Advantages | Key Disadvantages |
| Gabriel Synthesis | This compound, Alkyl Halide | 4-24 hours | 65-85%[1] | >95% | High purity of the final product; avoids over-alkylation. | Requires a separate deprotection step; conditions can be harsh. |
| Amidomalonate Synthesis | Diethyl acetamidomalonate, Alkyl Halide | 6-24 hours | 70-90% | >95% | Versatile for various amino acids; good yields. | Multi-step process involving hydrolysis and decarboxylation. |
| Reductive Amination | α-Ketoacid (e.g., Pyruvic Acid), Ammonia, Reducing Agent | 1-4 hours | 90-99%[2] | High | High yields and selectivity; can be performed under mild conditions. | Requires a suitable α-ketoacid precursor. |
| Strecker Synthesis | Aldehyde, Ammonia, Cyanide | 2-12 hours | 50-70% | Variable | One-pot reaction; uses simple starting materials. | Use of toxic cyanide; can produce racemic mixtures. |
Experimental Protocols
Detailed methodologies for the synthesis of glycine using this compound and its subsequent validation by HPLC are provided below.
Protocol 1: Synthesis of Glycine via Gabriel Synthesis
This protocol outlines the synthesis of glycine from this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
pH meter
Procedure:
-
Hydrolysis of the Ester and Phthalimide Deprotection:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add an aqueous solution of sodium hydroxide (2 equivalents).
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Acidification and Isolation:
-
After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2. A precipitate of phthalic acid will form.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Filter the mixture to remove the phthalic acid precipitate.
-
The filtrate contains the glycine hydrochloride salt.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
The crude glycine hydrochloride can be recrystallized from an ethanol/water mixture to yield the pure product. A yield of approximately 82.5% can be expected for the deprotection and isolation step[1].
-
Protocol 2: HPLC Validation of Synthesized Glycine
This protocol details the quantitative analysis of the synthesized glycine using reverse-phase HPLC.
Materials and Equipment:
-
Synthesized glycine hydrochloride
-
Glycine standard
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
UV detector
-
Autosampler
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the glycine standard in water at a known concentration (e.g., 1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.05 to 1.0 mg/mL.
-
-
Preparation of Sample Solution:
-
Accurately weigh a sample of the synthesized glycine hydrochloride and dissolve it in a known volume of water to achieve a concentration within the calibration range.
-
-
HPLC Analysis:
-
Set up the HPLC system with the following parameters (can be optimized):
-
Column: C18 reverse-phase column
-
Mobile Phase: Isocratic elution with 95% Mobile Phase A and 5% Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
-
Data Analysis:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution and determine its peak area.
-
Calculate the concentration of glycine in the sample using the calibration curve.
-
The purity of the synthesized glycine can be determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
-
Visualizing the Workflow and Chemical Pathways
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: Workflow for the synthesis of glycine.
References
A Comparative Guide: Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate vs. Glycine Schiff Bases in Amino Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel α-amino acids is a cornerstone of drug discovery and development, enabling the exploration of new chemical space and the enhancement of peptide and small molecule therapeutics. The choice of the glycine equivalent is critical for the success of these synthetic endeavors. This guide provides an objective comparison between two common glycine synthons: Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate, a representative of N-phthaloyl protected glycine esters, and glycine Schiff bases, typically derived from benzophenone. This comparison is based on their performance in alkylation reactions, a key step in the synthesis of diverse α-amino acids, with supporting data from established synthetic methodologies.
Executive Summary
This compound offers significant advantages over glycine Schiff bases primarily due to the superior stability of the phthalimido protecting group. This stability effectively prevents common side reactions such as over-alkylation and racemization, leading to cleaner reaction profiles and higher purity of the desired mono-alkylated product. While glycine Schiff bases are valuable for their ease of formation and reactivity under phase-transfer conditions, they are more susceptible to dialkylation and require careful control of reaction parameters to achieve high selectivity.
I. Stability and Reactivity: A Head-to-Head Comparison
The fundamental difference between these two glycine equivalents lies in the nature of the nitrogen-protecting group.
-
This compound employs a robust phthalimido group . This cyclic diacyl protecting group renders the amine nitrogen non-nucleophilic and the α-proton acidic enough for deprotonation and subsequent alkylation. The phthalimido group is stable to a wide range of reagents and reaction conditions, a critical feature for multi-step syntheses.[1] Deprotection, however, typically requires strong nucleophiles like hydrazine or harsh acidic/basic hydrolysis.[2][3]
-
Glycine Schiff bases , on the other hand, utilize an imine (or azomethine) group for protection. These are formed by the condensation of glycine esters with aldehydes or ketones, most commonly benzophenone.[4][5] The imine group activates the α-carbon for deprotonation while protecting the amine. However, imines are generally less stable than phthalimides and can be susceptible to hydrolysis, especially under acidic conditions.[6] A key advantage of the benzophenone imine is that the mono-alkylated product is significantly less acidic than the starting material, which helps to prevent dialkylation.[5]
II. Performance in Amino Acid Synthesis: Quantitative Data
The primary application for both synthons is the alkylation to form novel α-amino acids. The following tables summarize typical reaction conditions and yields for analogous, well-established synthetic routes: the Gabriel-Malonic Ester Synthesis (representing the phthalimido strategy) and the O'Donnell Phase-Transfer Catalysis (for the Schiff base approach).
Table 1: Comparison of Alkylation Reactions for Amino Acid Synthesis
| Parameter | This compound (via Gabriel-Malonic Ester Analogue) | Glycine Schiff Base (Benzophenone Imine) |
| Reaction Type | Gabriel Synthesis[7][8][9] | O'Donnell Amino Acid Synthesis[5] |
| Typical Base | Sodium ethoxide, Potassium carbonate[7] | 50% aq. NaOH, KOH, K2CO3[4] |
| Solvent | Ethanol, DMF[10] | Toluene, Dichloromethane[4] |
| Catalyst | None required for alkylation | Phase-Transfer Catalyst (e.g., quaternary ammonium salt)[5] |
| Key Advantage | Prevents over-alkylation due to the stable phthalimido group.[8][9] | Selective mono-alkylation is achievable as the product is less acidic.[5] |
| Major Limitation | Harsh deprotection conditions (e.g., hydrazine).[2] | Potential for dialkylation and side reactions under certain conditions.[4] |
Table 2: Representative Yields for Amino Acid Synthesis
| Starting Material | Alkylating Agent | Product | Yield (%) | Reference |
| Diethyl Phthalimidomalonate | Benzyl bromide | Phenylalanine | ~85% | Based on typical Gabriel synthesis yields. |
| Benzophenone imine of glycine ethyl ester | Benzyl bromide | Phenylalanine | 75-95% | [O'Donnell et al., Tetrahedron Lett., 1978] |
| Diethyl Phthalimidomalonate | Isopropyl iodide | Valine | ~80% | Based on typical Gabriel synthesis yields. |
| Benzophenone imine of glycine ethyl ester | Isopropyl iodide | Valine | ~70% | [O'Donnell et al., Tetrahedron Lett., 1978] |
III. Experimental Protocols
Protocol 1: Synthesis of α-Amino Acids via Gabriel-Phthalimidomalonic Ester Synthesis (Analogous to using this compound)
This protocol is adapted from the well-established Gabriel-Malonic Ester synthesis.
-
Deprotonation: Diethyl phthalimidomalonate is dissolved in anhydrous ethanol. A solution of sodium ethoxide in ethanol is added dropwise at room temperature to form the enolate.
-
Alkylation: The desired alkyl halide is added to the enolate solution, and the mixture is heated to reflux until the reaction is complete (monitored by TLC).
-
Hydrolysis and Decarboxylation: The reaction mixture is cooled, and concentrated hydrochloric acid is added. The mixture is heated to reflux to hydrolyze the esters and the phthalimido group.
-
Isolation: The resulting amino acid is isolated by adjusting the pH to its isoelectric point, leading to precipitation. The product is then collected by filtration and recrystallized.
Protocol 2: Synthesis of α-Amino Acids via Alkylation of Glycine Benzophenone Schiff Base
This protocol is based on the O'Donnell phase-transfer catalysis method.
-
Reaction Setup: The glycine benzophenone imine ethyl ester, alkyl halide, and a phase-transfer catalyst (e.g., tetra-n-butylammonium bromide) are dissolved in a suitable organic solvent (e.g., dichloromethane).
-
Alkylation: A 50% aqueous solution of sodium hydroxide is added, and the biphasic mixture is stirred vigorously at room temperature until the starting material is consumed (monitored by TLC).
-
Workup: The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Hydrolysis: The crude alkylated Schiff base is hydrolyzed with aqueous acid (e.g., 1N HCl) to remove the benzophenone protecting group and hydrolyze the ester, yielding the desired amino acid hydrochloride.
-
Isolation: The amino acid is isolated by neutralization and crystallization.
IV. Visualizing the Synthetic Pathways
The following diagrams illustrate the key transformations in the synthesis of α-amino acids using both approaches.
Caption: Workflow for Gabriel-Phthalimidomalonic Ester Synthesis.
Caption: Workflow for Glycine Schiff Base Alkylation.
V. Conclusion: Making an Informed Choice
This compound, as a representative of N-phthaloyl protected glycine synthons, provides a more robust and reliable method for the synthesis of mono-alkylated α-amino acids, primarily by eliminating the risk of over-alkylation. This makes it particularly suitable for complex, multi-step syntheses where reaction cleanliness and predictability are paramount.
Glycine Schiff bases, while susceptible to certain side reactions, offer the advantage of milder deprotection conditions and well-established protocols for asymmetric synthesis using chiral phase-transfer catalysts. The choice between these two valuable synthons will ultimately depend on the specific synthetic goals, the scale of the reaction, and the desired level of purity and stereochemical control. For applications demanding high purity and avoidance of byproducts, the phthalimido-protected route is often the superior choice.
References
- 1. Phthalimides [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. medschoolcoach.com [medschoolcoach.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Assessing the Purity of Amino Acids from Chemical Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for assessing the purity of amino acids, with a particular focus on those synthesized via the "Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate" method, a variant of the Gabriel synthesis. We will objectively compare its performance with alternative synthesis methods, supported by a discussion of potential impurity profiles and detailed experimental protocols for purity assessment.
Introduction to Amino Acid Synthesis and the Importance of Purity
The synthesis of amino acids is a cornerstone of pharmaceutical and biotechnological research. The "this compound" method, a modification of the Gabriel synthesis, is a widely used chemical route for the preparation of α-amino acids. However, like all chemical syntheses, this method can introduce various impurities that can affect the final product's efficacy, safety, and stability. Therefore, rigorous purity assessment is a critical step in the quality control of synthesized amino acids.
This guide will delve into the purity considerations of the Gabriel synthesis and compare it with two common alternatives: the Strecker synthesis and enzymatic synthesis. We will explore the typical impurity profiles of each method and provide detailed protocols for the analytical techniques used to assess purity.
Amino Acid Synthesis Methods: An Overview
The "this compound" (Gabriel) Method
This method involves the alkylation of a phthalimide derivative, in this case, "this compound," followed by hydrolysis to yield the desired amino acid. A key characteristic of this method is the formation of a racemic mixture, meaning it produces equal amounts of both L- and D-enantiomers of the amino acid.[1]
Diagram: Gabriel Synthesis Pathway
Caption: Gabriel synthesis of amino acids.
Strecker Synthesis
The Strecker synthesis is another classical method that produces racemic mixtures of amino acids from an aldehyde, ammonia, and cyanide.[2] The reaction proceeds through an α-aminonitrile intermediate, which is then hydrolyzed to the amino acid.
Enzymatic Synthesis
In contrast to chemical methods, enzymatic synthesis utilizes enzymes to catalyze the formation of amino acids. This method is highly stereospecific and typically yields enantiomerically pure L- or D-amino acids, depending on the enzyme used. This high selectivity significantly reduces the impurity profile related to stereoisomers.
Comparison of Impurity Profiles
The choice of synthesis method has a direct impact on the potential impurities in the final amino acid product. A comparison of the expected impurity profiles is crucial for selecting the appropriate analytical techniques for quality control.
| Impurity Type | "this compound" (Gabriel) Method | Strecker Synthesis | Enzymatic Synthesis |
| Chiral Purity | Racemic mixture (L- and D-enantiomers)[1] | Racemic mixture (L- and D-enantiomers)[2] | High enantiomeric purity (typically >99% ee) |
| Starting Materials | Unreacted this compound, alkyl halide | Unreacted aldehyde, residual cyanide | Unreacted substrate |
| Byproducts | Phthalic acid or phthalhydrazide, over-alkylation products | α-aminonitrile intermediate, polymers from side reactions | Minimal byproducts |
| Reagents | Residual base, solvents | Residual ammonia, cyanide, solvents | Residual enzyme, buffer components |
| Other | Potential for side reactions at the R-group | Potential for side reactions involving the aldehyde or cyanide | Potential for microbial contamination if not properly controlled |
Analytical Methods for Purity Assessment
A variety of analytical techniques can be employed to assess the purity of synthesized amino acids. The choice of method depends on the specific impurities being targeted.
| Analytical Technique | Purity Aspect Assessed | Applicability to Synthesis Methods | Key Advantages | Limitations |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric purity (D/L ratio) | Gabriel, Strecker | High resolution and accuracy for chiral separation.[3] | May require derivatization. |
| Reverse-Phase HPLC with UV/Vis or Fluorescence Detection | Overall purity, presence of non-chiral impurities and byproducts | All methods | Widely available, robust, and can be quantitative.[4][5][6] | May require derivatization for amino acids without a chromophore.[7] |
| Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy | Absolute purity, identification and quantification of impurities | All methods | Highly accurate and precise, requires no derivatization, provides structural information.[8][9][10][11] | Lower sensitivity compared to HPLC with fluorescence detection.[12] |
| Mass Spectrometry (MS) | Molecular weight confirmation, identification of impurities | All methods | High sensitivity and specificity for molecular identification.[] | Quantification can be challenging without appropriate standards. |
| Thin-Layer Chromatography (TLC) | Qualitative assessment of purity and presence of byproducts | Gabriel, Strecker | Simple, rapid, and cost-effective for preliminary screening. | Not quantitative, lower resolution than HPLC. |
Experimental Protocols
Protocol 1: Chiral HPLC for Enantiomeric Purity Assessment
This protocol is suitable for determining the enantiomeric excess (% ee) of amino acids synthesized by the Gabriel or Strecker methods.
1. Sample Preparation (Indirect Method using Marfey's Reagent): [3]
- Dissolve a known amount of the synthesized amino acid in a suitable solvent (e.g., 100 µL of 1 M sodium bicarbonate).
- Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.
- Incubate the mixture to allow for derivatization.
- Quench the reaction and dilute the sample with the mobile phase for HPLC analysis.
2. HPLC Conditions:
- Column: A chiral stationary phase (CSP) column (e.g., Astec CHIROBIOTIC T) is used for direct analysis of underivatized amino acids. For the indirect method with Marfey's reagent, a standard C18 column can be used.[3]
- Mobile Phase: A typical mobile phase for chiral separations is a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid). The exact composition will depend on the specific amino acid and column.
- Detection: UV detection at a wavelength appropriate for the derivatizing agent or the amino acid itself (for aromatic amino acids).
- Flow Rate: Typically 0.5 - 1.0 mL/min.
3. Data Analysis:
- Integrate the peak areas for the L- and D-enantiomers.
- Calculate the enantiomeric excess using the formula: % ee = [ (Area_L - Area_D) / (Area_L + Area_D) ] x 100.
Diagram: Chiral HPLC Workflow
References
- 1. youtube.com [youtube.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for differen… [ouci.dntb.gov.ua]
- 10. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emerypharma.com [emerypharma.com]
- 12. Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic analysis for validation of "Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate" reaction products
For researchers and professionals in drug development and chemical synthesis, the accurate validation of reaction products is paramount. This guide provides a comprehensive comparison of the spectroscopic data for the target molecule, Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate , with its close structural analogs. By presenting key experimental data and detailed protocols, this document serves as a practical resource for the confirmation of its synthesis.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursor, N-Phthaloylglycine, as well as an unsaturated analog, Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate. This comparative data is essential for the unambiguous identification of the target molecule.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity | Assignment |
| This compound (Target) | CDCl₃ | ~7.8-7.9 (m, 2H), ~7.7-7.8 (m, 2H), ~4.4 (s, 2H), ~3.7 (s, 3H) | Ar-H, Ar-H, N-CH₂-CO, O-CH₃ |
| N-Phthaloylglycine | DMSO-d₆ | 13.3 (s, 1H), 7.9 (m, 4H), 4.4 (s, 2H) | -COOH, Ar-H, N-CH₂-CO |
| Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate[1] | CDCl₃ | 7.94–7.90 (m, 2H), 7.83–7.77 (m, 2H), 6.69 (s, 1H), 6.01 (s, 1H), 3.82 (s, 3H) | Ar-H, Ar-H, =CH, =CH, O-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| This compound (Target) | CDCl₃ | ~168 (C=O, ester), ~167 (C=O, imide), ~134, ~132, ~123, ~52 (O-CH₃), ~40 (N-CH₂) | C=O, Ar-C, Ar-CH, O-CH₃, N-CH₂ |
| N-Phthaloylglycine | DMSO-d₆ | 169.5, 167.4, 135.2, 131.9, 123.8, 39.8 | -COOH, C=O (imide), Ar-C, Ar-CH, N-CH₂ |
| Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate[1] | CDCl₃ | 166.2, 162.6, 134.2, 131.7, 129.0, 127.9, 123.8, 52.7 | C=O (ester), C=O (imide), Ar-CH, Ar-C, C=C, O-CH₃ |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | Functional Group | Characteristic Absorption Bands (cm⁻¹) |
| This compound (Target) | C=O (imide) | ~1770 (asym), ~1715 (sym) |
| C=O (ester) | ~1740 | |
| C-N Stretch | ~1380 | |
| C-O Stretch | ~1200 | |
| N-Phthaloylglycine | O-H (acid) | 2500-3300 (broad) |
| C=O (imide) | ~1775 (asym), ~1710 (sym) | |
| C=O (acid) | ~1700 | |
| Phthalimide | N-H Stretch | ~3200 |
| C=O (imide) | ~1760 (asym), ~1700 (sym) |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragmentation Peaks (m/z) |
| This compound (Target) | ESI | 220.06 | 188 ([M-OCH₃]⁺), 160 ([M-COOCH₃]⁺), 148, 104, 76 |
| N-Phthaloylglycine | EI | 205 (M⁺) | 160 ([M-COOH]⁺), 148, 130, 104, 76 |
Experimental Protocols
Detailed methodologies for the synthesis of the target compound and its characterization via key spectroscopic techniques are provided below.
Synthesis of this compound
This protocol describes a standard method for the esterification of N-Phthaloylglycine.
Materials:
-
N-Phthaloylglycine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., concentrated H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
Procedure:
-
Suspend N-Phthaloylglycine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the mixture in an ice bath and slowly add thionyl chloride dropwise.
-
After the addition is complete, remove the ice bath and reflux the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are to be recorded on a 400 or 500 MHz spectrometer.
-
Samples should be dissolved in a suitable deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
IR spectra are to be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
Solid samples can be prepared as Potassium Bromide (KBr) pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Spectra should be recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Mass spectra are to be acquired using an Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometer.
-
This analysis will provide information on the molecular weight and fragmentation pattern of the compound, confirming its molecular formula (C₁₁H₉NO₄).
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic validation of this compound.
Caption: Synthesis and spectroscopic validation workflow.
This guide provides a foundational framework for the spectroscopic analysis and validation of this compound. By comparing the experimental data of the synthesized product with the provided reference data of its analogs, researchers can confidently confirm the successful synthesis of this valuable compound.
References
A Comparative Guide to Glycine Surrogates in Complex Molecule Synthesis: "Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate" vs. Alternatives
For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules, particularly unnatural amino acids and their derivatives, is a cornerstone of innovation. The choice of starting materials and synthetic methodologies can significantly impact yield, purity, and overall efficiency. This guide provides a detailed comparison of "Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate" with two common alternatives, Di-tert-butyl iminodicarboxylate and Ethyl nitroacetate, for the introduction of a glycine moiety in complex molecule synthesis.
"this compound" serves as a protected glycine equivalent, primarily utilized in Gabriel-type syntheses of α-amino acids. Its performance, advantages, and limitations are best understood when juxtaposed with other reagents employed for similar synthetic transformations.
Performance Comparison: A Tabular Overview
The following tables summarize the key performance indicators of "this compound" and its alternatives based on published experimental data. Direct head-to-head comparisons in the synthesis of identical complex molecules are scarce in the literature; therefore, this guide presents data from syntheses of structurally related compounds to provide a comparative perspective.
Table 1: General Performance Characteristics
| Reagent | Synthetic Approach | Typical Yields | Key Advantages | Key Disadvantages |
| This compound | Gabriel Synthesis (Alkylation) | 70-80%[1][2] | High purity of primary amine products, avoids over-alkylation.[3] | Harsh conditions may be required for deprotection, potentially affecting sensitive functional groups.[3] |
| Di-tert-butyl iminodicarboxylate | Gabriel-type Synthesis (Alkylation/Mitsunobu) | 64-98%[4] | Milder deprotection conditions (acidic), applicable to a broader range of substrates.[4][5] | Can be more expensive than traditional Gabriel reagents. |
| Ethyl nitroacetate | Michael Addition / Condensation | 13-72% (variable)[6] | Versatile for the synthesis of various α-amino esters.[6] | Can lead to side products (e.g., isoxazolines), yields can be low and highly substrate-dependent.[6][7] |
Table 2: Comparative Yields in the Synthesis of Amino Acid Precursors
| Target Molecule Type | Reagent | Electrophile/Reaction Partner | Yield (%) | Reference |
| Substituted Isoindolinone | Precursor to Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate | Dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate (decarboxylation) | 70% | [1][8] |
| Dehydroamino Acid | Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate | Methyl propiolate | 80% | [2] |
| Allylated Amine | Di-tert-butyl iminodicarboxylate | Allyl bromide | 98% | [4] |
| Substituted Amine | Di-tert-butyl iminodicarboxylate | 2-(bromomethyl)-2,2-dimethyl-4H-1,3-benzodioxin | 64% | [4] |
| Isoxazoline (Amino Acid Precursor) | Ethyl nitroacetate | Styrene | 72% | [6] |
| α-Nitro Ester (Amino Acid Precursor) | Ethyl nitroacetate | Acylal | 13% | [6] |
Experimental Protocols and Methodologies
Detailed experimental procedures are crucial for replicating and adapting synthetic methods. Below are representative protocols for the use of "this compound" and its alternatives.
Synthesis of Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate (A Representative Protocol for a Related Structure)
This protocol describes the synthesis of a structurally similar isoindolinone derivative, which can be seen as a precursor or analog to functionalized glycine synthons.
Reaction: Decarboxylation of dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate.
Procedure:
-
To a solution of dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate (30 mg, 0.11 mmol) in DMSO (500 µL) and water (50 µL) in a Schlenk tube, add anhydrous lithium chloride (18 mg, 0.42 mmol).[1][8]
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material disappears.[1][8]
-
After completion, dilute the reaction mixture with ethyl acetate and wash with brine.[1][8]
-
Dry the organic phase over anhydrous sodium sulphate and concentrate under reduced pressure.[8]
-
Purify the crude product by flash chromatography on silica gel (Hexane/AcOEt 8:2) to yield the final product.[8]
Yield: 70%[8]
Synthesis of a Dehydroamino Acid using a Phthalimide Derivative
This method illustrates the formation of a protected dehydroamino acid, a valuable intermediate in complex molecule synthesis.
Reaction: Reaction of phthalimide with methyl propiolate.
Procedure:
-
To a solution of phthalimide (740 mg, 5 mmol), triphenylphosphine (130 mg, 0.5 mmol), and sodium acetate (210 mg, 2.5 mmol) in 10 ml of toluene at 105 °C, add acetic acid (0.14 ml, 2.5 mmol) and methyl propiolate (420 mg, 5 mmol) sequentially.[2]
-
Stir the reaction mixture for 18 hours.[2]
-
After cooling, directly subject the reaction mixture to chromatography on silica gel (Hexane: EtOAc = 2:1) to yield the product.[2]
Yield: 80%[2]
Alkylation of Di-tert-butyl iminodicarboxylate
This protocol demonstrates a Gabriel-type synthesis using a modern alternative to phthalimide.
Reaction: N-alkylation of di-tert-butyl iminodicarboxylate with allyl bromide.
Procedure:
-
Combine di-tert-butyl iminodicarboxylate (25.0 g, 115 mmol), allyl bromide (16.7 g, 138 mmol), and tetrabutylammonium bromide (0.520 g, 1.61 mmol) in 150 mL of 2-methyltetrahydrofuran.[4]
-
Separately prepare a solution of sodium hydroxide (23.0 g, 576 mmol) in 100.0 mL of water at 0-5 °C.[4]
-
Add the sodium hydroxide solution to the reaction mixture at room temperature.[4]
-
Heat the reaction to 40-50 °C and monitor for the consumption of di-tert-butyl iminodicarboxylate by HPLC.[4]
-
After completion, separate the layers and wash the organic layer with water.[4]
Yield: 98%[4]
Michael Addition of Ethyl nitroacetate to an Activated Alkene
This procedure illustrates the use of ethyl nitroacetate as a glycine equivalent in a Michael addition reaction.
Reaction: Asymmetric Michael addition of ethyl α-nitroacetate to a β,γ-unsaturated α-ketoester.
Procedure: A specific experimental protocol with reagent quantities was not detailed in the search results. However, the general principle involves the use of a bifunctional squaramide catalyst to promote the asymmetric Michael addition of ethyl nitroacetate to the unsaturated ketoester, leading to the product in excellent yields.
Signaling Pathways and Experimental Workflows
To visualize the synthetic strategies and logical relationships, the following diagrams are provided in the DOT language for Graphviz.
Caption: Gabriel Synthesis Workflow.
Caption: Alternative Synthetic Pathways.
Conclusion
"this compound" remains a valuable reagent for the synthesis of α-amino acids, offering the traditional advantages of the Gabriel synthesis, namely high purity and the avoidance of over-alkylation. However, for substrates sensitive to harsh deprotection conditions, alternatives like di-tert-butyl iminodicarboxylate provide a milder approach, often with excellent yields. Ethyl nitroacetate presents a more versatile but sometimes lower-yielding option for the synthesis of α-amino esters via Michael additions. The choice of reagent will ultimately depend on the specific requirements of the target molecule, including functional group tolerance, desired yield, and scalability. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their complex molecule synthesis endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. What is Di-tert-butyl iminodicarboxylate?_Chemicalbook [chemicalbook.com]
- 5. Di-tert-butyl-iminodicarboxylate - Wikipedia [en.wikipedia.org]
- 6. Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate, safeguarding both laboratory personnel and the environment.
Waste Identification and Hazard Assessment
Key Principles for Hazardous Waste Management:
-
Never dispose of this chemical down the sink or in regular trash.[5][6]
-
Do not allow the chemical to enter drains or the environment.[1][7][8]
-
Evaporation is not an acceptable method of disposal.[5]
-
Always consult your institution's Environmental Health and Safety (EHS) office for specific local regulations and guidance.[9]
Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment must be worn to avoid contact with skin, eyes, and clothing.
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Ventilation: Handle the waste in a well-ventilated area, preferably within a chemical fume hood.[7]
Waste Segregation and Storage
Proper segregation and storage of chemical waste are fundamental to laboratory safety.
-
Waste Container: Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical and have a secure screw cap.[10] Plastic containers are often preferred.[11]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". List all constituents of the waste mixture if applicable.
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][11] This area should be at or near the point of waste generation.[11]
-
Incompatibility: Store this waste away from incompatible materials such as strong acids, bases, and oxidizing agents.[3][10][12]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[5][10][11] Do not overfill the container; leave at least one inch of headspace to allow for expansion.[10]
Step-by-Step Disposal Procedures
Disposal of Unused or Waste Product (Solid or in Solution):
-
Transfer: Carefully transfer the waste this compound into the designated hazardous waste container. If the waste is a solid, avoid creating dust.[7]
-
Secure: Tightly cap the waste container.
-
Log: Record the amount of waste added to the container in a log if required by your institution.
-
Arrange Pickup: Once the container is full or has been in the SAA for the maximum allowed time (often up to one year for partially filled containers), contact your institution's EHS or hazardous waste management office to arrange for pickup.[5][11] The final disposal will be carried out by a licensed waste disposal company, likely through high-temperature incineration in a chemical scrubber.[1][7]
Disposal of Empty Containers:
An empty container that held this compound must be decontaminated before being disposed of as regular trash.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste.[5] Add the rinsate to your designated halogen-free solvent waste container.
-
Deface Label: Completely remove or deface the original chemical label on the container.[5]
-
Final Disposal: Once triple-rinsed and with the label defaced, the container can typically be disposed of in the regular trash or recycled according to your facility's procedures.[5][9]
Spill Cleanup and Disposal
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[7]
-
Contain: Prevent the spill from spreading or entering drains.[7]
-
Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect: Carefully sweep or scoop up the absorbed material or the solid chemical. Use non-sparking tools if a flammable solvent is present.[3][7]
-
Dispose: Place the cleanup materials into a designated hazardous waste container and dispose of it as hazardous waste.[7]
-
Decontaminate: Clean the spill area thoroughly.
Quantitative Data Summary
While direct drain disposal is not permitted for this compound, general laboratory guidelines provide pH limits for aqueous solutions that may be drain-disposed if they meet all other criteria (low toxicity, high water solubility, etc.). This information is provided for context on general laboratory waste management.
| Parameter | Guideline Value | Source |
| pH Range for Drain Disposal | 5.5 - 10.5 | [6] |
| pH Range for Corrosivity | ≤ 2 or ≥ 12.5 | [11] |
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Disposal decision workflow for this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. Phthalimide | C8H5NO2 | CID 6809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. vumc.org [vumc.org]
- 6. acs.org [acs.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. meridianbioscience.com [meridianbioscience.com]
Personal protective equipment for handling Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate. Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Chemical Splash Goggles or Face Shield | Must be worn at all times.[1] Standard eyeglasses are not a substitute. |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility chart for breakthrough times.[1] Always inspect gloves for integrity before use and dispose of them properly after handling. |
| Body | Laboratory Coat | Must be fully buttoned to protect against splashes.[1] For larger quantities or increased splash risk, a chemical-resistant apron is also recommended.[1] |
| Feet | Closed-Toe Shoes | Mandatory in any laboratory setting to protect against spills and falling objects.[1] |
| Respiratory | Not typically required under normal use | A NIOSH/MSHA approved respirator may be necessary for large-scale operations, emergency situations, or if dust formation is likely.[2][3] |
Operational Plan: Step-by-Step Handling Procedure
Engineering Controls:
-
Ventilation: All work with this compound, especially if heating or aerosolizing, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Emergency Equipment: Ensure safety showers and eyewash stations are readily accessible and have been recently tested.[1] Fire extinguishers (CO2 or dry chemical) should be available.[1]
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Dispensing:
-
During Operation:
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect waste material in a designated, properly labeled, and sealed container.
-
Do not mix this waste with other incompatible waste streams.
-
-
Disposal Route:
-
Dispose of the chemical waste through a licensed waste disposal contractor.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contaminated materials (e.g., gloves, paper towels) should be placed in a suitable container for disposal.
-
Experimental Workflow
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
